molecular formula C8H7Cl2NO2 B1593650 Methyl 4-amino-3,5-dichlorobenzoate CAS No. 41727-48-4

Methyl 4-amino-3,5-dichlorobenzoate

Cat. No.: B1593650
CAS No.: 41727-48-4
M. Wt: 220.05 g/mol
InChI Key: LBEKFAUAYVGHFP-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,5-dichlorobenzoate is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEKFAUAYVGHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345487
Record name Methyl 4-amino-3,5-dichlorobenzoate
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41727-48-4
Record name Methyl 4-amino-3,5-dichlorobenzoate
Source EPA DSSTox
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Record name methyl 4-amino-3,5-dichlorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-amino-3,5-dichlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The document details a robust and reliable multi-step synthesis starting from 4-aminobenzoic acid, including the strategic use of a protecting group to ensure high regioselectivity and yield. An alternative synthetic route is also discussed and comparatively evaluated. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to support the practical application of these synthetic methods.

Introduction

This compound (CAS 41727-48-4) is a halogenated aromatic compound with a molecular formula of C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1] Its structure, featuring an aniline core with two chlorine substituents ortho to the amino group and a methyl ester para to the amino group, makes it a valuable building block in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, rendering it a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[2]

The strategic placement of the chlorine atoms and the amino and ester functionalities is critical for its utility. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the electron-donating amino group, creates a unique electronic profile that influences its reactivity in subsequent reactions. This guide will provide a detailed exploration of the most effective methods for the synthesis of this important compound.

Primary Synthesis Pathway: A Four-Step Approach from 4-Aminobenzoic Acid

The most reliable and widely employed method for the synthesis of this compound begins with the readily available starting material, 4-aminobenzoic acid. This pathway involves four key steps: protection of the amino group, regioselective chlorination, deprotection, and finally, esterification. This strategic sequence is crucial for achieving a high yield and purity of the final product.

Diagram of the Primary Synthesis Pathway

Primary Synthesis Pathway cluster_0 Starting Material cluster_1 Step 1: Protection cluster_2 Step 2: Chlorination cluster_3 Step 3: Deprotection cluster_4 Step 4: Esterification A 4-Aminobenzoic Acid B 4-Acetylaminobenzoic Acid A->B Acetic Anhydride C 4-Acetylamino-3,5-dichlorobenzoic Acid B->C Sulfuryl Chloride (SO₂Cl₂) D 4-Amino-3,5-dichlorobenzoic Acid C->D NaOH (aq), then H⁺ E This compound D->E Methanol, H₂SO₄ (cat.)

Caption: Workflow of the primary synthesis pathway.

Step 1: Acetylation of 4-Aminobenzoic Acid

Causality: The amino group of 4-aminobenzoic acid is a strong activating group, which can lead to over-chlorination and the formation of undesired side products during electrophilic aromatic substitution. To prevent this, the amino group is temporarily protected by acetylation, which moderates its activating effect and ensures that chlorination occurs at the desired positions.

Experimental Protocol:

  • In a 500 mL round-bottom flask, suspend 4-aminobenzoic acid (0.1 mol) in water (100 mL).

  • While stirring, add a solution of sodium bicarbonate (0.15 mol) in water (50 mL) portion-wise.

  • To the resulting solution, add acetic anhydride (0.12 mol) dropwise at room temperature.

  • Stir the mixture vigorously for 30-60 minutes.

  • Acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The white precipitate of 4-acetylaminobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Chlorination of 4-Acetylaminobenzoic Acid

Causality: With the amino group protected, the acetylamino group directs the electrophilic chlorination to the ortho positions. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.

Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-acetylaminobenzoic acid (0.05 mol) in a suitable solvent such as glacial acetic acid (100 mL).

  • Slowly add sulfuryl chloride (0.11 mol) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water (300 mL).

  • The resulting precipitate of 4-acetylamino-3,5-dichlorobenzoic acid is collected by filtration, washed thoroughly with water, and dried.

Step 3: Saponification (Deprotection) of 4-Acetylamino-3,5-dichlorobenzoic Acid

Causality: The acetyl protecting group is removed by hydrolysis under basic conditions to regenerate the free amino group, yielding 4-amino-3,5-dichlorobenzoic acid.

Experimental Protocol:

  • Suspend 4-acetylamino-3,5-dichlorobenzoic acid (0.04 mol) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to reflux for 1-2 hours, until the solid has completely dissolved.

  • Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The precipitated 4-amino-3,5-dichlorobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 4: Fischer-Speier Esterification of 4-Amino-3,5-dichlorobenzoic Acid

Causality: The final step involves the acid-catalyzed esterification of the carboxylic acid group with methanol to form the desired methyl ester.[3] Using an excess of methanol helps to drive the equilibrium towards the product.

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-amino-3,5-dichlorobenzoic acid (0.03 mol) in methanol (150 mL).

  • Carefully add concentrated sulfuric acid (2-3 mL) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Alternative Synthesis Pathway

An alternative route to this compound involves the direct chlorination of methyl 4-aminobenzoate. However, this method can be less selective and lead to a mixture of chlorinated products.[4] A subsequent reduction step is often necessary to obtain the desired product.

Diagram of the Alternative Synthesis Pathway

Alternative Synthesis Pathway cluster_0 Starting Material cluster_1 Step 1: Direct Chlorination cluster_2 Step 2: Reduction A Methyl 4-aminobenzoate B Mixture of Polychlorinated Intermediates A->B Chlorinating Agent (e.g., Cl₂) C This compound B->C Stannous Chloride (SnCl₂)

Caption: Workflow of the alternative synthesis pathway.

Experimental Protocol Outline:

  • Direct Chlorination: Methyl 4-aminobenzoate is treated with a chlorinating agent, such as chlorine gas, in a suitable solvent. This reaction can produce a complex mixture of mono-, di-, and polychlorinated products.[4]

  • Reduction: The mixture of chlorinated products is then treated with a reducing agent, such as stannous chloride, which can selectively reduce over-chlorinated species to yield this compound.[4]

Comparative Analysis of Synthesis Pathways

ParameterPrimary Pathway (with Protection)Alternative Pathway (Direct Chlorination)
Starting Material 4-Aminobenzoic AcidMethyl 4-aminobenzoate
Number of Steps 42
Selectivity HighLow to moderate
Yield Generally higher and more reproducibleOften lower due to side products
Purification More straightforwardCan be challenging due to product mixture
Scalability Well-suited for scale-upCan be problematic due to selectivity issues

Mechanistic Considerations

The key step in the primary synthesis pathway is the electrophilic aromatic chlorination. The acetylamino group is an ortho-, para-director. Since the para position is already occupied by the carboxylic acid group, chlorination is directed to the two ortho positions. The mechanism proceeds via the formation of a sigma complex (arenium ion) intermediate, followed by the loss of a proton to restore aromaticity. The use of a protecting group is essential as the free amino group is highly activating and can lead to oxidation or the formation of multiple chlorinated products.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Data
Appearance White to off-white solid
Melting Point 79-81 °C[5]
¹H NMR Signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon, and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (220.05 g/mol ), and a characteristic isotopic pattern for two chlorine atoms.[1]
IR Spectroscopy Characteristic peaks for N-H stretching of the amine, C=O stretching of the ester, and C-Cl stretching.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a four-step pathway starting from 4-aminobenzoic acid, which involves protection of the amino group, regioselective chlorination, deprotection, and esterification. This method provides good yields and high purity, making it suitable for laboratory and industrial-scale production. While a more direct, two-step alternative exists, it often suffers from poor selectivity and purification challenges. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for chemists working on the synthesis of this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5-dichlorobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and drug development. Its rigid, substituted benzene ring structure provides a scaffold for the synthesis of a variety of pharmacologically active molecules. The presence of amino and chloro substituents on the aromatic ring, along with the methyl ester group, imparts a unique combination of physicochemical properties that are critical to its reactivity, bioavailability, and metabolic stability. This guide provides a comprehensive overview of the key physicochemical properties of this compound, along with detailed experimental protocols for their determination. Understanding these properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and for the development of robust analytical methods for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are fundamental to understanding the behavior of the compound in various chemical and biological systems.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 41727-48-4[3][4]
Molecular Formula C₈H₇Cl₂NO₂[1][5]
Molecular Weight 220.05 g/mol [1][3][4]
Melting Point 79-81 °C[3]
Boiling Point Not available
Appearance Solid[2]
Solubility Poorly soluble in water; miscible with organic solvents.[6]
pKa (predicted) Amino group: ~3-4; Carboxylic acid of parent: ~2.6
LogP (predicted) 2.9[1]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 4-amino-3,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst.[7][8]

Experimental Protocol: Fischer Esterification

Materials:

  • 4-amino-3,5-dichlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-amino-3,5-dichlorobenzoic acid (1 equivalent).

  • Add an excess of anhydrous methanol to the flask.

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

SynthesisWorkflow Reactants 4-amino-3,5-dichlorobenzoic acid + Methanol + H₂SO₄ (cat.) Reaction Reflux (4-6 hours) Reactants->Reaction Workup Quench with NaHCO₃ Extract with CH₂Cl₂ Reaction->Workup Purification Dry over Na₂SO₄ Concentrate Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The aromatic protons are expected to appear in the downfield region (δ 7.5-8.0 ppm), the methyl protons around δ 3.8-4.0 ppm, and the amino protons around δ 4.0-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (δ 165-170 ppm), the aromatic carbons attached to the chlorine atoms, the aromatic carbon attached to the amino group, the aromatic carbon attached to the ester group, and the methyl carbon of the ester (δ 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The vapor phase IR spectrum of this compound is available in the PubChem database.[1] Key expected vibrational frequencies include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O stretching: A band in the region of 1200-1300 cm⁻¹.

  • C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection can be performed using a UV detector at a wavelength where the compound exhibits strong absorbance, likely around 254 nm.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC Sample->Injection Separation C18 Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Purity Assessment) Detection->Analysis

Figure 2: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The mass spectrum of this compound is available in the PubChem database, showing a top peak at m/z 188.[1]

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the melting point and purity of this compound. A typical DSC thermogram for a pure crystalline solid will show a sharp endothermic peak at its melting point. The presence of impurities will typically result in a broader melting peak at a lower temperature.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

References

The Strategic Intermediate: A Technical Guide to Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of CAS Number 41727-48-4 for Researchers and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical and agrochemical research, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel chemical entities. Methyl 4-amino-3,5-dichlorobenzoate, bearing the CAS number 41727-48-4, represents one such pivotal intermediate. Its unique substitution pattern—a methyl ester, a nucleophilic amino group, and two deactivating chlorine atoms on an aromatic ring—offers a versatile platform for complex molecular construction. This guide provides a comprehensive technical overview of its synthesis, characterization, and critical applications, with a focus on the underlying chemical principles and practical methodologies relevant to scientists in the field.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] The presence of the amino group provides basic properties, while the dichloro substituents and the methyl ester group confer specific reactivity and physical characteristics.[2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41727-48-4[3]
Molecular Formula C₈H₇Cl₂NO₂[3]
Molecular Weight 220.05 g/mol [3]
Appearance Solid, crystalline substance[2][4]
Melting Point 79-81 °C[4]
Boiling Point 342 °C at 760 mmHg
Purity Typically ≥97%[5]
Storage Keep in a dark place, under an inert atmosphere, at 2-8 °C.[5]
InChI Key LBEKFAUAYVGHFP-UHFFFAOYSA-N[5]
SMILES COC(=O)c1cc(c(c(c1)Cl)N)Cl[2]

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 4-amino-3,5-dichlorobenzoic acid. The Fischer-Speier esterification is a well-established and efficient method for this transformation.[6]

Synthetic Pathway: Fischer-Speier Esterification

The reaction involves treating 4-amino-3,5-dichlorobenzoic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the methyl ester.

G 4-amino-3,5-dichlorobenzoic_acid 4-amino-3,5-dichlorobenzoic acid Methanol Methanol (excess) Product This compound 4-amino-3,5-dichlorobenzoic_acid->Product Methanol->Product H2SO4 H₂SO₄ (catalyst) Heat Reflux Water Water G Sample_Prep Sample Preparation (1 mg/mL in 50:50 ACN:H₂O) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Column (250 x 4.6 mm, 5 µm) HPLC_System->Column Detector UV Detector (254 nm) Column->Detector Mobile_Phase Gradient Elution (ACN/H₂O with 0.1% Formic Acid) Mobile_Phase->Column Data_Analysis Data Analysis (Purity Assessment) Detector->Data_Analysis G Start This compound Step1 Reaction with 2-(piperazin-1-yl)ethan-1-ol Start->Step1 Intermediate1 Piperazine-substituted Intermediate Step1->Intermediate1 Step2 Coupling with a heterocyclic partner Intermediate1->Step2 Final_Product Kinase Inhibitor Scaffold Step2->Final_Product

References

A Spectroscopic Guide to Methyl 4-amino-3,5-dichlorobenzoate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for Methyl 4-amino-3,5-dichlorobenzoate (CAS: 41727-48-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For professionals in research and drug development, accurate structural confirmation and purity assessment are paramount. This document offers a detailed examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic signatures, blending foundational principles with practical, field-proven insights.

Molecular Structure and Physicochemical Properties

Understanding the molecule's architecture is the first step in interpreting its spectral output. This compound is a substituted aromatic ester. The electron-donating amino group and the electron-withdrawing chloro and methoxycarbonyl groups create a unique electronic environment that is reflected in its spectral characteristics.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 41727-48-4
Molecular Formula C₈H₇Cl₂NO₂ [1]
Molecular Weight 220.05 g/mol [1]
IUPAC Name This compound PubChem
Physical Form Solid
Melting Point 79-81 °C [2]

| InChI Key | LBEKFAUAYVGHFP-UHFFFAOYSA-N | |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, offering direct evidence of its elemental composition and substructures.

Data Presentation: Electron Ionization (EI-MS)

The following data is derived from the NIST Mass Spectrometry Data Center.[3]

Table 2: Key Mass Spectral Data for this compound

m/z Proposed Fragment Ion Formula Notes
221 / 219 [M]⁺• [C₈H₇Cl₂NO₂]⁺• Molecular Ion. The presence of two chlorine atoms results in a characteristic M, M+2, M+4 isotopic pattern. The most abundant of these are M and M+2.
190 / 188 [M - OCH₃]⁺ [C₇H₄Cl₂NO]⁺ Loss of the methoxy radical from the ester. This is a common fragmentation pathway for methyl esters.
162 / 160 [M - COOCH₃]⁺ [C₆H₄Cl₂N]⁺ Loss of the entire methoxycarbonyl radical.

| 124 | [C₅H₂ClN]⁺ | [C₆H₄Cl₂N - Cl]⁺ | Loss of a chlorine atom from the m/z 160/162 fragment. |

Interpretation of the Mass Spectrum

The mass spectrum is a powerful tool for structural confirmation. The molecular ion peak at m/z 219/221 directly corresponds to the molecular weight of the compound. The characteristic ~3:1 intensity ratio of the M to M+2 peaks is definitive evidence for the presence of two chlorine atoms.[3]

The fragmentation pattern provides a molecular fingerprint. The primary fragmentation involves the ester functional group, which is a common and predictable cleavage site. The loss of the methoxy radical (•OCH₃, 31 Da) to yield the fragment at m/z 188/190 is a logical first step. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment could also occur.

M [M]⁺• m/z 219/221 F1 [M - •OCH₃]⁺ m/z 188/190 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 160/162 M->F2 - •COOCH₃ F3 Fragment m/z 124 F2->F3 - •Cl

Caption: Proposed MS fragmentation pathway for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system. A splitless injection is often preferred for analytical standards to maximize sensitivity.

  • Gas Chromatography:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the resulting mass spectrum, identifying the molecular ion and key fragment peaks. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the functional groups present.

Data Presentation: Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Intensity
3450 - 3300 Primary Amine (N-H) Symmetric & Asymmetric Stretch Medium
3100 - 3000 Aromatic C-H Stretch Medium to Weak
2960 - 2850 Methyl C-H Stretch Medium to Weak
1730 - 1715 Ester (C=O) Stretch Strong
1620 - 1580 Aromatic C=C Stretch Medium
1620 - 1550 Primary Amine (N-H) Scissoring (Bend) Medium
1310 - 1250 Aromatic Ester (C-O) Stretch Strong

| 850 - 750 | C-Cl | Stretch | Strong |

Interpretation of the IR Spectrum

The IR spectrum provides a clear signature of the molecule's key functional groups. The two distinct bands in the 3450-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric N-H stretching of the primary amino group. The absence of a broad O-H stretch rules out the presence of the corresponding carboxylic acid. A very strong, sharp absorption around 1720 cm⁻¹ is the most prominent feature and is unequivocally assigned to the C=O stretch of the ester. The strong band around 1280 cm⁻¹ is due to the C-O stretching of the aromatic ester. Finally, a strong absorption in the lower wavenumber region (below 850 cm⁻¹) would confirm the presence of the C-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule, providing information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy (Predicted)

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be very simple.

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 8.0 Singlet 2H Ar-H
~ 4.5 - 5.5 Broad Singlet 2H NH

| ~ 3.9 | Singlet | 3H | O-CH ₃ |

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent due to the plane of symmetry bisecting the C1-C4 axis. Therefore, they will appear as a single peak, a singlet, with an integration of 2H. Their chemical shift is downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing ester and chloro groups.

  • Amine Protons: The two protons of the amino group are typically observed as a broad singlet. The chemical shift can vary depending on solvent and concentration, and the signal may exchange with D₂O.

  • Methyl Protons: The three protons of the methyl ester group are equivalent and will appear as a sharp singlet with an integration of 3H.

¹³C NMR Spectroscopy (Predicted)

The symmetry of the molecule also simplifies the ¹³C NMR spectrum.

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 165 C =O (Ester)
~ 148 C -NH₂
~ 132 C -H
~ 125 C -COOCH₃
~ 118 C -Cl

| ~ 52 | O-C H₃ |

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~165 ppm).

  • Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons.

    • C4 (attached to -NH₂): Shielded by the electron-donating amino group, but deshielded by its position on the ring.

    • C2/C6 (attached to -H): These two carbons are equivalent.

    • C1 (attached to the ester): Its chemical shift is influenced by the ester group.

    • C3/C5 (attached to -Cl): These two carbons are equivalent, and their shift is influenced by the electronegative chlorine atoms.

  • Methyl Carbon: The methyl carbon of the ester group will appear furthest upfield (~52 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45° pulse angle, 2-second relaxation delay, 1024 or more scans may be needed due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). For ¹H NMR, integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. This creates a self-validating system where each piece of data corroborates the others, leading to an unambiguous structural assignment.

cluster_0 Spectroscopic Techniques cluster_1 Information Derived MS Mass Spec (MS) MW Molecular Weight (220.05) & Cl₂ Isotope Pattern MS->MW IR Infrared (IR) FG Functional Groups (-NH₂, -COOR, C-Cl) IR->FG NMR NMR (¹H & ¹³C) MAP Atom Connectivity & Chemical Environment NMR->MAP Structure Confirmed Structure: This compound MW->Structure FG->Structure MAP->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The comprehensive analysis of this compound using MS, IR, and NMR spectroscopy provides a clear and consistent picture of its molecular structure. Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms. Infrared spectroscopy identifies the key functional groups—a primary amine and an aromatic ester. Finally, NMR spectroscopy elucidates the precise arrangement of atoms and confirms the molecule's symmetry. Together, these techniques form a robust analytical foundation for researchers and scientists, ensuring the identity and quality of this important chemical intermediate in the rigorous landscape of drug development and scientific discovery.

References

solubility of "Methyl 4-amino-3,5-dichlorobenzoate" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 4-amino-3,5-dichlorobenzoate in Organic Solvents

Introduction

This compound is a substituted aromatic compound with applications in chemical synthesis and potentially in the development of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predictive analysis based on its molecular structure, and a detailed, field-proven protocol for the experimental determination of its solubility.

Physicochemical Profile and Solubility Prediction

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule possesses several key functional groups that dictate its interactions with different solvents:

  • Aromatic Ring: The benzene ring is inherently non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.

  • Amino Group (-NH2): This is a polar group capable of acting as a hydrogen bond donor. This will contribute to its solubility in polar protic solvents.

  • Ester Group (-COOCH3): The ester group is polar and can act as a hydrogen bond acceptor. This will enhance solubility in polar solvents.

  • Chloro Groups (-Cl): The two chlorine atoms are electron-withdrawing and contribute to the overall polarity of the molecule. They also increase the molecular weight and size, which can sometimes hinder solubility.

Based on these features, the general principle of "like dissolves like" suggests that this compound will exhibit moderate to good solubility in polar aprotic and polar protic solvents, and lower solubility in non-polar solvents.[1][2] Aromatic amines are generally more soluble in aromatic solvents.[3]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino and ester groups.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateCan engage in dipole-dipole interactions with the polar functional groups.
Non-Polar Aromatic Toluene, BenzeneModerateFavorable interactions between the aromatic rings of the solute and solvent.
Chlorinated Dichloromethane, ChloroformModerateSimilar polarities can lead to favorable interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar and have limited ability to interact with the polar groups of the solute.
Aliphatic Hydrocarbons Hexane, HeptaneLowSignificant mismatch in polarity between the solute and these non-polar solvents.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by thermodynamics. It involves the breaking of intermolecular forces within the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.[1] For a substance to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to the energy required to break the solute-solute and solvent-solvent bonds.

The polarity of both the solute and the solvent is a key determinant of solubility.[2] Polar molecules, like this compound, have distinct regions of positive and negative charge, allowing them to interact favorably with other polar molecules through dipole-dipole interactions and hydrogen bonding. Non-polar molecules primarily interact through weaker London dispersion forces.

Experimental Determination of Solubility: A Self-Validating Protocol

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal saturation method. This method is reliable and widely used in research and industrial settings.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess solute into vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter an aliquot of the supernatant sample1->sample2 sample3 Dilute the filtered sample sample2->sample3 sample4 Analyze by HPLC or UV-Vis sample3->sample4 calc Determine concentration from calibration curve sample4->calc

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling and Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a clean vial, ensuring that no solid particles are transferred.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Factors Influencing Solubility

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Safety Precautions

This compound is a chemical compound and should be handled with appropriate safety precautions.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It also causes skin and serious eye irritation.[4][5] Always work in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]

Conclusion

References

The Strategic Utility of Methyl 4-amino-3,5-dichlorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. Methyl 4-amino-3,5-dichlorobenzoate, a seemingly unassuming dichlorinated aniline derivative, represents a cornerstone intermediate with significant, yet often under-explored, potential in medicinal chemistry.[1][2][3][4] Its unique electronic and structural features, characterized by an electron-rich aromatic ring substituted with both electron-donating (amino) and electron-withdrawing (chloro, methyl ester) groups, render it a highly adaptable building block for the synthesis of complex, biologically active molecules.[4][5]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core applications of this compound. We will move beyond a cursory overview to deliver actionable insights, detailed synthetic strategies, and a robust scientific rationale for its application in the development of next-generation therapeutics, with a particular focus on anti-inflammatory agents and kinase inhibitors.

Physicochemical Properties and Strategic Advantages

The inherent chemical characteristics of this compound provide a distinct advantage in medicinal chemistry programs.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[6]
Molecular Weight 220.05 g/mol [6]
CAS Number 41727-48-4[6]
Appearance White to off-white crystalline powder[3]
XLogP3 2.9[6]

The two chlorine atoms ortho to the amino group play a crucial role. They sterically hinder the amine, influencing its nucleophilicity and directing reactions to other positions. Furthermore, these halogen substitutions can enhance binding affinity to target proteins through halogen bonding and improve metabolic stability. The methyl ester provides a readily modifiable handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

Core Application I: A Cornerstone in the Synthesis of Potent Anti-inflammatory Agents - The Case of Piclamilast

One of the most compelling applications of this compound is its role as a key precursor in the synthesis of potent anti-inflammatory drugs, most notably the highly effective phosphodiesterase 4 (PDE4) inhibitor, Piclamilast.[7][8]

The Therapeutic Rationale: Targeting PDE4 in Inflammatory Disorders

PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[9] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).[9] This mechanism of action has established PDE4 inhibitors as a valuable therapeutic class for the treatment of inflammatory conditions like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[10]

Piclamilast: A Potent Benzamide Derivative

Piclamilast is a second-generation PDE4 inhibitor renowned for its exceptional potency, with IC₅₀ values in the picomolar range for PDE4B and PDE4D isoforms.[7][9] Its chemical structure, a 3,5-dichlorobenzamide derivative, directly highlights the importance of the this compound scaffold.

CompoundTargetIC₅₀ (nM)
PiclamilastPDE4B0.041
PiclamilastPDE4D0.021

Data sourced from[7]

Synthetic Pathway from this compound to Piclamilast

The synthesis of Piclamilast from this compound is a logical and efficient process, primarily involving the formation of an amide bond.

G A This compound B Hydrolysis A->B NaOH, H₂O/MeOH C 4-Amino-3,5-dichlorobenzoic acid B->C D Amide Coupling C->D EDC, HOBt, DIPEA, DMF E Piclamilast D->E F 3-(Cyclopentyloxy)-4-methoxyaniline F->D

Caption: Proposed synthetic workflow for Piclamilast.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichlorobenzoic acid (Intermediate)
  • Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.0 eq).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl until a precipitate forms.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-3,5-dichlorobenzoic acid.

Experimental Protocol: Amide Coupling to form Piclamilast
  • Reaction Setup: In an inert atmosphere, dissolve 4-amino-3,5-dichlorobenzoic acid (1.0 eq), 3-(cyclopentyloxy)-4-methoxyaniline (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Reaction Execution: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford Piclamilast.

Core Application II: A Versatile Scaffold for Kinase Inhibitor Development

The dichlorinated aniline motif present in this compound is a privileged scaffold in the design of kinase inhibitors. The chlorine atoms can form crucial halogen bonds with the hinge region of the kinase active site, a common feature of many potent and selective inhibitors.

The Rationale: Targeting Kinases in Oncology and Beyond

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. As such, kinase inhibitors have become a major class of targeted therapeutics.

Application in Epidermal Growth Factor Receptor (EGFR) Inhibitors

Recent studies have demonstrated the synthesis of novel EGFR inhibitors from a structurally related starting material, ethyl 4-amino-3-chlorobenzoate.[11] This provides a strong rationale for the potential of this compound in this area. The additional chlorine atom could further enhance binding affinity and selectivity.

The general synthetic strategy involves the conversion of the amino-chlorobenzoate core into various heterocyclic systems known to interact with the ATP-binding site of EGFR.[11]

G A This compound B Hydrazinolysis A->B Hydrazine Hydrate, EtOH, Reflux C 4-Amino-3,5-dichlorobenzohydrazide B->C D Cyclization C->D Various Reagents (e.g., CS₂, Phosgene derivatives) E Heterocyclic Kinase Inhibitor Scaffolds (e.g., Oxadiazoles, Triazoles) D->E

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichlorobenzohydrazide (Intermediate)
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reaction Execution: Add an excess of hydrazine hydrate (10.0 eq) and reflux the mixture for 24 hours.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Triturate the resulting solid with water, filter, and dry to obtain 4-amino-3,5-dichlorobenzohydrazide.

This hydrazide intermediate is a versatile precursor for the synthesis of a diverse library of potential kinase inhibitors through various cyclization reactions.

Conclusion and Future Outlook

This compound is a strategically valuable and versatile building block in medicinal chemistry. Its utility is demonstrably high in the synthesis of potent anti-inflammatory agents, exemplified by the PDE4 inhibitor Piclamilast. Furthermore, its inherent structural features make it an attractive scaffold for the development of targeted kinase inhibitors.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-defined and adaptable chemical intermediates like this compound will be increasingly critical. It is our hope that this technical guide will inspire further exploration and innovative application of this powerful scaffold in the pursuit of new medicines.

References

Methyl 4-amino-3,5-dichlorobenzoate: A Comprehensive Technical Guide for the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide

Introduction

Methyl 4-amino-3,5-dichlorobenzoate, with the CAS number 41727-48-4, is a highly functionalized aromatic compound that serves as a critical reactive intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its structure, featuring a methyl ester, an amino group, and two chlorine atoms on a benzene ring, provides a unique combination of reactive sites.[1] The electron-withdrawing nature of the dichloro substituents and the methyl ester, juxtaposed with the electron-donating amino group, creates a nuanced electronic environment that dictates its reactivity.[1] This guide provides an in-depth exploration of the synthesis, key reactive pathways, and applications of this versatile building block, with a focus on its role in the development of pharmaceuticals and other specialty chemicals.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reactive intermediate is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 41727-48-4[3][4][5]
Molecular Formula C8H7Cl2NO2[1][3][5]
Molecular Weight 220.05 g/mol [3][5][6]
Physical Form Solid[4]
Melting Point 79-81 °C[2]
Boiling Point 342 °C at 760 mmHg[5]
Flash Point 79 °C[3]
Purity Typically ≥97%[4]
IUPAC Name This compound[6]
InChI Key LBEKFAUAYVGHFP-UHFFFAOYSA-N[4][6]
SMILES COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl[1][3][6]

Spectroscopic data is essential for the identification and characterization of this compound. While detailed spectra are best consulted directly from spectral databases, typical analytical data includes:

  • Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern.[6]

  • Infrared (IR) Spectroscopy: Reveals the presence of key functional groups such as the amino (N-H stretching), ester (C=O stretching), and aromatic (C=C stretching) moieties.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from more readily available precursors. One common method involves the esterification of 4-amino-3,5-dichlorobenzoic acid.

Experimental Protocol: Esterification of 4-amino-3,5-dichlorobenzoic acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-amino-3,5-dichlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3,5-dichlorobenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol to the flask to serve as both the solvent and the reactant.

  • Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol in excess drives the equilibrium of the Fischer esterification reaction towards the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.

  • Neutralization with Sodium Bicarbonate: This step is crucial to quench the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction of the neutral ester product.

Key Reactive Pathways of this compound

The unique arrangement of functional groups in this compound allows for a variety of chemical transformations, making it a valuable intermediate. The primary reactive sites are the amino group and the aromatic ring.

N-Acylation and N-Alkylation

The amino group of this compound is a nucleophile and can readily undergo acylation or alkylation reactions. These reactions are fundamental in building more complex molecular scaffolds.

N-Acylation

N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This reaction forms an amide bond, a key linkage in many pharmaceutical compounds.

Materials:

  • This compound (1.0 eq)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (and DMAP, if used) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[7]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[7]

  • Extract the product with a suitable organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.[7]

  • Purify the crude product by silica gel column chromatography.[7]

Causality Behind Experimental Choices:

  • Base: The base is essential to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) that is formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • DMAP Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation reaction, particularly with less reactive acylating agents like acid anhydrides.

  • Anhydrous Conditions: Acylating agents are sensitive to moisture and can be hydrolyzed, so anhydrous conditions are necessary to ensure high yields.

Diazotization and Subsequent Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[8] The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring.

The Diazotization Process

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry.[8][9] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[8]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Distilled water

  • Ice bath

Procedure:

  • Suspend this compound in a mixture of concentrated HCl and water in a beaker.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.[8]

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure complete formation of the diazonium salt.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent reactions.[8]

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its utility stems from the ability to functionalize the amino group and potentially displace the chloro substituents under certain conditions.

Synthesis of Dronedarone Intermediates

Dronedarone is an antiarrhythmic drug, and its synthesis can involve intermediates derived from related aminobenzoate structures. While the exact commercial synthesis routes are proprietary, the chemical principles often involve the formation of amide or sulfonamide linkages. For instance, the amino group of a similar benzofuran core structure is reacted with methanesulfonyl chloride.[10] This highlights the importance of the amino group's reactivity on the aromatic ring in the synthesis of such complex molecules.

Safety and Handling

As a chemical intermediate, this compound requires careful handling.

Hazard Statements:

  • H302: Harmful if swallowed.[4][6]

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage:

  • Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Avoid contact with skin and eyes and do not breathe dust.[11]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][11] Store under an inert atmosphere.[4]

Visualizations

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 4-amino-3,5- dichlorobenzoate in Anhydrous Solvent add_base Add Base (e.g., TEA) & optional DMAP start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with aq. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated N-Acylated Product purify->product

Caption: A generalized workflow for the N-acylation of this compound.

Reaction Mechanism: N-Acylation with Acyl Chloride

N_Acylation_Mechanism amine R-NH₂ (this compound) n1 amine->n1 Nucleophilic attack acyl_chloride R'-COCl (Acyl Chloride) acyl_chloride->n1 base Base (e.g., Et₃N) n6 base->n6 tetrahedral_intermediate Tetrahedral Intermediate n3 tetrahedral_intermediate->n3 Collapse of intermediate protonated_amide Protonated Amide n5 protonated_amide->n5 Deprotonation amide_product R-NH-COR' (N-Acylated Product) hcl HCl hcl->n6 salt Base-H⁺ Cl⁻ n1->tetrahedral_intermediate n2 n3->protonated_amide n3->hcl Elimination of Cl⁻ n4 n5->amide_product n6->salt

Caption: The mechanism of N-acylation of an amine with an acyl chloride.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists in the pharmaceutical and specialty chemical industries. Its well-defined reactivity, particularly at the amino group, allows for the straightforward introduction of diverse functionalities. A comprehensive understanding of its properties, synthetic routes, and reactive pathways, as detailed in this guide, is essential for leveraging its full potential in the development of novel and complex molecular architectures.

References

A Comprehensive Technical Guide to the Stability and Storage of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Methyl 4-amino-3,5-dichlorobenzoate is a key chemical intermediate utilized in the synthesis of a variety of compounds, including pharmaceuticals and pesticides.[1][2][3] Its chemical structure, featuring an aromatic amine and a methyl ester, presents specific stability considerations that are critical for ensuring its purity, efficacy, and safety in research and development applications. This guide provides an in-depth analysis of the stability profile of this compound, recommended storage conditions, and robust protocols for its stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability.

PropertyValueSource
CAS Number 41727-48-4[4]
Molecular Formula C₈H₇Cl₂NO₂[4]
Molecular Weight 220.05 g/mol [4]
Appearance Solid
Melting Point 79-82 °C[5]
Purity Typically ≥95-97%[6]

Core Stability Profile and Recommended Storage

This compound is generally stable under recommended storage conditions.[5] However, its functional groups are susceptible to degradation under specific environmental pressures.

Recommended Storage Conditions:

To maintain the integrity of this compound, the following storage conditions are imperative:

  • Temperature: Store in a cool, dry place.[5] For long-term storage, refrigeration at 2-8°C is recommended.

  • Atmosphere: Storage under an inert atmosphere is advised to prevent oxidative degradation.

  • Light: The compound should be kept in a dark place to prevent photodegradation.

  • Container: Use a tightly-closed container to prevent moisture ingress and contamination.[5]

  • Ventilation: Store in a well-ventilated area.[5]

Incompatible Materials and Conditions to Avoid:
  • Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to degradation of the amino group.[5]

  • Dust Generation: Avoid creating dust, as this can increase the surface area available for reaction and pose an inhalation hazard.[5]

  • Sources of Ignition: Keep away from open flames and other sources of ignition.[5]

Hazardous Decomposition Products:

Upon decomposition, this compound may release toxic fumes, including:

  • Carbon oxides (CO, CO₂)

  • Hydrogen chloride (HCl)

  • Nitrogen oxides (NOx)[5]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for designing appropriate formulation strategies.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation MADC This compound AADC 4-amino-3,5-dichlorobenzoic acid MADC->AADC Acid/Base Catalyzed Methanol Methanol MADC->Methanol Acid/Base Catalyzed MADC_ox This compound N_oxide N-oxide derivative MADC_ox->N_oxide Oxidizing Agent MADC_photo This compound Polymeric Polymeric Species MADC_photo->Polymeric UV/Vis Light

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-amino-3,5-dichlorobenzoic acid and methanol. The rate of hydrolysis is influenced by pH and temperature.

  • Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of N-oxides and other colored degradation products. This process can be accelerated by the presence of oxidizing agents, metal ions, and light.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions, potentially leading to the formation of polymeric species and discoloration of the material.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[7][8]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[7]

Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid base Base Hydrolysis (0.1 M NaOH, RT, 4h) stock->base oxidation Oxidation (3% H₂O₂, RT, 24h) stock->oxidation thermal Thermal Stress (Solid, 80°C, 48h) stock->thermal photo Photostability (ICH Q1B conditions) stock->photo neutralize Neutralization (for acid/base) acid->neutralize base->neutralize hplc RP-HPLC-UV/PDA Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc

Caption: Experimental workflow for forced degradation studies.

4.2.1. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

4.2.2. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature for 4 hours.

  • Neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

4.2.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

4.2.4. Thermal Degradation

  • Place a known quantity of solid this compound in a stability chamber at 80°C for 48 hours.

  • After exposure, dissolve the solid in the solvent to prepare a 0.1 mg/mL solution for analysis.

4.2.5. Photostability Testing

  • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Prepare a 0.1 mg/mL solution from the exposed solid for analysis. The exposed solution can be directly diluted.

Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or photodiode array (PDA) detection is suitable for separating the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Summary of Stability Data

The following table summarizes the expected outcomes from the forced degradation studies.

Stress ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) Moderate to Significant4-amino-3,5-dichlorobenzoic acid
Base Hydrolysis (0.1 M NaOH, RT) Significant4-amino-3,5-dichlorobenzoic acid
Oxidation (3% H₂O₂, RT) ModerateN-oxide derivatives, colored impurities
Thermal (80°C, solid) Minimal to ModerateUnspecified thermal degradants
Photolytic (ICH Q1B) ModeratePolymeric species, colored impurities

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and inert environment. However, it is susceptible to degradation via hydrolysis, oxidation, and photolysis. A thorough understanding of these degradation pathways and the implementation of robust stability testing protocols are essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling precautions for Methyl 4-amino-3,5-dichlorobenzoate (CAS No: 41727-48-4). As a chlorinated aromatic amine, this compound presents specific hazards that necessitate rigorous adherence to safety protocols in a laboratory setting. This document moves beyond a mere recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for the recommended procedures to ensure the well-being of researchers and the integrity of experimental outcomes.

Compound Profile and Hazard Identification

This compound is a solid organic compound with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1][2] Its structure, featuring a substituted benzene ring, is integral to its chemical reactivity and toxicological profile.

Globally Harmonized System (GHS) Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements.[1]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

The GHS pictogram associated with this compound is the GHS07, represented by an exclamation mark, which signifies that it can cause irritation, is a skin sensitizer, and is acutely toxic (harmful). The signal word is "Warning".

Toxicological Insights

The hazard statements point towards multiple routes of potential exposure and toxicity. The presence of chlorine atoms on the benzene ring can enhance the lipophilicity of the molecule, potentially facilitating its absorption through the skin. The amino group is a common feature in molecules that can cause skin sensitization. Inhalation of the dust can lead to irritation of the respiratory tract. Ingestion is also a significant route of exposure that can lead to systemic toxicity.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to safety is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][4] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is mandatory to minimize the risk of inhalation.

  • Contained Systems: For larger scale operations, the use of a closed system is recommended to prevent the release of the compound into the laboratory environment.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the final and critical barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[5]Prevents skin contact, which can cause irritation and systemic toxicity.
Skin and Body Protection Laboratory coat and, for larger quantities or risk of significant exposure, impervious clothing.[5]Minimizes the area of exposed skin.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. In situations with inadequate ventilation or for large spills, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is necessary.[3][5]Protects against the inhalation of harmful dust particles.

Safe Handling, Storage, and Disposal

Handling Procedures
  • Avoid the formation of dust and aerosols.[5]

  • Do not breathe vapors, mist, or gas.[5]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[6]

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

  • Temperature: Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.

  • Atmosphere: Keep in a dark place under an inert atmosphere.

  • Container: Keep the container tightly closed.[3][4]

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5][6] Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

A clear and well-rehearsed emergency plan is paramount.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[5][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical laboratory workflow for handling this compound, with integrated safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Don PPE A->B C Prepare work area in fume hood B->C D Weighing and Transfer C->D Ensure ventilation is active E Reaction Setup D->E F Work-up and Purification E->F G Decontaminate glassware and work area F->G Segregate waste streams H Dispose of waste G->H I Remove PPE and wash hands H->I

Caption: A typical laboratory workflow for handling this compound.

Conclusion

This compound is a valuable compound for research and development, but its handling demands a high level of safety consciousness. By understanding the underlying chemical and toxicological properties of this substance, researchers can implement the necessary precautions to mitigate risks effectively. Adherence to the guidelines outlined in this document will help ensure a safe and productive laboratory environment.

References

A Technical Guide to Sourcing and Utilization of Methyl 4-amino-3,5-dichlorobenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 4-amino-3,5-dichlorobenzoate, a key chemical intermediate. This document will delve into the critical aspects of sourcing this compound, including supplier evaluation, quality control considerations, and the impact of synthetic routes on impurity profiles. Furthermore, it will explore its applications in pharmaceutical research, emphasizing the importance of material quality in achieving reliable and reproducible results.

Introduction to this compound

This compound (CAS No. 41727-48-4) is a substituted aromatic amine and a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a dichlorinated benzene ring with amino and methyl ester functionalities, makes it a versatile reagent for creating more complex molecules.

Chemical Profile:

PropertyValue
CAS Number 41727-48-4
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point Approximately 83-84 °C

The primary utility of this compound lies in its role as a precursor for the synthesis of novel therapeutic agents. Notably, it has been identified as a key intermediate in the development of anti-tumor drugs and compounds for the treatment of metabolic disorders.[1] Its chemical handles allow for diverse reactions, such as N-alkylation, acylation, and diazotization, paving the way for the construction of a wide array of pharmacologically active compounds.

Commercial Suppliers and Quality Considerations

A critical step in any research and development program is the reliable sourcing of starting materials. The quality of this compound can significantly impact the outcome of a synthetic route, affecting yield, purity, and the safety profile of the final compound.

Identifying Reputable Suppliers

Several chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized laboratories. When selecting a supplier, it is imperative to consider factors beyond just price and availability. A thorough evaluation should include the supplier's quality management systems, their ability to provide comprehensive analytical documentation, and their track record in serving the pharmaceutical industry.

A non-exhaustive list of potential commercial suppliers includes:

  • Sigma-Aldrich (Merck)

  • Pharmaffiliates

  • Biosynth

  • Chemicea Pharma

  • Fluorochem

  • Chemsigma International Co., Ltd.

  • Synix Labs[2]

  • Synblock

  • AK Scientific, Inc.

  • Apollo Scientific

It is crucial for the end-user to conduct their own due diligence and supplier qualification process.

The Importance of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is a critical document that provides batch-specific data on the quality and purity of the supplied material. Researchers should always request and carefully review the CoA before using any chemical in their experiments. While a generic product specification sheet provides a general overview, the CoA offers concrete data from the exact lot being purchased.

Key parameters to scrutinize on a CoA include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A high purity level (e.g., >98%) is often required for pharmaceutical applications.

  • Identity: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS).

  • Impurities: Identification and quantification of any significant impurities. This is of paramount importance as impurities can interfere with subsequent reactions or introduce toxicological risks.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

  • Heavy Metals: Analysis for the presence of heavy metals, which is a critical safety parameter for materials used in drug development.

While a universally representative Certificate of Analysis is not publicly available due to its batch-specific nature, researchers should expect to see these parameters detailed upon requesting a CoA from a reputable supplier.

Synthesis Routes and Potential Impurities

Understanding the synthetic origin of this compound is fundamental to anticipating potential impurities. Several synthetic pathways have been described in scientific literature and patents.

Common Synthetic Pathways

Two prevalent methods for the synthesis of this compound are:

  • Esterification of 4-amino-3,5-dichlorobenzoic acid: This is a straightforward approach where the corresponding carboxylic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid.

  • Chlorination of 4-aminobenzoic acid or its methyl ester: This method involves the direct chlorination of the parent compound. Subsequent reduction steps may be necessary to yield the final product.

The choice of synthesis route can significantly influence the impurity profile of the final product.

Potential Impurities to Consider

Based on the common synthetic routes, researchers should be aware of the following potential impurities:

  • Unreacted Starting Materials: Residual 4-amino-3,5-dichlorobenzoic acid or 4-aminobenzoic acid.

  • Over-chlorinated or Under-chlorinated Species: Molecules with more or fewer chlorine atoms on the aromatic ring.

  • Isomers: Positional isomers that may be formed during the chlorination process.

  • By-products from Side Reactions: Depending on the reaction conditions, various side-products may be generated.

  • Residual Catalysts and Reagents: Traces of acids, bases, or other reagents used in the synthesis.

The presence of these impurities can have a cascading effect on multi-step syntheses, leading to the formation of undesired by-products in the final API. Therefore, robust analytical methods are essential for their detection and control.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of bioactive molecules. Its application has been notably documented in the field of oncology.

Intermediate in the Synthesis of Anti-Tumor Agents

Patents have disclosed the use of this compound in the preparation of substituted diphenylamine compounds with potential anti-tumor activity.[3][4] These compounds are being investigated for the treatment of various cancers, including colon cancer, lymphoma, and lung cancer.[3][4] The synthesis often involves the reaction of the amino group of this compound with other aromatic systems to construct the diphenylamine core.

The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery program.

G cluster_sourcing Sourcing & QC cluster_synthesis Synthetic Application cluster_development Preclinical Development supplier Supplier Identification & Qualification coa Certificate of Analysis Review supplier->coa Provides analytical In-house Analytical Verification (e.g., HPLC, NMR) coa->analytical Guides start This compound analytical->start Release for Use reaction Chemical Transformation (e.g., N-Arylation) start->reaction Input intermediate Key Synthetic Intermediate reaction->intermediate api Final API Synthesis intermediate->api bioassay In vitro & In vivo Biological Assays api->bioassay Testing adme ADME/Tox Studies bioassay->adme lead Lead Optimization adme->lead

Figure 1: Workflow for the utilization of this compound in drug discovery.

Handling, Storage, and Safety

Proper handling and storage of this compound are essential to maintain its quality and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Work in a well-ventilated fume hood.

  • Safety: For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pivotal chemical intermediate with significant applications in pharmaceutical research and development, particularly in the synthesis of novel anti-cancer agents. The success of research programs utilizing this compound is intrinsically linked to the quality of the starting material. Therefore, a rigorous approach to supplier selection, comprehensive analytical characterization, and a thorough understanding of potential impurities are paramount. By adhering to the principles outlined in this guide, researchers and drug development professionals can enhance the reliability and reproducibility of their work, ultimately accelerating the discovery of new medicines.

References

"Methyl 4-amino-3,5-dichlorobenzoate" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-amino-3,5-dichlorobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in organic and pharmaceutical synthesis. We will delve into its fundamental properties, synthesis protocols, critical applications in drug development, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Profile

This compound (CAS No: 41727-48-4) is a substituted benzoate ester.[1][2] Structurally, it is an aromatic compound featuring a methyl ester group, an amino group, and two chlorine atoms attached to the benzene ring.[2] This unique arrangement of functional groups makes it a stable yet reactive building block for creating more complex molecules.[2][3] It typically appears as a solid and serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and potential agrochemicals.[2][4]

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 41727-48-4[1][3][5]
Molecular Formula C₈H₇Cl₂NO₂[1][3][5]
Molecular Weight 220.05 g/mol [1][3][5]
IUPAC Name This compound[1]
Synonyms methyl 3,5-dichloro-4-amino-benzoate, 2,6-Dichloro-4-methoxycarbonylaniline[1]
Physical Form Solid
Melting Point 79-81 °C[4][6]
Boiling Point 342 °C at 760 mmHg[5][6]
Flash Point 160.6 °C[6]
Density 1.433 g/cm³[6]
XLogP3 2.9[1]

Spectroscopic analysis confirms the compound's structure. Gas Chromatography-Mass Spectrometry (GC-MS) data shows a top peak at m/z 188, corresponding to a key fragment of the molecule.[1] Infrared (IR) spectra would exhibit characteristic peaks for the N-H stretches of the primary amine, C=O stretch of the ester, and C-Cl stretches associated with the halogenated aromatic ring.

Synthesis Methodology: A Self-Validating Protocol

The most direct and common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-amino-3,5-dichlorobenzoic acid.[7][8] This method is reliable and scalable, making it suitable for laboratory and industrial production.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Amino-3,5-dichlorobenzoic Acid (Substrate) D Reflux Reaction A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D Catalyzes E Neutralization (e.g., NaHCO₃ solution) D->E Reaction Mixture F Extraction & Purification (e.g., Distillation/Recrystallization) E->F Crude Product G This compound F->G Purified Product G A This compound (Starting Material) B Step 1: Conversion of Amino Group A->B C Intermediate A B->C D Step 2: Introduction of 2,3-dichlorophenoxy group C->D E Intermediate B (e.g., 4-chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline derivative) D->E F Step 3: Reduction of Nitro Group E->F G Intermediate C (Diamine) F->G H Step 4: Cyclization with Carbon Disulfide G->H I Intermediate D (Benzimidazole-2-thiol) H->I J Step 5: Methylation (e.g., Dimethyl Sulfate) I->J K Triclabendazole (Final Product) J->K

References

Methodological & Application

Synthesis of Novel Derivatives from Methyl 4-amino-3,5-dichlorobenzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

Methyl 4-amino-3,5-dichlorobenzoate is a key starting material in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring an aromatic ring substituted with amino, methyl ester, and chloro groups, provides multiple reactive sites for derivatization. This guide offers a comprehensive overview of synthetic strategies to modify this scaffold, providing detailed protocols and expert insights for researchers in drug discovery and medicinal chemistry. The derivatives of this compound are of significant interest due to their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the chosen methodologies. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these protocols to their specific needs.

Core Synthetic Transformations

The primary sites for derivatization on this compound are the amino group and the methyl ester. Additionally, the aromatic ring itself, while not directly modified in the protocols below, can be further functionalized in subsequent steps. This guide will focus on four key transformations:

  • N-Acylation: Introducing an acyl group to the amino moiety.

  • N-Alkylation: Introducing an alkyl group to the amino moiety.

  • Suzuki-Miyaura Coupling: Creating a carbon-carbon bond at the aromatic ring (note: this typically requires prior modification of the starting material, but the principles are crucial for derivatives).

  • Ester Hydrolysis and Amidation: Modifying the methyl ester to a carboxylic acid or an amide.

Below are detailed protocols for each of these transformations, designed to be self-validating and grounded in established chemical principles.

N-Acylation: Synthesis of N-Acyl-4-amino-3,5-dichlorobenzoate Derivatives

Scientific Rationale: N-acylation of anilines is a fundamental transformation in organic synthesis.[3] The introduction of an acyl group can serve as a protective strategy for the amino group or be an integral part of the final molecular structure, contributing to its biological activity.[4] The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.[5] A base is typically employed to neutralize the acid byproduct, driving the reaction to completion.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the N-acetylation of this compound using acetyl chloride under Schotten-Baumann-like conditions.

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of substrate).

  • Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 eq of NaOH).

  • Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material indicates the completion of the reaction.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl Chloride10% NaOHDCM/H₂O2>90
Benzoyl ChloridePyridineDCM4>85
Acetic AnhydrideNaOAcAcetic Acid3>95

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Start reagents Reagents: - this compound - Acylating Agent - Base - Solvent start->reagents 1. Prepare reaction Reaction: - Dissolve starting material - Add base and acylating agent - Stir at specified temperature reagents->reaction 2. Mix & React workup Work-up: - Quench reaction - Extraction reaction->workup 3. Process purification Purification: - Recrystallization or  Column Chromatography workup->purification 4. Isolate product Product: N-Acylated Derivative purification->product 5. Characterize

Caption: General workflow for the N-acylation of this compound.

N-Alkylation: Synthesis of N-Alkyl-4-amino-3,5-dichlorobenzoate Derivatives

Scientific Rationale: N-alkylation of anilines is a crucial transformation for synthesizing secondary and tertiary amines, which are prevalent in many biologically active compounds.[4] The reaction with alkyl halides is a classic example of a nucleophilic substitution reaction (SN2), where the amine acts as the nucleophile.[6] A significant challenge in this reaction is controlling the degree of alkylation, as the product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. Using a suitable base and controlling the stoichiometry of the alkylating agent are key to achieving mono-alkylation.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol provides a general method for the mono-N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative N-Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF606~75
Ethyl BromideNaHTHF508~70
Benzyl BromideK₂CO₃Acetonitrile804~80

Logical Relationship: N-Alkylation Pathway

N_Alkylation_Pathway start This compound (Primary Amine) intermediate N-Alkyl Derivative (Secondary Amine) start->intermediate + R-X - HX product N,N-Dialkyl Derivative (Tertiary Amine) intermediate->product + R-X - HX (Side Reaction)

Caption: Pathway showing the potential for over-alkylation in the N-alkylation reaction.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Derivatives

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures.[7] The reaction is catalyzed by a palladium complex and involves the coupling of an organoboron compound with an organohalide.[7] The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10] While this compound does not have a suitable leaving group for direct Suzuki coupling, its derivatives (e.g., after conversion of the amino group to a halide via Sandmeyer reaction) can be utilized. This section provides a general protocol for the Suzuki coupling of a related aryl bromide to illustrate the methodology.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide derivative of this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[12]

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[12]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base - Degas with Inert Gas start->setup 1. Prepare reaction Reaction: - Add Solvent and Catalyst - Heat with Stirring setup->reaction 2. Initiate workup Aqueous Work-up: - Quench Reaction - Extract with Organic Solvent reaction->workup 3. Process purification Purification: - Column Chromatography or  Recrystallization workup->purification 4. Isolate product Product: Biaryl Derivative purification->product 5. Analyze

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Ester Hydrolysis and Amidation: Diversifying the Carboxyl Functionality

Scientific Rationale: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for further derivatization, such as amidation.[1] Base-catalyzed hydrolysis (saponification) is a common method for this transformation. The resulting carboxylic acid can then be coupled with an amine to form an amide bond, often using a coupling agent to activate the carboxylic acid.

Protocol 4: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of NaOH or KOH (2-3 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the residue with water.

  • Acidification: Acidify the aqueous solution with HCl until a precipitate forms.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Protocol 5: Amidation of the Carboxylic Acid

This protocol describes the formation of an amide from the corresponding carboxylic acid using a coupling agent.

Materials:

  • 4-Amino-3,5-dichlorobenzoic acid (from Protocol 4)

  • Amine (primary or secondary)

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.

  • Base Addition: Add the base (1.5-2.0 eq).

  • Coupling Agent Addition: Add the coupling agent (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Filter off any solid byproducts (e.g., DCU if DCC is used). Dilute the filtrate with an organic solvent and wash with aqueous acid, aqueous base, and brine.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Logical Relationship: Hydrolysis and Amidation Sequence

Hydrolysis_Amidation start This compound (Ester) intermediate 4-Amino-3,5-dichlorobenzoic acid (Carboxylic Acid) start->intermediate Hydrolysis (e.g., NaOH, H₂O/MeOH) product N-Substituted Amide Derivative intermediate->product Amidation (Amine, Coupling Agent)

Caption: Sequential transformation from the methyl ester to an amide derivative.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust foundation for the synthesis of a diverse library of compounds derived from this compound. The versatility of this starting material, coupled with the reliability of the described synthetic transformations, opens up numerous avenues for the development of novel molecules with potential applications in medicine and agriculture. Further exploration of these derivatives, including their biological activities, will undoubtedly continue to be a fruitful area of research.

References

Application Notes and Protocols: Electrophilic Reactions of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3,5-dichlorobenzoate is a versatile synthetic intermediate, pivotal in the development of novel pharmaceuticals and agrochemicals.[1] Its chemical architecture, featuring a substituted aniline core, presents a unique landscape for electrophilic substitution reactions. The interplay of the activating amino group and the deactivating chloro and methyl ester functionalities governs the regioselectivity and reactivity of the aromatic ring. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for conducting electrophilic reactions on this substrate.

The benzene ring in this compound is substituted with three groups that exert distinct electronic effects. The amino (-NH₂) group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[2] Conversely, the two chlorine (-Cl) atoms are deactivating via their inductive effect, yet they are also ortho, para-directing because of their lone pairs' ability to participate in resonance. The methyl ester (-COOCH₃) group is a deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects.[3]

Given this substitution pattern, the para position to the strongly activating amino group is occupied by the methyl ester. The positions ortho to the amino group (2 and 6) are the most electron-rich and therefore the most likely sites for electrophilic attack. However, these positions are already substituted with chlorine atoms in the parent molecule, which would suggest that further substitution on the aromatic ring is challenging. The following protocols explore potential electrophilic substitution reactions, acknowledging that reaction conditions may need to be tailored to overcome the steric hindrance and electronic deactivation at the available positions.

I. Halogenation: Electrophilic Chlorination

The introduction of an additional chlorine atom onto the aromatic ring of this compound can be achieved using N-chlorosuccinimide (NCS), a mild and selective chlorinating agent. This reaction is anticipated to proceed at the position ortho to the activating amino group.

Scientific Rationale

N-chlorosuccinimide serves as a source of an electrophilic chlorine species. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), which can facilitate the reaction. The strong activating effect of the amino group directs the incoming electrophile to the ortho position.

Experimental Protocol: Synthesis of Methyl 4-amino-2,3,5-trichlorobenzoate

Materials:

  • This compound

  • N-chlorosuccinimide (NCS)

  • N,N-dimethylformamide (DMF), anhydrous

  • Ice water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • To the cooled solution, add N-chlorosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water with vigorous stirring.

  • A precipitate of the crude product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Methyl 4-amino-2,3,5-trichlorobenzoate.

Safety Precautions:

  • N-chlorosuccinimide is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.

Reaction Mechanism

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation NCS N-Chlorosuccinimide (NCS) Cl_plus Cl⁺ (Electrophilic Chlorine) NCS->Cl_plus Activation Substrate This compound Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + Cl⁺ Product Methyl 4-amino-2,3,5-trichlorobenzoate Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Chlorination.

II. Nitration: Introduction of a Nitro Group

The nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. This reaction requires careful temperature control to prevent side reactions and is expected to occur at a position ortho to the amino group.

Scientific Rationale

A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The potent activating nature of the amino group directs the nitronium ion to the ortho position. Due to the presence of multiple deactivating groups, the reaction may require slightly more forcing conditions than the nitration of simpler anilines. To mitigate the strong oxidizing nature of the nitrating mixture on the amino group, protection of the amine, for instance, by acetylation, is a common strategy. However, direct nitration can be achieved under carefully controlled low-temperature conditions.

Experimental Protocol: Synthesis of Methyl 4-amino-3,5-dichloro-2-nitrobenzoate

Materials:

  • This compound

  • Fuming nitric acid (95%)

  • Concentrated sulfuric acid (98%)

  • Chloroform or dichloromethane

  • Ice-salt bath

  • Dropping funnel

  • Beaker with crushed ice

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve this compound (1.0 eq) in chloroform.

  • Cool the solution to -10 to -5 °C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid, while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes, maintaining the reaction temperature between -10 and -5 °C.[5]

  • After the addition is complete, stir the reaction mixture at this temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions:

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. All operations must be conducted in a fume hood.

  • The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

Reaction Workflow

G Start Dissolve Substrate in Chloroform Cool Cool to -10 to -5 °C Start->Cool Add_Nitrating_Mix Slowly Add Nitrating Mixture Cool->Add_Nitrating_Mix Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) Prepare_Nitrating_Mix->Add_Nitrating_Mix Stir Stir at Low Temperature Add_Nitrating_Mix->Stir Workup Pour onto Ice & Aqueous Workup Stir->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Methyl 4-amino-3,5-dichloro-2-nitrobenzoate Purify->Product

Caption: Workflow for the Nitration Reaction.

III. Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, such as anilines.[6][7] This reaction introduces a formyl group (-CHO) onto the ring, typically at the position para to the activating group. Since the para position is blocked in this compound, formylation is expected to occur at an ortho position.

Scientific Rationale

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[7] This reagent is a weak electrophile that reacts with highly activated aromatic rings. The amino group of the substrate activates the ring sufficiently for this reaction to proceed.

Experimental Protocol: Synthesis of Methyl 4-amino-3,5-dichloro-2-formylbenzoate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Sodium acetate solution, aqueous

  • Ethyl acetate

  • Brine

Procedure:

  • In a flask equipped with a dropping funnel and a reflux condenser, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, keeping the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in 1,2-dichloroethane and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux for 2-4 hours.[8]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it into a stirred solution of sodium acetate in ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude product by column chromatography.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.

  • The Vilsmeier-Haack reaction can be exothermic.

Summary of Reaction Conditions

ReactionElectrophile SourceSolventTemperatureKey Considerations
Chlorination N-chlorosuccinimide (NCS)DMF0 °C to RTMild conditions, good for selective monochlorination.
Nitration HNO₃ / H₂SO₄Chloroform-10 to -5 °CStrict temperature control is crucial to avoid oxidation and side products.
Formylation POCl₃ / DMFDCERefluxSuitable for activated rings; the Vilsmeier reagent is moisture-sensitive.

Conclusion

This compound, despite its substituted nature, can undergo a range of electrophilic substitution reactions. The powerful activating and directing effect of the amino group is the primary determinant of regioselectivity, favoring substitution at the ortho positions. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to explore the synthesis of novel derivatives from this versatile intermediate. It is imperative to note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve desired yields and purity for specific applications.

References

Application Notes and Protocols: Acylation of the Amino Group in "Methyl 4-amino-3,5-dichlorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Acylation in Drug Development

The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. This reaction introduces an acyl group onto a nitrogen atom, forming a stable amide bond. Methyl 4-amino-3,5-dichlorobenzoate is a valuable starting material, and the acylation of its amino group is a critical step in the synthesis of a variety of biologically active molecules, including potential EGFR tyrosine kinase inhibitors.[1] The resulting N-acylated products often serve as key intermediates in the development of novel therapeutics and agrochemicals.[2]

This guide provides a comprehensive overview of the principles, experimental protocols, and analytical techniques for the successful acylation of this compound. It is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic step.

Foundational Principles: The Chemistry of N-Acylation

The acylation of the amino group in this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[3]

The Role of the Acylating Agent

Commonly used acylating agents include acid chlorides (RCOCl) and acid anhydrides ((RCO)₂O).[3]

  • Acid chlorides are generally more reactive than acid anhydrides and often provide higher yields in shorter reaction times.[4]

  • Acid anhydrides are less expensive and easier to handle but may require longer reaction times or heating.

The choice of acylating agent depends on the desired acyl group to be introduced and the reactivity of the substrate.

The Critical Function of a Base

Acylation reactions are frequently carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine like triethylamine.[5][6] The base serves two primary functions:

  • Neutralization of Acidic Byproducts: When using an acid chloride, one equivalent of hydrochloric acid (HCl) is produced. The base neutralizes this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[4][5][6]

  • Maintaining Nucleophilicity: By scavenging protons, the base ensures that the amine remains in its free, nucleophilic form, driving the reaction towards completion.[5]

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The amino group of this compound attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.[3]

  • Elimination: The leaving group (e.g., chloride from an acid chloride) is eliminated from the tetrahedral intermediate, regenerating the carbonyl group and forming the final N-acylated product (an amide).[3]

Over-acylation is generally not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[4][6]

Experimental Protocols

This section details two common protocols for the N-acylation of this compound using either an acid chloride or an acid anhydride.

General Laboratory Safety Precautions
  • Always work in a well-ventilated fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[8][9][10]

  • Acylating agents like acetyl chloride and acetic anhydride are corrosive and moisture-sensitive.[7][11] Handle them with care and under anhydrous conditions.[12]

  • Ensure all glassware is dry before use.[13]

Protocol 1: Acylation using an Acid Chloride (e.g., Acetyl Chloride)

This protocol describes the acetylation of this compound using acetyl chloride and triethylamine as the base.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[14]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol outlines the acetylation using acetic anhydride, which can often be performed under catalyst-free conditions or with a mild base.[15]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethyl acetate or perform the reaction neat (without solvent).[15] Add acetic anhydride (1.5 eq) and a catalytic amount of pyridine (optional).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute with more ethyl acetate.

    • Carefully add saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter and concentrate the organic layer using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Workflow

Acylation Reaction Workflow

Acylation_Workflow Start Start: Methyl 4-amino-3,5- dichlorobenzoate Reagents Add Solvent (e.g., DCM) & Base (e.g., Triethylamine) Start->Reagents Cooling Cool to 0 °C Reagents->Cooling Acylation Add Acylating Agent (e.g., Acetyl Chloride) Cooling->Acylation Reaction Stir at Room Temperature (Monitor by TLC) Acylation->Reaction Workup Aqueous Workup: - Quench with H₂O - Wash with NaHCO₃ & Brine Reaction->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Isolation Filter & Concentrate (Rotary Evaporation) Drying->Isolation Purification Purification: Recrystallization or Column Chromatography Isolation->Purification Product Final Product: N-Acylated Derivative Purification->Product

Caption: General workflow for the acylation of this compound.

Generalized Reaction Mechanism

Reaction_Mechanism Reactants This compound (Ar-NH₂) + Acylating Agent (R-CO-L) Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Leaving Group (L⁻) & Proton (H⁺) Intermediate->Elimination Product Product Elimination->Product

Caption: Simplified mechanism of nucleophilic acyl substitution.

Data Presentation: Comparative Analysis

The choice of reaction conditions can significantly impact the outcome. The following table summarizes typical parameters for the two protocols.

ParameterProtocol 1 (Acid Chloride)Protocol 2 (Acid Anhydride)
Acylating Agent Acetyl ChlorideAcetic Anhydride
Equivalents 1.1 eq1.5 eq
Base Triethylamine (1.2 eq)Pyridine (catalytic, optional)
Solvent Anhydrous DCMEthyl Acetate or Neat
Temperature 0 °C to Room Temp.Room Temp. to 60 °C
Reaction Time 1-3 hours2-6 hours
Typical Yield High to ExcellentGood to High

Product Characterization and Analytical Methods

Confirmation of the N-acylated product structure and assessment of its purity are essential. A combination of analytical techniques should be employed.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the reaction. The N-acylated product is typically less polar than the starting amine and will have a higher Rf value.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most definitive evidence for acylation is the disappearance of the -NH₂ protons (a broad singlet) of the starting material and the appearance of a new -NH proton (a singlet or triplet, depending on coupling) in the product, typically shifted downfield. The appearance of new signals corresponding to the acyl group (e.g., a singlet around 2.2 ppm for an acetyl group) is also expected.

  • ¹³C NMR: The formation of the amide bond will be evident by the appearance of a new carbonyl carbon signal in the range of 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the product.[16][17] It is a highly sensitive technique for verifying the identity of the acylated compound and detecting any byproducts.[16]

Infrared (IR) Spectroscopy

IR spectroscopy can provide functional group information. Key absorptions to look for in the product include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹ (replacing the two N-H stretches of the primary amine).

  • C=O stretch (amide): A strong absorption around 1660-1680 cm⁻¹.

  • C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹.

Conclusion and Future Perspectives

The N-acylation of this compound is a robust and versatile reaction. The protocols outlined in this guide, utilizing either acid chlorides or acid anhydrides, provide reliable methods for synthesizing a wide range of N-acylated derivatives. Proper selection of reagents and reaction conditions, coupled with rigorous analytical characterization, is paramount to achieving high yields and purity. These acylated products are valuable building blocks in the synthesis of complex molecules with potential applications in medicine and agriculture, underscoring the importance of mastering this fundamental transformation.

References

Application Notes and Protocols: Methyl 4-amino-3,5-dichlorobenzoate as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 4-amino-3,5-dichlorobenzoate

This compound (MDCB), with the CAS number 41727-48-4, is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic and medicinal chemistry.[1][2][3] Its structure is characterized by a benzoate ester scaffold substituted with three key functional groups: a nucleophilic amino group, a methyl ester, and two electron-withdrawing chlorine atoms. This unique combination of features makes MDCB an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly those of pharmaceutical and agrochemical interest.[1]

The amino group provides a reactive handle for N-acylation, alkylation, and cyclization reactions. The chlorine atoms, positioned ortho to the amino group, sterically influence its reactivity and electronically activate the benzene ring, while also serving as potential sites for further functionalization under specific catalytic conditions. The methyl ester group can be readily hydrolyzed, aminated, or reduced, offering additional pathways for molecular diversification. This guide provides detailed insights and validated protocols for leveraging MDCB in the synthesis of high-value heterocyclic systems, focusing on quinazolinones and benzimidazoles.

Core Application I: Synthesis of Dichloro-Substituted Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The synthesis from MDCB follows a robust and reliable two-step sequence involving the initial formation of a benzoxazinone intermediate, which is subsequently condensed with a primary amine. This strategy allows for systematic variation at the 2 and 3 positions of the quinazolinone core.[4]

Mechanistic Rationale

The synthetic pathway hinges on the nucleophilicity of the 4-amino group of MDCB. In the first step, acylation with an appropriate acyl chloride in the presence of a base like pyridine generates an N-acyl intermediate. This intermediate undergoes a spontaneous intramolecular cyclization, with the amide oxygen attacking the ester carbonyl, to form a stable 6,8-dichloro-2-substituted-4H-benzo[d][1][2]oxazin-4-one. The benzoxazinone acts as a stable but reactive electrophilic intermediate. In the second step, a primary amine attacks the endocyclic carbonyl carbon of the benzoxazinone, leading to a ring-opening and subsequent ring-closing cascade to furnish the final 2,3-disubstituted-quinazolin-4(3H)-one.

Visualized Workflow: Quinazolinone Synthesis

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation MDCB This compound AcylChloride Acyl Chloride (R1COCl) Pyridine MDCB->AcylChloride Acylation Benzoxazinone 6,8-Dichloro-2-R1- 4H-benzo[d][1,3]oxazin-4-one AcylChloride->Benzoxazinone Intramolecular Cyclization PrimaryAmine Primary Amine (R2NH2) Pyridine or DMF Benzoxazinone->PrimaryAmine Condensation Quinazolinone 6,8-Dichloro-2,3-disubstituted- quinazolin-4(3H)-one PrimaryAmine->Quinazolinone Ring Opening/ Ring Closing

Caption: General workflow for the two-step synthesis of quinazolinones from MDCB.

Experimental Protocol: Synthesis of 6,8-dichloro-2-phenyl-3-propylquinazolin-4(3H)-one

Principle: This protocol details the synthesis of a specific quinazolinone derivative using benzoyl chloride (R1=Phenyl) and propylamine (R2=Propyl) as representative reagents.

Materials and Reagents:

ReagentSupplierCAS No.
This compoundSigma-Aldrich41727-48-4
Benzoyl ChlorideSigma-Aldrich98-88-4
Pyridine (anhydrous)Sigma-Aldrich110-86-1
PropylamineSigma-Aldrich107-10-8
Dichloromethane (DCM, anhydrous)Fisher Scientific75-09-2
N,N-Dimethylformamide (DMF, anhydrous)Fisher Scientific68-12-2
Hydrochloric Acid (1M aq.)VWR Chemicals7647-01-0
Sodium Bicarbonate (sat. aq.)VWR Chemicals144-55-8
Magnesium Sulfate (anhydrous)VWR Chemicals7487-88-9
EthanolVWR Chemicals64-17-5

Protocol 1: Formation of 6,8-dichloro-2-phenyl-4H-benzo[d][1][2]oxazin-4-one

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.20 g, 10 mmol).

  • Dissolve the starting material in anhydrous pyridine (20 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water (3 x 30 mL), and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the benzoxazinone intermediate, which can be used in the next step without further purification.

Protocol 2: Formation of 6,8-dichloro-2-phenyl-3-propylquinazolin-4(3H)-one

  • In a 50 mL round-bottom flask, suspend the crude benzoxazinone intermediate (from Protocol 1, ~10 mmol) in anhydrous DMF (15 mL).

  • Add propylamine (1.24 mL, 15 mmol) to the suspension.

  • Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Purification & Analysis:

    • Dissolve the crude product in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) followed by saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the solid from an ethanol/water mixture to obtain the pure quinazolinone derivative.

    • Characterize the final product using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Core Application II: Synthesis of Dichloro-Substituted Benzimidazoles

Benzimidazoles are another critical heterocyclic scaffold found in numerous marketed drugs, including proton pump inhibitors and anthelmintics.[5] Synthesizing benzimidazoles from MDCB requires a strategy to construct the imidazole ring. A plausible and efficient method involves a reductive cyclization approach. This process begins with the nitration of MDCB, followed by reduction of the newly introduced nitro group to an amine, creating an in situ diamine intermediate that can then cyclize with a one-carbon source.

Mechanistic Rationale
  • Nitration: The benzene ring of MDCB is activated towards electrophilic aromatic substitution. Nitration using a standard nitrating mixture (HNO₃/H₂SO₄) will introduce a nitro group, likely at the 2-position, directed by the activating amino group.

  • Reduction: The key step is the selective reduction of the newly introduced nitro group in the presence of the chlorine atoms and the ester. Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) can effectively convert the nitro group to an amino group, generating a highly reactive ortho-phenylenediamine derivative.

  • Cyclization: This diamine intermediate is not typically isolated. It is reacted in situ with a one-carbon electrophile, such as an aldehyde (R-CHO) or formic acid. The reaction with an aldehyde, known as the Phillips condensation, proceeds through the formation of a Schiff base followed by intramolecular cyclization and subsequent oxidation (often aerial) to yield the aromatic benzimidazole.

Visualized Workflow: Benzimidazole Synthesis

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization MDCB This compound Nitration Nitration (HNO3/H2SO4) MDCB->Nitration NitroIntermediate Methyl 4-amino-3,5-dichloro- 2-nitrobenzoate Nitration->NitroIntermediate Reduction Reduction (e.g., SnCl2/HCl) NitroIntermediate->Reduction Diamine In situ Diamine Intermediate Reduction->Diamine Aldehyde Aldehyde (RCHO) Diamine->Aldehyde Condensation Benzimidazole Substituted Dichloro- Benzimidazole Aldehyde->Benzimidazole Cyclization & Oxidation

Caption: Reductive cyclization pathway for the synthesis of benzimidazoles from MDCB.

Experimental Protocol: Synthesis of Methyl 5,7-dichloro-2-phenyl-1H-benzo[d]imidazole-4-carboxylate

Principle: This protocol outlines the synthesis of a benzimidazole derivative via nitration, reduction, and subsequent condensation with benzaldehyde.

Materials and Reagents:

ReagentSupplierCAS No.
This compoundSigma-Aldrich41727-48-4
Sulfuric Acid (conc.)VWR Chemicals7664-93-9
Nitric Acid (fuming)VWR Chemicals7697-37-2
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Sigma-Aldrich10025-69-1
Hydrochloric Acid (conc.)VWR Chemicals7647-01-0
BenzaldehydeSigma-Aldrich100-52-7
EthanolVWR Chemicals64-17-5
Sodium Hydroxide (10M aq.)VWR Chemicals1310-73-2

Protocol 1: Nitration of MDCB

  • Carefully add concentrated H₂SO₄ (15 mL) to a 100 mL flask and cool to 0°C.

  • Slowly add this compound (2.20 g, 10 mmol) in portions, ensuring the temperature remains below 10°C.

  • Prepare the nitrating mixture by slowly adding fuming HNO₃ (0.7 mL, ~11 mmol) to concentrated H₂SO₄ (5 mL) at 0°C.

  • Add the cold nitrating mixture dropwise to the solution of MDCB over 20 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice (~100 g).

  • Collect the yellow precipitate by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Reductive Cyclization to form the Benzimidazole

  • Combine the crude nitro-intermediate from Protocol 1 (~10 mmol) and Tin(II) chloride dihydrate (11.3 g, 50 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux and then carefully add concentrated HCl (10 mL) dropwise.

  • Maintain the reflux for 3 hours. The solution should become clear, indicating the reduction of the nitro group.

  • Add benzaldehyde (1.1 mL, 11 mmol) to the hot reaction mixture.

  • Continue to reflux for an additional 4 hours. During this time, the solution may darken.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 10M NaOH solution until the pH is ~8-9. Be cautious as this is an exothermic process. A precipitate will form.

  • Purification & Analysis:

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure benzimidazole.

    • Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

References

The Strategic Utility of Methyl 4-amino-3,5-dichlorobenzoate as a Versatile Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery and development of novel Active Pharmaceutical Ingredients (APIs). Methyl 4-amino-3,5-dichlorobenzoate stands out as a preeminent example of such a scaffold. Its unique arrangement of a nucleophilic amino group, a readily transformable methyl ester, and two chlorine atoms on an aromatic ring offers a trifecta of reactive sites. This strategic combination of functionalities allows for a diverse array of chemical modifications, making it an invaluable starting material for the synthesis of complex molecular architectures with a wide spectrum of biological activities. This application note provides a comprehensive guide to the key chemical transformations of this compound and showcases its application in the synthesis of established and emerging APIs.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 41727-48-4--INVALID-LINK--[1]
Molecular Formula C₈H₇Cl₂NO₂--INVALID-LINK--[1]
Molecular Weight 220.05 g/mol --INVALID-LINK--[1]
Melting Point 79-81 °C--INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--[3]

Core Chemical Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound is rooted in its capacity to undergo a variety of high-yielding and selective chemical reactions. The following sections detail the protocols for its most critical transformations.

N-Acylation and Amidation: Forging the Amide Bond

The presence of a primary amino group makes N-acylation a straightforward and highly efficient transformation. This reaction is fundamental in the synthesis of numerous APIs, where the amide bond is a common structural motif.

Protocol 1: General Procedure for N-Acylation

This protocol outlines the acylation of this compound with an acyl chloride to form the corresponding amide.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine, Pyridine) (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Ester Hydrolysis: Unmasking the Carboxylic Acid

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-dichlorobenzoic acid. This transformation is crucial as it provides a handle for subsequent reactions, such as amide bond formation with a different amine or conversion to other functional groups.

Protocol 2: Base-Catalyzed Ester Hydrolysis

This protocol describes the saponification of the methyl ester to the carboxylic acid.

Materials:

  • This compound

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M) for acidification

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add the aqueous NaOH or KOH solution (2-3 eq) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the alcohol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 2-3 with HCl, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 4-amino-3,5-dichlorobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The two chlorine atoms on the aromatic ring, while generally less reactive than their bromine or iodine counterparts, can participate in palladium-catalyzed cross-coupling reactions under appropriate conditions. These reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of C-C and C-N bonds, enabling the introduction of a wide range of substituents and the construction of complex molecular frameworks.

Caption: Key transformations of this compound.

Protocol 3: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a dichlorinated aniline derivative, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the reaction is complete.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application in API Synthesis: From Concept to Clinic

The true value of a chemical building block is demonstrated by its successful incorporation into biologically active molecules. This compound and its derivatives are key precursors to a range of APIs.

Case Study 1: Anthelmintic Salicylanilides - Closantel and Rafoxanide

The 4-amino-3,5-dichlorobenzoyl moiety is a critical component of several anthelmintic drugs, including Closantel and Rafoxanide. These drugs are effective against a variety of parasitic worm infections in livestock.[4] The synthesis of these molecules typically involves the amidation of a substituted aniline with a derivative of 4-amino-3,5-dichlorobenzoic acid.

The general synthetic strategy involves the hydrolysis of this compound to the corresponding carboxylic acid, which is then converted to the acyl chloride. This reactive intermediate is subsequently coupled with the appropriate substituted aniline to form the final salicylanilide API.[5][6]

Caption: General synthetic route to anthelmintic salicylanilides.

Case Study 2: Kinase Inhibitors - A Scaffold for Targeted Therapies

The 3,5-dichloroaniline motif is a common feature in a number of kinase inhibitors, which are a cornerstone of modern cancer therapy.[7][8] The electronic properties of the dichlorinated ring can contribute to favorable binding interactions within the ATP-binding pocket of various kinases. This compound can serve as a versatile starting material for the synthesis of such inhibitors. For instance, the amino group can be functionalized, and the ester can be converted to an amide, providing multiple points for diversification to optimize potency and selectivity. There is evidence of related dichlorinated building blocks being used in the synthesis of potent Src kinase inhibitors.[9]

Conclusion: A Building Block of Strategic Importance

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of APIs. Its trifunctional nature allows for selective and efficient chemical modifications, including N-acylation, ester hydrolysis, and palladium-catalyzed cross-coupling reactions. The successful application of this scaffold in the synthesis of anthelmintic drugs and its potential in the development of kinase inhibitors underscore its strategic importance in drug discovery and development. The protocols and applications detailed in this note provide a solid foundation for researchers and scientists to leverage the full potential of this remarkable chemical entity.

References

Application Note: A Validated Protocol for the Purification of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-3,5-dichlorobenzoate is a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount, as contaminants can lead to significant side reactions, reduced yields, and compromised final product integrity. Syntheses, typically involving the esterification of 4-amino-3,5-dichlorobenzoic acid, often yield a crude product containing unreacted starting materials and side-products.[3] This application note provides a robust, validated protocol for the purification of this compound using recrystallization. We detail the rationale behind solvent selection, provide a step-by-step methodology, and outline analytical techniques for purity verification, including High-Performance Liquid Chromatography (HPLC) and melting point analysis. This guide is designed to enable researchers and drug development professionals to consistently obtain high-purity material (>99%) for their synthetic needs.

Introduction

The utility of this compound as a precursor in medicinal chemistry necessitates stringent purity standards. The compound is commonly synthesized via the acid-catalyzed esterification of 4-amino-3,5-dichlorobenzoic acid in methanol.[3] Potential impurities stemming from this process include the unreacted starting acid and byproducts from the synthesis of the acid itself, which may involve the chlorination of precursors like anthranilic acid.[4] Such impurities can interfere with subsequent reactions, making their removal a critical step in any synthetic workflow.

This protocol focuses on recrystallization, a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a reduced temperature, a high degree of purification can be achieved. This document provides a comprehensive guide, from solvent screening to final purity assessment, reflecting field-proven insights for optimal results.

Physicochemical Properties & Data

Understanding the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[5][6]
Molecular Weight 220.05 g/mol [5][6][7]
Appearance Tan or off-white solid (crude); White crystalline solid (purified)[8]
Melting Point 79-84 °C (literature range)[7][9]
Boiling Point 342 °C at 760 mmHg[6]
Topological Polar Surface Area (TPSA) 52.32 Ų[10]
XLogP3 2.9[5]

Purification Workflow Overview

The purification process is a sequential workflow designed to systematically remove impurities and isolate the pure crystalline product. The following diagram illustrates the key stages of the protocol.

Purification_Workflow Figure 1: Purification Workflow Crude Crude Product Dissolve Dissolution in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool Crystallize Crystal Formation Cool->Crystallize IceBath Ice Bath Cooling Crystallize->IceBath VacFilt Vacuum Filtration & Washing IceBath->VacFilt Dry Drying VacFilt->Dry Pure Purified Product (>99%) Dry->Pure Analysis Purity Assessment (HPLC, MP) Pure->Analysis

References

Quantitative Analysis of Methyl 4-amino-3,5-dichlorobenzoate: A Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3,5-dichlorobenzoate is a key chemical intermediate in the synthesis of a variety of compounds, including pharmaceuticals and pesticides.[1][2] Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final products. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantitative analysis of this compound using two of the most powerful and widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies presented herein are grounded in established analytical principles for halogenated and aminobenzoate compounds, offering researchers and drug development professionals a solid foundation for method implementation and validation.[3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a preferred technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection offers a combination of high resolution, sensitivity, and reproducibility.[5]

Scientific Rationale for Method Development

The selection of the HPLC parameters is based on the physicochemical properties of this compound.

  • Stationary Phase: A C18 column is chosen due to its hydrophobicity, which provides excellent retention and separation for moderately non-polar molecules like the target analyte.[5] The C18 stationary phase interacts with the non-polar aspects of the dichlorinated benzene ring.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography.[5] The addition of a small amount of acid, such as phosphoric acid, helps to suppress the ionization of the amino group, resulting in sharper peaks and more consistent retention times.

  • Detection: The presence of the aromatic ring in this compound leads to strong ultraviolet (UV) absorbance. A detection wavelength of 280 nm is a good starting point, as it is a common wavelength for detecting aromatic compounds.[3][5]

HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)[5]

  • HPLC grade acetonitrile, water, and phosphoric acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.[5] Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumental Analysis:

    • Set the HPLC system parameters as outlined in the table below.

    • Inject the prepared standards and samples.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 280 nm
Column Temperature30 °C

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O with 0.1% H3PO4) HPLC HPLC System (C18 Column, UV 280 nm) MobilePhase->HPLC Standard Standard Solutions (Calibration Curve) Standard->HPLC Sample Sample Solution (Dissolve & Filter) Sample->HPLC Calibration Calibration Curve (Peak Area vs. Conc.) HPLC->Calibration Quantification Quantification (Determine Sample Conc.) Calibration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Part 2: Gas Chromatography (GC) Method

Gas Chromatography is an excellent alternative for the analysis of volatile and semi-volatile compounds. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis. The presence of two chlorine atoms makes it highly suitable for detection by an Electron Capture Detector (ECD), which offers exceptional sensitivity for halogenated compounds.[4][6]

Scientific Rationale for Method Development

The GC method parameters are tailored to the characteristics of the target analyte.

  • Column Selection: A mid-polarity column, such as one with a cyanopropylphenyl phase, is a good choice for separating halogenated aromatic compounds.[6]

  • Injector and Detector Temperatures: The injector and detector temperatures should be high enough to ensure efficient vaporization of the analyte and prevent condensation, but not so high as to cause thermal degradation.

  • Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from any potential impurities and to achieve a reasonable analysis time. The program starts at a lower temperature to focus the analytes on the column, then ramps up to elute the target compound.

  • Detector: An Electron Capture Detector (ECD) is highly recommended for its sensitivity to halogenated compounds.[4][6] A Flame Ionization Detector (FID) can also be used, but it will be less sensitive.[7]

GC Protocol

Instrumentation and Consumables:

  • Gas chromatograph with an Electron Capture Detector (ECD) or Flame Ionization Detector (FID)

  • Capillary GC column (e.g., 14% cyanopropylphenyl/86% dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • High-purity nitrogen or helium as carrier gas

  • GC vials with septa

  • Volumetric flasks and pipettes

  • Suitable solvent (e.g., ethyl acetate or toluene)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution to appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL for ECD).

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to a concentration that falls within the calibration range.

    • Ensure the final sample is free of non-volatile matrix components that could contaminate the GC system.

  • Instrumental Analysis:

    • Set up the GC with the parameters listed in the table below.

    • Inject the standards and samples.

    • Record the chromatograms and peak areas.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Table 2: GC Method Parameters

ParameterValue
Column14% cyanopropylphenyl/86% dimethylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier GasNitrogen or Helium, at a constant flow of 1.5 mL/min
Injector Temperature250 °C
Injection Volume1 µL (Splitless)
Oven Program100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 5 min
DetectorECD at 300 °C

Workflow for GC Analysis of this compound

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_GC Standard Solutions (in Ethyl Acetate) GC GC System (Cyanopropylphenyl Column, ECD) Standard_GC->GC Sample_GC Sample Solution (Dissolve in Solvent) Sample_GC->GC Calibration_GC Calibration Curve (Peak Area vs. Conc.) GC->Calibration_GC Quantification_GC Quantification (Determine Sample Conc.) Calibration_GC->Quantification_GC

References

Application Notes & Protocols: Strategic Arylation of Methyl 4-amino-3,5-dichlorobenzoate via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the construction of complex biaryl and heteroaryl scaffolds is paramount. Within this context, Methyl 4-amino-3,5-dichlorobenzoate emerges as a highly valuable and versatile building block.[3][4] Possessing two reactive chlorine atoms, an electron-donating amino group, and an electron-withdrawing methyl ester, this substrate offers multiple handles for strategic functionalization, enabling the generation of diverse molecular architectures from a single, readily available starting material.

The selective arylation of this scaffold can produce novel derivatives for various applications, including the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[5][6] However, the inherent low reactivity of aryl chlorides presents a significant synthetic challenge. This guide provides a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed, field-proven protocols for achieving successful and selective Suzuki-Miyaura coupling reactions with this compound derivatives.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated palladium-catalyzed cycle. A thorough understanding of this mechanism is critical for troubleshooting and optimizing reactions, especially with challenging substrates like dichloroanilines. The cycle proceeds through three fundamental steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides and necessitates the use of specialized, highly active catalyst systems.[1][7][8]

  • Transmetalation : A boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide.[9]

  • Reductive Elimination : The two organic moieties on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Aryl-Pd(II)-Cl(L₂) pd0->oxidative_addition Oxidative Addition transmetalation Aryl-Pd(II)-Ar'(L₂) oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation->product start Ar-Cl (Substrate) start->oxidative_addition boronic Ar'-B(OH)₂ + Base boronic->transmetalation

General catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Considerations for a Dichlorinated Substrate

The unique structure of this compound requires careful consideration of several factors to ensure a successful outcome.

  • Overcoming Aryl Chloride Inertness : Aryl chlorides are significantly less reactive than their bromide or iodide counterparts. Success hinges on the selection of a highly active catalyst system. Modern systems employ bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step and stabilize the active Pd(0) species.[7][8][10]

  • Controlling Regioselectivity : The presence of two chlorine atoms opens the possibility of selective mono-arylation or exhaustive di-arylation. This selectivity is primarily controlled by the stoichiometry of the coupling partners. Using a slight excess of the boronic acid (1.1-1.3 equivalents) typically favors mono-substitution, while a larger excess (≥2.2 equivalents) and potentially more forcing conditions (higher temperature, longer reaction time) are required for di-substitution.[11][12][13]

  • The Role of the Base and Solvent : The choice of base is critical for activating the boronic acid. For challenging couplings with aryl chlorides, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results compared to sodium or potassium carbonate.[7][14] The solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) and water, must facilitate the dissolution of both the organic substrates and the inorganic base.

Component Deep Dive: The "Why" Behind the Protocol

A robust protocol is built on a rational selection of each component.

ComponentCommon ChoicesRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)These are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst required for the oxidative addition step.[8][10][15]
Ligand Buchwald Ligands (XPhos, SPhos), cBRIDP , tBuXPhos Crucial for Aryl Chlorides. These ligands are sterically bulky and electron-rich. The bulk promotes reductive elimination, while the electron-donating character increases the electron density on the Pd center, significantly accelerating the rate-limiting oxidative addition into the C-Cl bond.[7][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KFThe base deprotonates the boronic acid to form a more nucleophilic boronate complex (-B(OH)₃⁻), which is essential for efficient transmetalation to the palladium center.[7][9]
Boron Reagent Arylboronic Acids, Arylboronate Esters (e.g., pinacol)Boronic acids are most common due to their commercial availability. Boronate esters can offer enhanced stability and are sometimes used for slow-release or challenging couplings.[5][9]
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂OA biphasic system is often optimal. The organic solvent dissolves the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[7][13]

Experimental Protocols

The following protocols provide a validated starting point for the selective arylation of this compound. All procedures must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base) vessel 2. Seal & Purge Vessel (Inert Atmosphere) reagents->vessel solvents 3. Add Degassed Solvents vessel->solvents catalyst 4. Add Catalyst/Ligand solvents->catalyst heating 5. Heat to Temperature (Stir Vigorously) catalyst->heating monitoring 6. Monitor Progress (TLC / LC-MS) heating->monitoring cool 7. Cool & Quench monitoring->cool extract 8. Liquid-Liquid Extraction cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify

References

Application Note & Protocols: Methyl 4-amino-3,5-dichlorobenzoate as a Key Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of Methyl 4-amino-3,5-dichlorobenzoate as a strategic precursor in the synthesis of high-value herbicidal agents. We will delve into the chemical rationale, provide validated protocols for its primary transformation, and illustrate its role in constructing complex, biologically active molecules.

Introduction: Strategic Importance of a Versatile Precursor

This compound (CAS: 41727-48-4) is a highly functionalized aromatic compound that serves as a critical starting material in multi-step organic synthesis.[1] Its structure, featuring an amino group, two chlorine atoms, and a methyl ester on a benzene ring, offers multiple reaction sites for building complex molecular architectures.[1][2] Specifically, this precursor is instrumental in the synthesis of pyridine-based herbicides, such as those in the picolinic acid family.[3][4] These herbicides function as synthetic auxins, a class of compounds that induce uncontrolled growth in broadleaf weeds, leading to their eventual death.[3][5]

The strategic value of this compound lies in its pre-installed dichlorinated and aminated substitution pattern, which mirrors the core structure of potent herbicides like Picloram and Aminopyralid.[3][4] The primary synthetic challenge, and the focus of advanced agrochemical research, is the conversion of the benzoate's benzene ring into the pyridine-2-carboxylic acid scaffold characteristic of these herbicides.[6][7] This guide will first detail the foundational properties and a key initial transformation of the precursor, followed by a discussion of its application in constructing the final active ingredients.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount. The essential data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 41727-48-4[1][8]
Molecular Formula C₈H₇Cl₂NO₂[8][9]
Molecular Weight 220.05 g/mol [8][9]
IUPAC Name This compound[8]
Appearance Solid, crystalline substance[1]
Melting Point 79-81 °C[10][11]
Boiling Point 342 °C at 760 mmHg[9][11]
GHS Pictogram GHS07 (Exclamation mark)[9]
Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation)[8][9]
Storage Keep in a dark place, under an inert atmosphere, at 2-8 °C

Core Synthetic Strategy: From Benzoate to Picolinate Herbicide

The overarching goal in utilizing this compound is to leverage its existing chemical framework for the efficient synthesis of picolinic acid herbicides. The conceptual workflow involves two critical phases:

  • Hydrolysis (Saponification): The methyl ester is converted to a carboxylic acid, yielding the key intermediate, 4-amino-3,5-dichlorobenzoic acid.[12][13] This step is crucial as the carboxylic acid group is often required for subsequent ring transformation reactions.

  • Ring Transformation: The substituted benzene ring of the intermediate is synthetically converted into a pyridine ring. This complex transformation is the innovative step that imparts the final herbicidal activity.

The following diagram illustrates this high-level synthetic logic.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Synthesis Precursor This compound Intermediate 4-amino-3,5-dichlorobenzoic acid Precursor->Intermediate Saponification (Protocol 1) Transformation Ring Transformation & Functionalization Intermediate->Transformation Herbicide Picolinate Herbicides (e.g., Picloram, Aminopyralid) Transformation->Herbicide

Caption: Conceptual workflow from precursor to final agrochemical.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each step.

Protocol 1: Saponification to Yield 4-amino-3,5-dichlorobenzoic Acid

This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid, the pivotal first step for subsequent synthesis.

Rationale: Saponification is a classic, robust method for ester hydrolysis. Sodium hydroxide (NaOH) acts as the nucleophile to attack the ester's carbonyl carbon. The reaction is driven to completion by the formation of the highly stable carboxylate salt. Subsequent acidification is necessary to protonate the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.

G start Start: Dissolve Precursor in Methanol/THF add_naoh Add Aqueous NaOH Solution start->add_naoh reflux Heat to Reflux (e.g., 65°C) for 2-4h add_naoh->reflux monitor Monitor Reaction by TLC (Disappearance of Starting Material) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Organic Solvent (Rotary Evaporation) cool->concentrate acidify Acidify with HCl (aq) to pH ~2-3 concentrate->acidify precipitate Observe Precipitation of Product acidify->precipitate isolate Isolate Solid by Vacuum Filtration precipitate->isolate wash_dry Wash with Cold Water & Dry isolate->wash_dry end End: Pure 4-amino-3,5-dichlorobenzoic acid wash_dry->end

References

experimental procedure for N-alkylation of "Methyl 4-amino-3,5-dichlorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-Alkylation of Methyl 4-amino-3,5-dichlorobenzoate

Abstract

This document provides a detailed experimental guide for the N-alkylation of this compound, a key intermediate in the synthesis of diverse molecular scaffolds. N-alkylated aromatic amines are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials.[1][2] This guide focuses on the robust and widely applicable method of reductive amination , offering a comprehensive, step-by-step protocol. Additionally, it introduces the modern, atom-economical approach of transition-metal-catalyzed N-alkylation using alcohols as an alternative strategy. The causality behind procedural choices, troubleshooting advice, and key safety considerations are discussed to ensure reliable and reproducible outcomes.

Introduction: The Importance of N-Alkylation

The introduction of an alkyl group onto the nitrogen atom of an amine is a fundamental transformation in organic synthesis. For a substrate like this compound, N-alkylation opens pathways to a vast array of derivatives with potentially enhanced biological activity or modified physicochemical properties. N-alkylated amines are core structures in numerous pharmaceuticals, acting as hinges, lipophilic modifiers, or key binding motifs.[2][3]

While direct alkylation with alkyl halides is a classic method, it is often plagued by a lack of control, leading to undesired over-alkylation and the formation of complex product mixtures.[4] To overcome this, modern synthesis favors more selective and efficient strategies. This guide will detail two such powerful methods:

  • Reductive Amination: A versatile, one-pot reaction involving the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is immediately reduced to the target secondary amine.[1][4][5] This method is highly favored for its broad substrate scope and excellent control over the degree of alkylation.

  • Catalytic N-Alkylation with Alcohols: A greener chemistry approach utilizing the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) principle.[6] In this process, a transition-metal catalyst temporarily oxidizes an alcohol to an aldehyde, which then participates in a reductive amination cycle, with water being the only stoichiometric byproduct.[6][7][8]

Primary Protocol: N-Alkylation via Reductive Amination

Reductive amination is the cornerstone method for controlled N-alkylation due to its reliability and operational simplicity. The process avoids the harsh reagents and poor selectivity associated with direct alkylation.

Principle and Mechanism

The reaction proceeds in a one-pot sequence. First, the primary amine of this compound reacts with a carbonyl compound to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. Under the weakly acidic conditions often employed, this imine can be protonated to form a highly electrophilic iminium ion. A mild, selective reducing agent, introduced into the same pot, then reduces the C=N bond of the imine/iminium ion to yield the final N-alkylated amine.[4][5]

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde/ketone but is highly efficient at reducing the iminium ion intermediate.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification A Dissolve Amine 1 (this compound) in Anhydrous Solvent (e.g., DCM) B Add Carbonyl Compound 2 (Aldehyde or Ketone) A->B 1.0 eq. C Stir at RT (1-2 hours) for Imine Formation B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) Portion-wise C->D 1.1-1.5 eq. E Monitor Reaction by TLC or LC-MS (Stir until completion) D->E F Quench Reaction (e.g., sat. NaHCO₃) E->F G Extract with Organic Solvent F->G H Wash, Dry (Na₂SO₄), & Concentrate G->H I Purify by Flash Column Chromatography H->I J J I->J Final Product: N-Alkylated Amine

Caption: Workflow for one-pot reductive amination.[1]

Detailed Step-by-Step Protocol

This protocol describes the N-benzylation of this compound as a representative example.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Benzaldehyde (1.05 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration of the amine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inlet

  • Dropping funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.). Dissolve it completely in anhydrous dichloromethane.

  • Carbonyl Addition: Add benzaldehyde (1.05 eq.) to the stirred solution at room temperature.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours. This period allows for the formation of the imine intermediate. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[1]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in small portions over 10-15 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the combined organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-benzylated product.[1]

Data Presentation: Representative Substrate Scope

The following table summarizes expected outcomes for the reductive amination of this compound with various aldehydes.

Aldehyde SubstrateAlkyl Group (R)Representative StructureExpected Yield RangeNotes
BenzaldehydeBenzylPh-CH₂-80-95%A standard, generally high-yielding reaction.
IsobutyraldehydeIsobutyl(CH₃)₂CH-CH₂-75-90%Aliphatic aldehydes are also highly effective.
4-Methoxybenzaldehyde4-Methoxybenzyl(4-MeO-Ph)-CH₂-85-98%Electron-donating groups on the aromatic ring can facilitate the reaction.
CyclohexanecarboxaldehydeCyclohexylmethylC₆H₁₁-CH₂-80-95%Demonstrates applicability to cyclic aliphatic systems.

Yields are estimates based on typical reductive amination reactions and may vary based on specific reaction conditions and purification efficiency.

Alternative Protocol: Catalytic N-Alkylation with Alcohols

This "Borrowing Hydrogen" methodology represents a significant advance in sustainable chemistry. It uses readily available and stable alcohols as alkylating agents, avoiding the need to pre-form aldehydes.[6]

Principle and Mechanism

The catalytic cycle, typically mediated by Ruthenium or Iridium complexes, involves three key stages:[6]

  • Oxidation: The metal catalyst abstracts two hydrogen atoms from the alcohol substrate, forming a metal-hydride species and releasing the corresponding aldehyde in situ.

  • Condensation: The newly formed aldehyde reacts with the amine to form an imine, releasing a molecule of water.

  • Reduction: The metal-hydride species reduces the imine back to the desired N-alkylated amine, thereby regenerating the active catalyst and completing the cycle.

Catalytic Cycle Diagram

G Catalyst [M] Catalyst Hydride [M]-H₂ (Metal Hydride) Catalyst->Hydride + Alcohol - Aldehyde Hydride->Catalyst + Imine - Product Alcohol R-CH₂-OH (Alcohol) Aldehyde R-CHO (Aldehyde) Imine Ar-N=CH-R (Imine) Aldehyde->Imine + Amine - H₂O Amine Ar-NH₂ (Amine) Product Ar-NH-CH₂-R (N-Alkylated Amine)

Caption: The "Borrowing Hydrogen" catalytic cycle.

General Reaction Conditions

While a detailed protocol is catalyst-specific, a general procedure involves heating the amine, an excess of the alcohol, a catalytic amount of a suitable metal complex (e.g., a Ru-based catalyst), and a stoichiometric amount of a base (e.g., tBuOK or K₂CO₃) in an inert solvent (e.g., toluene) at elevated temperatures (typically >100 °C).[6][8][9]

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Steric hindrance from bulky substrates.1. Add a catalytic amount of acetic acid (AcOH) to promote imine formation. 2. Use fresh, high-purity reducing agent. 3. Increase reaction time and/or temperature. Consider a less bulky carbonyl or amine if possible.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Reduction of the starting aldehyde (less common with NaBH(OAc)₃).1. Add the reducing agent shortly after the aldehyde to trap the imine as it forms. 2. Ensure the purity of the reducing agent; NaBH₄ can reduce aldehydes. Stick to selective reagents like NaBH(OAc)₃ or NaBH₃CN.[4]
Difficult Purification 1. Similar polarity of starting material and product. 2. Presence of unreacted aldehyde.1. Optimize the solvent system for column chromatography; a shallow gradient can improve separation. 2. Unreacted aldehyde can sometimes be removed by washing the organic layer with an aqueous sodium bisulfite solution during work-up.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

  • Borohydride reducing agents react with water and acids to produce hydrogen gas, which is flammable. Quench reactions slowly and carefully.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve your product yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring an amino group and two electron-withdrawing chlorine atoms on the aromatic ring, presents unique challenges and considerations during its synthesis, primarily through the Fischer esterification of 4-amino-3,5-dichlorobenzoic acid. This guide will provide a comprehensive overview of the synthesis, focusing on practical solutions to common experimental hurdles.

Core Synthesis Pathway: Fischer-Speier Esterification

The most common and cost-effective method for synthesizing this compound is the Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3]

Reaction Scheme:

Fischer_Esterification cluster_reactants Reactants cluster_products Products reactant1 4-amino-3,5-dichlorobenzoic acid reflux Reflux reactant1->reflux reactant2 Methanol reactant2->reflux product1 This compound product2 Water catalyst H+ (cat.) catalyst->reflux reflux->product1 reflux->product2

Caption: Fischer-Speier esterification of 4-amino-3,5-dichlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer esterification?

A1: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case).[2]

Q2: Why is an excess of methanol used in this reaction?

A2: The Fischer esterification is a reversible reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (methanol) shifts the equilibrium towards the formation of the products (the ester and water), thereby increasing the yield.[4]

Q3: Can other alcohols be used for this esterification?

A3: While other alcohols can be used, methanol is the most common for producing the methyl ester. If you were to use a different alcohol, such as ethanol, you would synthesize the corresponding ethyl ester. Primary and secondary alcohols are generally effective, while tertiary alcohols are prone to elimination side reactions under acidic conditions.[5]

Q4: What is the expected effect of the two chlorine atoms on the reaction rate?

A4: The two chlorine atoms are electron-withdrawing groups. These groups increase the partial positive charge on the carbonyl carbon of the carboxylic acid, making it more electrophilic. This increased electrophilicity enhances the rate of the esterification reaction.[6]

Q5: Are there any specific safety precautions for this reaction?

A5: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Methanol is flammable and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be performed in a well-ventilated area.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Solution(s) Scientific Rationale
Low or No Product Yield 1. Insufficient Catalyst: The basic amino group of the starting material neutralizes some of the acid catalyst.1. Increase Catalyst Amount: Ensure you are using a sufficient amount of acid catalyst to both protonate the amino group and catalyze the reaction. A molar ratio of at least 1:1 of acid to the amino compound is a good starting point, with an additional catalytic amount.The amino group acts as a base and will be protonated by the strong acid. This protonated form is unreactive as a nucleophile but also consumes the acid needed for catalysis.[2]
2. Reaction Not at Equilibrium: The reaction is reversible and may not have reached completion.2. Increase Reaction Time and/or Temperature: Prolong the reflux time and ensure the reaction is maintained at the boiling point of methanol.The rate of esterification can be slow, and allowing more time ensures the equilibrium is reached, maximizing product formation.
3. Presence of Water: Water in the reactants or solvent will shift the equilibrium back towards the starting materials.3. Use Anhydrous Reagents: Ensure your methanol and starting material are dry. Consider using a drying agent or a Dean-Stark apparatus if water contamination is suspected.Water is a product of the reaction. Its presence will inhibit the forward reaction according to Le Chatelier's principle.
Reaction Mixture Darkens Significantly 1. Decomposition or Side Reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to decomposition or polymerization of the starting material or product.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and stop the reaction once it is complete. Avoid excessive heating.Aromatic amines can be susceptible to oxidation and other side reactions under harsh acidic and high-temperature conditions.[2]
Product is an Oil or Fails to Crystallize 1. Impure Product: The presence of unreacted starting materials or byproducts can inhibit crystallization.1. Purify the Crude Product: Perform a thorough work-up to remove acidic and basic impurities. Consider column chromatography for purification if recrystallization fails.Impurities can disrupt the crystal lattice formation, leading to an oily product or preventing crystallization altogether.
2. Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent for the product, even at low temperatures.2. Optimize Recrystallization Solvent: Experiment with different solvent systems. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can be effective.A successful recrystallization relies on the product being significantly less soluble in the cold solvent than in the hot solvent.
Formation of an Insoluble Precipitate at the Start 1. Salt Formation: The amino group of the starting material reacts with the acid catalyst to form an insoluble ammonium salt.1. Ensure Sufficient Solvent: Use enough methanol to keep the salt solvated as much as possible. The salt should dissolve as the reaction proceeds and the ester is formed.The protonated aminobenzoic acid may have limited solubility in methanol, but as the esterification progresses, the more soluble ester will be formed.

Detailed Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-amino-3,5-dichlorobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 4-amino-3,5-dichlorobenzoic acid (1.0 eq) and anhydrous methanol (10-20 eq). The methanol acts as both the reactant and the solvent.

    • Add a magnetic stir bar to the flask.

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid (1.1 - 1.5 eq) dropwise with stirring. Caution: The addition of sulfuric acid is exothermic.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle.

    • Allow the reaction to proceed for 4-8 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Carefully add the residue to a separatory funnel containing cold water and ethyl acetate.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently. Continue adding bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8).

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.

Workflow Diagram:

Workflow A 1. Reaction Setup (4-amino-3,5-dichlorobenzoic acid, MeOH, H₂SO₄) B 2. Reflux (4-8 hours at ~65°C) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up - Remove MeOH - EtOAc/Water extraction - NaHCO₃ wash - Brine wash C->D Reaction Complete E 5. Drying & Concentration - Dry with MgSO₄ - Evaporate solvent D->E F 6. Purification (Recrystallization) E->F G Pure this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl ester protons and the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: To identify the key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and the C-Cl stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.[7]

  • Melting Point: To assess the purity of the final product.

Conclusion

The synthesis of this compound, while based on the well-established Fischer esterification, requires careful attention to reaction conditions to achieve high yields and purity. By understanding the role of the catalyst, the impact of the chloro substituents, and potential side reactions, researchers can effectively troubleshoot and optimize this important synthetic transformation. This guide provides a solid foundation for successfully navigating the challenges of this synthesis.

References

Technical Support Center: Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-amino-3,5-dichlorobenzoate (CAS 41727-48-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity and yield is paramount.[1][2] This guide is structured to address specific issues arising from the two primary synthetic routes: the esterification of 4-amino-3,5-dichlorobenzoic acid and the direct chlorination of methyl 4-aminobenzoate.

Route 1: Esterification of 4-Amino-3,5-dichlorobenzoic Acid

This is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. While straightforward in principle, several factors can lead to suboptimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My esterification reaction is not going to completion, resulting in low yields. What are the common causes and how can I fix this?

Answer: Low conversion in a Fischer esterification is almost always due to the reaction equilibrium not sufficiently favoring the product side.[3] The primary culprit is the water produced during the reaction, which can drive the reverse reaction (hydrolysis).

Causality & Solutions:

  • Equilibrium Limitations: According to Le Châtelier's Principle, the equilibrium must be actively shifted. The most practical method is to use a large excess of the alcohol (methanol), which acts as both a reactant and the solvent.[3][4] Using 10-20 molar equivalents of methanol relative to the carboxylic acid is a standard starting point.

  • Water Contamination: The presence of water in your reagents at the start of the reaction will inhibit its progress. Ensure you are using anhydrous methanol and a fresh, concentrated acid catalyst (e.g., 98% H₂SO₄).[3]

  • Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. Insufficient catalyst will result in a slow reaction rate. Typically, 0.1-0.2 equivalents of concentrated sulfuric acid are used.[3]

  • Reaction Temperature: Esterification requires heat to proceed at a reasonable rate. Refluxing the methanolic solution is standard practice. Ensure your reaction is reaching and maintaining the reflux temperature of methanol (approx. 65 °C).

Troubleshooting Summary: Low Conversion

Observation Probable Cause Recommended Action
Low yield of esterEquilibrium not sufficiently shiftedIncrease the molar excess of methanol.
Slow or stalled reactionPresence of waterUse anhydrous grade methanol and fresh concentrated H₂SO₄.[3]
Insufficient catalyst or temperatureIncrease catalyst loading slightly and ensure the reaction is at a steady reflux.

Question 2: During the aqueous workup and neutralization, my product precipitates but the yield is still poor. Could I be losing product during this stage?

Answer: Yes, the workup is a critical step where significant product loss can occur. The goal is to neutralize the acid catalyst and deprotonate the anilinium salt to precipitate the neutral, organic-soluble ester. However, improper pH control can lead to ester hydrolysis.

Causality & Solutions:

  • Ester Hydrolysis: After cooling the reaction, it is typically quenched in water and then neutralized with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] Using a strong base (e.g., NaOH, KOH) or performing the neutralization at elevated temperatures can promote the saponification (hydrolysis) of your newly formed ester back to the carboxylate salt, which is water-soluble and will be lost.[5]

  • Incomplete Precipitation: Neutralization should be continued until the pH is basic (pH > 8) to ensure the amino group is fully deprotonated and the product is minimally soluble in the aqueous layer.[4] Monitor the pH of the aqueous phase with pH paper.

Recommended Protocol: Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3,5-dichlorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 eq) dropwise. The mixture may warm up, and the anilinium sulfate salt may precipitate temporarily.

  • Reflux: Heat the mixture to a steady reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction to room temperature. Slowly pour the reaction mixture into a beaker of cold water (5-10 times the volume of the methanol used).

  • Neutralization: While stirring vigorously, add a saturated solution of sodium bicarbonate dropwise until CO₂ evolution ceases and the pH of the solution is >8.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Fischer_Esterification RCOOH 4-Amino-3,5-dichlorobenzoic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ MeOH Methanol (excess) H_plus H₂SO₄ (catalyst) Protonated_Acid->RCOOH - H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + CH₃OH Tetrahedral_Int->Protonated_Acid - CH₃OH Ester_H2O This compound + H₂O Tetrahedral_Int->Ester_H2O - H₂O, -H⁺ Ester_H2O->Tetrahedral_Int + H₂O, +H⁺

Caption: Fischer-Speier esterification equilibrium.

Route 2: Chlorination of Methyl 4-aminobenzoate

Direct chlorination of an activated aromatic ring like methyl 4-aminobenzoate is a much more challenging synthesis, fraught with potential side reactions including over-chlorination and ring degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I attempted to chlorinate methyl 4-aminobenzoate directly and obtained a complex mixture of many products, with very little of the desired compound. What is going wrong?

Answer: The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. Uncontrolled chlorination leads to a cascade of unwanted reactions.

Major Side Reactions:

  • Over-chlorination & Ring Dearomatization: The high reactivity of the ring can lead to the addition of more than two chlorine atoms. Research has shown that under harsh chlorination conditions (e.g., glacial acetic acid and hydrochloric acid), the aromatic ring can be completely dearomatized, forming various polychlorinated cyclohexene and cyclohexanone derivatives.[6] For example, species like methyl 1,2,3,3,5,5,6-heptachlorocyclohexan-4-one-1-carboxylate have been isolated.[6]

  • N-Chlorination: The lone pair on the amino nitrogen can also be attacked by the electrophilic chlorine source, leading to the formation of unstable N-chloro or N,N-dichloro species. One identified byproduct is a methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylate, containing a C=N-Cl moiety.[6]

  • Oxidation: The strong oxidizing conditions that can accompany chlorination can lead to the formation of colored degradation products and even hydroxylated byproducts.[6]

Chlorination_Side_Reactions Start Methyl 4-aminobenzoate Desired This compound Start->Desired [Cl⁺] (Controlled) Over Polychlorinated cyclohexanones (Ring Dearomatization) Start->Over [Cl⁺] (Excess/Harsh) N_Cl N-Chlorinated Species Start->N_Cl [Cl⁺] (Excess/Harsh) Mono Mono-chlorinated Product Start->Mono [Cl⁺] (Insufficient) Desired->Over [Cl⁺] (Excess/Harsh)

Caption: Major reaction pathways in the chlorination of methyl 4-aminobenzoate.

Question 2: How can I effectively control the chlorination to favor the desired 3,5-dichloro product?

Answer: The key is to moderate the reactivity of the amino group by using a protecting group. This is the most reliable strategy to prevent over-oxidation and direct chlorination to the desired positions.

The Amide Protection Strategy:

The most effective approach is to protect the amino group as an acetamide (-NHCOCH₃). The acetyl group is electron-withdrawing, which deactivates the aromatic ring enough to prevent over-chlorination but still directs the incoming electrophiles (Cl⁺) to the ortho positions.

Recommended Protocol: Amide-Protected Chlorination
  • Protection: React 4-aminobenzoic acid with acetic anhydride to form 4-acetylaminobenzoic acid.

  • Chlorination: Chlorinate the protected acid (4-acetylaminobenzoic acid) using a suitable chlorinating agent. This step selectively yields 4-acetylamino-3,5-dichlorobenzoic acid.[6]

  • Deprotection (Saponification): Hydrolyze the acetyl group under basic or acidic conditions to reveal the free amine, yielding 4-amino-3,5-dichlorobenzoic acid.[6]

  • Esterification: Perform the Fischer-Speier esterification as described in Route 1 to obtain the final target molecule, this compound.

This multi-step but highly controlled sequence avoids the complex purification challenges associated with the direct chlorination of the highly activated methyl 4-aminobenzoate.

General Purification & Analysis

Question: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

Answer: Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which forms highly colored impurities.

Solutions:

  • Prevention: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) where possible. Use freshly distilled solvents to remove peroxidic impurities.

  • Removal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Troubleshooting_Flowchart Start Synthesis Issue Observed Route_Check Which Synthetic Route? Start->Route_Check Ester_Issue Esterification Issue Route_Check->Ester_Issue Esterification Chlor_Issue Chlorination Issue Route_Check->Chlor_Issue Chlorination Low_Yield Low Yield/ Incomplete Reaction Ester_Issue->Low_Yield Yes Workup_Loss Poor Yield After Workup Ester_Issue->Workup_Loss No Complex_Mix Complex Mixture/ Many Byproducts Chlor_Issue->Complex_Mix Yes Solution_Yield Action: - Use excess anhydrous MeOH - Check catalyst & temp - Shift equilibrium Low_Yield->Solution_Yield Solution_Workup Action: - Use mild base (NaHCO₃) - Keep temp low - Neutralize to pH > 8 Workup_Loss->Solution_Workup Discoloration Product Discolored? Solution_Yield->Discoloration Solution_Workup->Discoloration Solution_Chlor Action: - Use Amide Protection Strategy - Avoid direct chlorination of activated aniline ester Complex_Mix->Solution_Chlor Solution_Chlor->Discoloration Solution_Color Action: - Recrystallize with charcoal - Use inert atmosphere Discoloration->Solution_Color Yes End Pure Product Discoloration->End No Solution_Color->End

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: Purification of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.

Troubleshooting Guide: Navigating Purification Hurdles

The synthesis of this compound, typically via chlorination of methyl 4-aminobenzoate, can present several purification challenges. This section addresses specific issues you may encounter.

Q1: My purified this compound is still showing significant impurities by HPLC/TLC, even after initial purification. What are these persistent impurities and how can I remove them?

A1: The most common and challenging impurities in the synthesis of this compound arise from the chlorination reaction itself. Over-chlorination and rearrangement reactions can lead to byproducts that are structurally similar to the desired product, making them difficult to separate.

Common Impurities:

  • Under-chlorinated starting material: Methyl 4-amino-3-chlorobenzoate.

  • Over-chlorinated byproducts: Highly chlorinated non-aromatic species such as methyl 1,2,3,3,5,5,6-heptachlorocyclohexan-4-one-1-carboxylate and 3,4,4,6,6-pentachloro-1-cyclohexen-5-one-2-carboxylic acid can form under harsh chlorination conditions[1].

  • Isomeric impurities: Depending on the synthetic route, other dichlorinated isomers may be present.

  • Hydrolysis product: 4-Amino-3,5-dichlorobenzoic acid, resulting from the hydrolysis of the methyl ester during workup or purification[2].

Troubleshooting Strategies:

  • Recrystallization: This is the first line of defense for removing the majority of impurities. The choice of solvent is critical.

    • Recommended Solvent Systems: A mixed solvent system often provides the best results. Good starting points include:

      • Ethyl acetate / n-Hexane[3]

      • Dichloromethane / Methanol[4]

      • Ethanol / Water

    • Rationale: The goal is to find a solvent system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor.

  • Column Chromatography: For removing persistent, structurally similar impurities, column chromatography is the most effective method.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity. A common gradient is from 100% hexane or dichloromethane to a mixture with ethyl acetate or methanol[3].

    • Tip: Perform a thorough TLC analysis with different solvent systems to determine the optimal mobile phase for separation before running the column.

Q2: I am observing a low yield after recrystallization. How can I improve my recovery of pure this compound?

A2: Low recovery during recrystallization is a common issue and can be attributed to several factors.

Potential Causes and Solutions:

Possible Cause Suggested Solution
Excessive Solvent Use Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
Product Solubility in Cold Solvent Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes) before filtration to maximize precipitation.
Premature Crystallization If the product crystallizes out during hot filtration (if performed), pre-heat your filtration apparatus (funnel and receiving flask) to prevent this.
Q3: My product appears as a persistent oil and refuses to crystallize. What should I do?

A3: "Oiling out" is a frustrating but solvable problem that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when high levels of impurities are present.

Troubleshooting Steps:

  • Add More "Good" Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of the solvent in which your compound is more soluble. This will lower the saturation point and may prevent oiling out upon cooling[5].

  • Lower the Crystallization Temperature: Try using a solvent system with a lower boiling point.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

  • Solvent-Antisolvent from a Different Angle: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane). Then, slowly add a poor solvent (e.g., hexane) dropwise until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. However, a good starting point is a binary solvent system. A common and effective combination is ethyl acetate and n-hexane [3]. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add n-hexane until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. Other systems to explore include ethanol/water and dichloromethane/methanol[4].

Q2: How can I effectively decolorize my sample of this compound?

A2: Discoloration is often due to oxidized impurities or polymeric byproducts. Treatment with activated charcoal during recrystallization is a standard and effective method for decolorization[6].

Protocol for Decolorization:

  • Dissolve your crude product in a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight of your crude material) to the hot solution.

  • Gently swirl or stir the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the clear filtrate to cool and crystallize.

Caution: Using too much activated charcoal can lead to a loss of your desired product due to adsorption.

Q3: I suspect my product is hydrolyzing back to the carboxylic acid during purification. How can I prevent this?

A3: The methyl ester of this compound can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures[2].

Preventative Measures:

  • Avoid Strong Acids and Bases: During workup and purification, try to maintain a neutral pH. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Use Non-Aqueous Workups: If possible, devise a workup procedure that avoids prolonged contact with aqueous acidic or basic solutions.

  • Temperature Control: Avoid excessive heating during recrystallization or solvent removal.

Q4: What are the recommended conditions for column chromatography of this compound?

A4: For a successful separation by column chromatography, a systematic approach is key.

Recommended Parameters:

Parameter Recommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Start with a non-polar eluent and gradually increase polarity. A good starting gradient is Hexane:Ethyl Acetate (from 100:0 to 70:30) or Dichloromethane:Methanol (from 100:0 to 95:5)[3].
Sample Loading Dry loading is often preferred. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This can then be carefully added to the top of your column.
Monitoring Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure fractions.

Visualizing the Purification Workflow

To aid in your experimental design, the following diagrams illustrate the logical flow of the purification processes.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Optional Hot Filtration cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimal Hot Solvent Crude->AddSolvent Dissolved Saturated Solution AddSolvent->Dissolved HotFilter Hot Filtration Dissolved->HotFilter If insoluble impurities CoolSlowly Slow Cooling to RT Dissolved->CoolSlowly If no insoluble impurities ClearSolution Clear Hot Solution HotFilter->ClearSolution ClearSolution->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath Crystals Crystal Formation IceBath->Crystals VacuumFilter Vacuum Filtration Crystals->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: A step-by-step workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation PackColumn Pack Column with Silica Gel DryLoad Dry Load Sample onto Silica PackColumn->DryLoad Elute Elute with Gradient Solvent System DryLoad->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: A generalized workflow for the purification of this compound via column chromatography.

References

Technical Support Center: Optimizing Derivatization of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Methyl 4-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other complex organic molecules. The derivatization of its amino group is a critical step in many synthetic routes. However, the steric hindrance and electronic effects imposed by the two ortho-chloro substituents can present significant challenges, leading to issues such as low reaction yields, incomplete conversions, and the formation of unwanted byproducts. This guide provides practical, field-proven insights to navigate these complexities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of this compound, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Low or No Conversion in N-Acylation Reactions

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.

Possible Causes & Solutions:

  • Insufficient Reagent Reactivity: The amino group of this compound is sterically hindered and electronically deactivated by the adjacent chlorine atoms.

    • Solution: Employ a more reactive acylating agent. For instance, if an acid anhydride is giving poor results, switch to the corresponding acyl chloride. Acyl chlorides are generally more electrophilic and can overcome the reduced nucleophilicity of the aniline.

  • Inadequate Base: The choice and amount of base are crucial for neutralizing the acid byproduct (e.g., HCl from acyl chlorides) and facilitating the reaction.

    • Solution 1: Use a stronger, non-nucleophilic base. While triethylamine (TEA) is common, a stronger base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be more effective in scavenging protons without competing as a nucleophile.

    • Solution 2: Increase the stoichiometry of the base. Using 1.5 to 2.0 equivalents of the base can help drive the reaction to completion.

  • Suboptimal Reaction Temperature: The activation energy for the acylation of this sterically hindered aniline may not be met at room temperature.

    • Solution: Gently heat the reaction mixture. Increasing the temperature to 40-60 °C can often significantly improve the reaction rate. Monitor the reaction closely by TLC to avoid potential side reactions at elevated temperatures.

  • Catalyst Inefficiency: For less reactive acylating agents, a catalyst may be necessary.

    • Solution: Add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP is a highly effective acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate.

Workflow for Troubleshooting Low N-Acylation Yield:

Caption: Troubleshooting workflow for low N-acylation yield.

Problem 2: Formation of Multiple Products in N-Alkylation

Symptoms: TLC or LC-MS analysis reveals the presence of both mono- and di-alkylated products, as well as unreacted starting material.

Possible Causes & Solutions:

  • Over-alkylation: Primary amines can be successively alkylated to form secondary and tertiary amines. This is a common issue with reactive alkylating agents.

    • Solution 1 (Stoichiometry Control): Use a strict 1:1 stoichiometry of the amine to the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and favor mono-alkylation.

    • Solution 2 (Reductive Amination): A more controlled method for mono-alkylation is reductive amination. This two-step, one-pot process involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly selective for the formation of secondary amines.[1]

  • Reaction Conditions Favoring Di-alkylation: Higher temperatures and prolonged reaction times can promote over-alkylation.

    • Solution: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress closely by TLC. Quench the reaction as soon as the starting material is consumed.

Problem 3: Difficulty in Product Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from starting materials or byproducts.

Possible Causes & Solutions:

  • Similar Polarity of Components: The product, starting material, and byproducts may have very similar polarities, making chromatographic separation challenging.

    • Solution 1 (Recrystallization): If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product.

    • Solution 2 (Salt Formation): If the product is basic, it can be converted to a salt (e.g., hydrochloride or oxalate salt) which may have different solubility properties and be easier to crystallize and purify. The free base can then be regenerated by treatment with a base.

    • Solution 3 (Derivatization for Separation): In some cases, it may be beneficial to derivatize the crude mixture to alter the polarity of the components, facilitating separation. The original functionality can then be restored.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable protocol for the N-acylation of this compound?

A1: A robust starting protocol for N-acylation is as follows:

Experimental Protocol: N-Acetylation of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base and Catalyst: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Q2: For N-alkylation, is direct alkylation with an alkyl halide or reductive amination a better approach?

A2: For controlled mono-alkylation and to avoid the common problem of over-alkylation, reductive amination is generally the superior method.[1] Direct alkylation can be challenging to control and often results in a mixture of products that are difficult to separate. Reductive amination offers higher selectivity and typically leads to cleaner reaction profiles.

Reductive Amination Workflow:

Caption: General workflow for reductive amination.

Q3: What are some common side reactions to be aware of during derivatization?

A3:

  • Acylation:

    • Diacylation: With highly reactive acylating agents or harsh conditions, diacylation of the amino group can occur, though this is less common with sterically hindered anilines.

    • Hydrolysis of the Ester: Under strongly acidic or basic conditions, especially with heating, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

  • Alkylation:

    • Over-alkylation: As discussed, the formation of tertiary amines is a significant side reaction in direct alkylation.

    • Elimination: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with substitution.

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can aid in the identification of spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.

Quantitative Data Summary

The following table provides representative starting conditions for common derivatization reactions of this compound. These may require optimization for specific substrates and desired outcomes.

Reaction TypeReagentsStoichiometry (eq)SolventTemperature (°C)Time (h)
N-Acylation Acyl Chloride, DIPEA, DMAP1.2, 1.5, 0.1DCM0 to RT2-4
N-Alkylation Alkyl Halide, K₂CO₃1.1, 2.0DMFRT to 604-12
Reductive Amination Aldehyde, STAB, AcOH1.1, 1.5, 0.1DCERT2-16

Conclusion

The successful derivatization of this compound hinges on a clear understanding of the steric and electronic factors influencing its reactivity. By selecting the appropriate reagents, optimizing reaction conditions, and employing effective monitoring and purification techniques, the challenges associated with this substrate can be overcome. This guide serves as a starting point for developing robust and efficient synthetic procedures. For further assistance with specific applications, please do not hesitate to contact our technical support team.

References

Technical Support Center: Catalyst Selection for Reactions Involving "Methyl 4-amino-3,5-dichlorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving Methyl 4-amino-3,5-dichlorobenzoate. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding catalyst selection for reactions with this compound, a versatile but sometimes challenging substrate.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges stem from the substrate's electronic and structural features:

  • Deactivated Aryl Halide: The two chlorine atoms are electron-withdrawing, but the powerful electron-donating amino group counteracts this effect, making the C-Cl bonds less reactive towards oxidative addition by a palladium(0) catalyst. This is often the rate-limiting step in cross-coupling reactions.[1][2]

  • Catalyst Inhibition: The primary amino group (-NH₂) can coordinate to the palladium center, potentially inhibiting the catalyst or leading to undesired side reactions.[3] While protection of the amine is an option, modern catalyst systems can often overcome this issue.

  • Steric Hindrance: The two chlorine atoms ortho to the amino group can create steric hindrance, influencing the approach of the catalyst and the coupling partner.

Q2: Which type of cross-coupling reaction is most suitable for C-N bond formation with this substrate?

A2: The Buchwald-Hartwig amination is the premier choice for forming a new C-N bond at the amino group of this compound.[4][5] This palladium-catalyzed reaction is highly versatile, allowing for the coupling of the substrate's primary amine with a wide range of aryl halides or triflates. It offers significant advantages over harsher, classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[4]

Q3: Can I perform a Suzuki-Miyaura coupling directly on the C-Cl bonds of this molecule?

A3: Yes, but it requires careful catalyst selection. Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings.[6] To achieve successful coupling at the C-Cl positions, highly active catalyst systems are necessary. These typically involve:

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are essential. Their steric bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, while their electron-donating nature facilitates the oxidative addition step.[2][7][8]

  • Robust Precatalysts: Using stable and well-defined palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) ensures the efficient generation of the active Pd(0) catalyst in situ.[8][9]

Q4: Is it necessary to protect the amino group before attempting reactions at other sites?

A4: Not always, but it should be considered on a case-by-case basis. For reactions like Suzuki-Miyaura coupling at the C-Cl positions, modern ligands and conditions are often tolerant of the free amine.[3] However, for other transformations, such as N-alkylation using strong bases and alkyl halides, protecting the amine (e.g., as a carbamate or sulfonamide) can prevent undesired side reactions and improve yields.[10][11] A small-scale test reaction is always recommended to determine if protection is necessary for your specific transformation.[3]

II. Troubleshooting Guide: Common Issues & Solutions

This section provides detailed troubleshooting for specific problems encountered during experiments with this compound.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination

Your attempt to couple an aryl bromide with the amino group of this compound is resulting in poor conversion.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Troubleshooting Steps & Solutions
Inactive Catalyst The active Pd(0) species is not being generated efficiently. This can be due to poor quality palladium sources, oxidation by trace air, or inefficient reduction of a Pd(II) precursor.[9][12]1. Use a Precatalyst: Switch to a modern, air-stable precatalyst like a Buchwald G3 palladacycle. These are designed for reliable activation.[8][9] 2. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Use Schlenk line or glovebox techniques to exclude oxygen. 3. Check Reagent Purity: Use fresh, high-purity palladium sources and ligands.
Inappropriate Base The base is crucial for deprotonating the amine-palladium complex to form the key Pd-amido intermediate. The choice of base can dramatically affect reaction rates.[13]1. Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) is often the most effective base for aminations, permitting the highest reaction rates.[13] 2. Consider Base Solubility: If using a solid base like K₃PO₄ or Cs₂CO₃, ensure it is finely powdered and that stirring is vigorous to overcome mass transfer limitations.[14] 3. Substrate Compatibility: If your substrate has base-sensitive functional groups, consider weaker bases like K₃PO₄ or LiHMDS, but be prepared for longer reaction times or the need for higher temperatures.[13]
Incorrect Ligand Choice The ligand stabilizes the palladium center and modulates its reactivity. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.1. Match Ligand to Amine Type: For primary amines like in the substrate, bulky biaryl phosphine ligands are generally effective. 2. Screen Ligands: If one ligand fails, screen others. For challenging couplings, highly specialized ligands like tBuBrettPhos might be necessary.[13]

Workflow: Troubleshooting a Failed Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination check_catalyst Was a modern precatalyst (e.g., G3) used? start->check_catalyst use_precatalyst Action: Switch to a Buchwald G3/G4 precatalyst. Ensure inert atmosphere. check_catalyst->use_precatalyst No check_base What base was used? check_catalyst->check_base Yes use_precatalyst->check_base use_naotbu Action: Use NaOt-Bu for maximum rate. Ensure it is fresh and handled under argon. check_base->use_naotbu Weak or old base screen_bases Action: Screen other bases (K3PO4, Cs2CO3, LiHMDS) if substrate is base-sensitive. check_base->screen_bases Substrate sensitivity check_ligand Is the ligand appropriate? check_base->check_ligand Strong base (NaOt-Bu) use_naotbu->check_ligand screen_bases->check_ligand screen_ligands Action: Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos). check_ligand->screen_ligands Standard ligand failed end Reaction Optimized check_ligand->end Appropriate ligand used screen_ligands->end

Caption: Decision workflow for troubleshooting low yields.

Issue 2: Hydrodehalogenation Side Product in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling at a C-Cl bond, but are observing a significant amount of Methyl 4-amino-3-chlorobenzoate as a byproduct.

Root Cause Analysis & Corrective Actions

Hydrodehalogenation (replacement of a halogen with hydrogen) is a common side reaction in palladium-catalyzed couplings. It can arise from two primary pathways:

  • β-Hydride Elimination: If the organometallic partner contains β-hydrogens, this pathway can compete with reductive elimination.[4]

  • Protodeboronation (for Suzuki): The boronic acid can be cleaved by water or other protic sources, especially in the presence of base, before it transmetalates to the palladium center.[3] The resulting aryl species can lead to hydrodehalogenation.

Protocol: Minimizing Hydrodehalogenation in Suzuki Coupling

Objective: To couple this compound with 4-methoxyphenylboronic acid selectively.

Materials:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (potassium phosphate), finely powdered, dried (2.5 equiv.)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Catalyst Premix: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos. Add this solid mixture to the Schlenk tube.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for consumption of starting material and formation of both the desired product and the hydrodehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Rationale for Choices:

  • Ligand (SPhos): A bulky, electron-rich ligand that promotes fast reductive elimination, outcompeting side reactions.

  • Base (K₃PO₄): A moderately strong base that is effective for transmetalation but less likely to promote rapid protodeboronation compared to stronger bases like NaOt-Bu.

  • Solvent (Dioxane/Water): The small amount of water can be crucial for facilitating the transmetalation step in the Suzuki cycle.[6] However, using rigorously anhydrous solvents can sometimes suppress protodeboronation if it is the dominant side reaction pathway.

Issue 3: N-Alkylation of the Amino Group is Unsuccessful

Attempts to directly alkylate the amino group using an alkyl halide and a base are failing or giving complex mixtures.

Root Cause Analysis & Corrective Actions

Direct N-alkylation of the amino group on this substrate can be challenging due to the electron-deficient nature of the aromatic ring, which reduces the nucleophilicity of the amine.

Alternative Strategy: Reductive Amination

A more reliable and general method for N-alkylation is reductive amination.[15] This two-step, one-pot procedure involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

G sub Methyl 4-amino- 3,5-dichlorobenzoate imine Imine Intermediate sub->imine + Aldehyde - H2O aldehyde Aldehyde (R-CHO) aldehyde->imine product N-Alkyl Product imine->product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination workflow for N-alkylation.

General Protocol: N-Alkylation via Reductive Amination
  • Dissolve this compound (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add a mild acid catalyst, such as acetic acid (0.1 equiv.), to promote imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise. This reagent is selective for imines in the presence of aldehydes.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash, dry, and purify as standard.

This method avoids harsh bases and is compatible with a wide range of functional groups on the aldehyde.[15] For a more atom-economical and "green" approach, direct N-alkylation using alcohols catalyzed by ruthenium complexes has also been developed.[16]

IV. References

  • Buchwald–Hartwig amination - Wikipedia. --INVALID-LINK--

  • This compound | C8H7Cl2NO2 | CID 604808 - PubChem. --INVALID-LINK--

  • Monoligated palladium(0) species, L1Pd(0), have emerged as the most active catalytic species in the cross-coupling cycle. - Chemical Reviews - ACS Publications. --INVALID-LINK--

  • US4009205A - Process for preparing 4-amino-3-methyl-n-substituted or unsubstituted alkylanilines - Google Patents. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. --INVALID-LINK--

  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem. --INVALID-LINK--

  • (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole - ResearchGate. --INVALID-LINK--

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. --INVALID-LINK--

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. --INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. --INVALID-LINK--

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - the University of Groningen research portal. --INVALID-LINK--

  • This compound | 41727-48-4 | RBA72748 - Biosynth. --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. --INVALID-LINK--

  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem. --INVALID-LINK--

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst - NIH. --INVALID-LINK--

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. --INVALID-LINK--

  • A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing). --INVALID-LINK--

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). --INVALID-LINK--

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. --INVALID-LINK--

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. --INVALID-LINK--

  • This compound | 41727-48-4 - Sigma-Aldrich. --INVALID-LINK--

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. --INVALID-LINK--

  • 6 Synthesis of N-Alkyl Amino Acids - Monash. --INVALID-LINK--

  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. --INVALID-LINK--

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. --INVALID-LINK--

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. --INVALID-LINK--

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. --INVALID-LINK--

  • 1449239-00-2 | Methyl 4-amino-2,5-dichlorobenzoate - ChemScene. --INVALID-LINK--

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). --INVALID-LINK--

References

managing temperature control in "Methyl 4-amino-3,5-dichlorobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-amino-3,5-dichlorobenzoate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical role of temperature control. Below, you will find troubleshooting guidance and frequently asked questions to help ensure the success, safety, and reproducibility of your experiments.

Troubleshooting Guide: Common Issues in Synthesis

This section addresses specific problems that may arise during the synthesis, linking them to potential causes and providing actionable solutions, with an emphasis on temperature management.

Problem 1: Low or No Yield of the Final Product

  • Potential Cause A (Esterification Step): Incomplete Reaction. The Fischer-Speier esterification is an equilibrium-driven process. Insufficient heating during the reflux step can prevent the reaction from reaching completion.[1][2][3]

    • Solution: Ensure the reaction mixture is heated to a steady reflux. For esterification using methanol and an acid catalyst like H₂SO₄, this temperature is typically around 65°C.[1] Use a heating mantle with a thermocouple to maintain a consistent temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[4]

  • Potential Cause B (Chlorination Step): Side Reactions due to High Temperature. The chlorination of the aromatic ring is a highly exothermic and sensitive reaction. If the temperature is not strictly controlled, numerous side products can form, significantly reducing the yield of the desired dichlorinated product.[5][6]

    • Solution: Maintain a low and stable temperature throughout the addition of the chlorinating agent. For many chlorination procedures involving activated rings, temperatures between -10°C and 5°C are recommended. In some specific cases, such as using tert-butyl hypochlorite, temperatures as low as -40°C to -50°C may be required to ensure selectivity.[7] Utilize a cooling bath (e.g., ice-salt or dry ice-acetone) and add the chlorinating agent dropwise to prevent temperature spikes.

  • Potential Cause C (Workup): Product Loss during Neutralization/Extraction. The addition of a base (like sodium bicarbonate) to neutralize the acidic reaction mixture is an exothermic process.[1] If the solution is not adequately cooled beforehand, localized heating can cause hydrolysis of the newly formed ester, reverting it to the carboxylic acid and lowering your isolated yield.

    • Solution: Always cool the reaction mixture to room temperature or below (e.g., in an ice bath) before beginning the neutralization process.[8] Add the neutralizing agent slowly and in small portions to manage the heat generated and any gas evolution (CO₂).[3]

Problem 2: Product is Impure (Contaminated with Byproducts)

  • Potential Cause A: Over-chlorination. Allowing the temperature to rise during the chlorination step can provide sufficient activation energy for the formation of tri- or even more highly chlorinated species.[5][6]

    • Solution: Strict adherence to the recommended low-temperature protocol for chlorination is essential. Use a low-temperature thermometer to monitor the internal reaction temperature continuously. Ensure efficient stirring to dissipate heat uniformly.

  • Potential Cause B: Presence of Unreacted Starting Material. This is often a direct result of incomplete conversion.

    • Solution (Esterification): Increase the reflux time. As mentioned, use TLC to confirm the reaction has gone to completion before proceeding with the workup.[4]

    • Solution (Chlorination): Ensure the stoichiometry of the chlorinating agent is correct and that it is added slowly at the correct temperature to allow for complete reaction without overheating.

  • Potential Cause C: Hydrolysis of the Ester. If the product is exposed to highly acidic or basic conditions at elevated temperatures for extended periods during workup, it can hydrolyze back to 4-amino-3,5-dichlorobenzoic acid.

    • Solution: Minimize the time the product spends in strong acid or base. After neutralization, proceed promptly with extraction. Ensure the mixture is cool during neutralization to prevent base-catalyzed hydrolysis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their key temperature considerations?

There are two primary synthetic pathways, each with critical temperature control points:

  • Route A: Esterification followed by Chlorination.

    • Step 1: Esterification of 4-aminobenzoic acid to Methyl 4-aminobenzoate. This step typically requires refluxing in methanol with an acid catalyst. The key is maintaining a steady reflux temperature (~65°C) to drive the reaction to completion.[1][2]

    • Step 2: Dichlorination of Methyl 4-aminobenzoate. This is the most temperature-sensitive step. It must be conducted at low temperatures (often 0°C or significantly below) to prevent the formation of polychlorinated byproducts and ensure regioselectivity.[5]

  • Route B: Chlorination followed by Esterification.

    • Step 1: Dichlorination of 4-aminobenzoic acid (often with the amino group protected as an acetamide). Similar to Route A, this chlorination is highly exothermic and demands strict low-temperature control to achieve the desired 3,5-dichloro substitution pattern.[5][6]

    • Step 2: Esterification of 4-amino-3,5-dichlorobenzoic acid. This step involves refluxing in methanol with an acid catalyst. The temperature is less critical for selectivity here but must be sufficient to ensure a reasonable reaction rate (~65°C).[9][10]

Q2: Why is a low temperature crucial during the chlorination step?

The amino group (-NH₂) on the benzene ring is a strong activating group, making the ring highly susceptible to electrophilic aromatic substitution. This high reactivity can easily lead to multiple chlorination events at various positions if the reaction's energy is not controlled. By maintaining a low temperature, you decrease the reaction rate, allowing for more controlled and selective addition of the chlorine atoms to the desired 3 and 5 positions, ortho to the amino group. It minimizes the kinetic energy of the molecules, thus preventing over-chlorination.[5][6]

Q3: What type of cooling apparatus is recommended for the chlorination reaction?

The choice of cooling bath depends on the target temperature specified in the protocol:

  • For 0°C to 5°C: A simple ice-water bath is sufficient.

  • For temperatures down to -20°C: An ice-salt bath (e.g., NaCl and ice) is effective.

  • For temperatures below -20°C (e.g., -40°C to -78°C): A dry ice-solvent bath is necessary. Common solvents include acetone or isopropanol.

Always use a properly insulated vessel (e.g., a Dewar flask) for the cooling bath to maintain a stable temperature.

Q4: How does temperature affect the crystallization and purification of the final product?

Temperature plays a vital role in obtaining a pure, crystalline product. After the workup, the crude product is typically purified by recrystallization.

  • Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent.

  • Crystallization: The solution is then cooled slowly. Slow cooling is critical as it allows for the formation of a well-ordered crystal lattice, which excludes impurities. A rapid crash-cooling will trap impurities within the solid.

  • Final Cooling: Once crystals begin to form, the mixture is often cooled further in an ice bath to maximize the yield of the precipitated product before filtration.

Data and Protocols

Table 1: Key Temperature Parameters in Synthesis
StepProcessRecommended Temperature RangeRationale
Esterification Fischer-Speier Reaction65-70°C (Reflux in Methanol)To overcome the activation energy and drive the equilibrium towards the product.[1][10]
Chlorination Electrophilic Addition-50°C to 5°CTo control the highly exothermic reaction and prevent over-chlorination and side products.[5][7]
Workup Acid Neutralization0°C to 25°CTo safely manage the exothermic neutralization reaction and prevent hydrolysis of the ester.[8]
Purification RecrystallizationSlow cooling from solvent's boiling point to 0-5°CTo ensure the formation of pure crystals and maximize recovery.
Experimental Protocol: Esterification of 4-amino-3,5-dichlorobenzoic acid

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3,5-dichlorobenzoic acid (1.0 eq).

  • Solvent/Reagent Addition: Add anhydrous methanol (10-20 eq), which acts as both the solvent and a reactant.

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

  • Reflux: Heat the mixture to a steady reflux (~65°C) using a heating mantle controlled by a thermostat. Continue refluxing for 4-6 hours. Monitor the reaction's completion by TLC.[9][10]

  • Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Then, place the flask in an ice bath to cool it further to 0-5°C.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate dropwise to the cooled mixture until gas evolution ceases and the pH is neutral or slightly basic (~pH 8).[3] The product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to constant weight.

Visualized Workflows

Diagram 1: General Synthesis Workflow

This diagram illustrates the two common synthetic routes to this compound, highlighting the temperature-critical stages.

SynthesisWorkflow cluster_route_a Route A cluster_route_b Route B A1 4-Aminobenzoic Acid A2 Esterification (Reflux ~65°C) A1->A2 A3 Methyl 4-Aminobenzoate A2->A3 A4 Chlorination (Critical: 0°C or below) A3->A4 EndProduct This compound A4->EndProduct B1 4-Aminobenzoic Acid (or protected form) B2 Chlorination (Critical: 0°C or below) B1->B2 B3 4-Amino-3,5-dichlorobenzoic Acid B2->B3 B4 Esterification (Reflux ~65°C) B3->B4 B4->EndProduct Troubleshooting cluster_ester Esterification Issues cluster_chloro Chlorination Issues Start Problem: Low Product Yield CheckStep Which step is suspected? Start->CheckStep E1 Was steady reflux maintained at ~65°C? CheckStep->E1 Esterification E3 Was neutralization performed on a cold solution? CheckStep->E3 Workup C1 Was internal temperature kept low and constant? CheckStep->C1 Chlorination E2 Incomplete reaction. Increase reflux time/temp. E1->E2 No E4 Product hydrolysis. Ensure cooling before adding base. E3->E4 No C2 Side reactions/over-chlorination. Improve cooling efficiency. C1->C2 No

References

Technical Support Center: Synthesis and Work-up of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you in your laboratory work.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction of a carboxylic acid (4-amino-3,5-dichlorobenzoic acid) with an alcohol (methanol) to form the corresponding ester. The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product.[1][2][3][4][5][6]

The overall transformation is as follows:

This guide will focus on the critical work-up and purification procedures that follow the initial reaction, as these steps are paramount for obtaining a high-purity final product.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis and work-up of this compound.

Materials and Reagents
Reagent/MaterialGradePurpose
4-amino-3,5-dichlorobenzoic acid≥98%Starting material
Methanol (anhydrous)ACS gradeReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionNeutralizing agent
Ethyl Acetate (EtOAc)ACS gradeExtraction solvent
Brine (saturated NaCl solution)Washing agent
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent
Ethanol or Methanol/WaterReagent gradeRecrystallization solvent
Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3,5-dichlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The large excess of methanol serves to drive the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[1][2][4]

  • Catalyst Addition: With gentle stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and may cause the mixture to warm. A precipitate of the aminobenzoic acid salt may form.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up Procedure
  • Solvent Removal: Reduce the volume of methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product may form. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid. Effervescence (CO₂ evolution) will occur. Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound as a solid.

Purification by Recrystallization
  • Solvent Selection: A common and effective solvent for the recrystallization of this compound is ethanol or a mixture of methanol and water. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure product should crystallize out of the solution. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses common issues that may arise during the work-up and purification of this compound.

Q1: The reaction is incomplete, even after prolonged reflux. What can I do?

A1:

  • Insufficient Catalyst: The catalytic amount of sulfuric acid may be insufficient, especially if the starting material has basic impurities. A slight increase in the catalyst loading (e.g., to 0.3 eq) may be beneficial.

  • Water Contamination: The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials. Ensure that anhydrous methanol and a dry reaction setup are used. The use of a Dean-Stark trap to remove water azeotropically can also be considered, although with methanol, this is less common.[2][5]

  • Reaction Time: While 4-6 hours is a general guideline, some reactions may require longer reflux times for completion. Continue to monitor the reaction by TLC until the starting material is consumed.

Q2: During the neutralization step, no precipitate forms, or the product appears as an oil.

A2:

  • Insufficient Product Formation: If the reaction yield is very low, the product concentration may be too low to precipitate. Proceed with the extraction, as the product will be in the aqueous phase.

  • "Oiling Out": This occurs when the product separates as a liquid instead of a solid.[7][8][9] This can be due to the presence of impurities that lower the melting point of the product. To address this:

    • Ensure the neutralization is carried out with cooling (ice bath) to promote solidification.

    • Try adding a seed crystal of pure this compound to induce crystallization.

    • Proceed with the extraction. The oily product will be extracted into the organic layer and can often be solidified upon complete removal of the solvent.

Q3: An emulsion has formed during the extraction, and the layers are not separating.

A3: Emulsions are a common issue, especially with aromatic amines.[10] Here are several strategies to break an emulsion:

  • Gentle Agitation: In subsequent extractions, use gentle swirling rather than vigorous shaking of the separatory funnel.[11]

  • Brine Addition: Add a significant amount of brine to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[11]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[12]

  • Solvent Addition: Adding a small amount of a different organic solvent (e.g., a few mL of methanol) can sometimes alter the polarity enough to break the emulsion.

Q4: The final product is discolored (e.g., yellow or brown). How can I improve the color?

A4: Discoloration is often due to the presence of minor, highly colored impurities.

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your product.

  • Thorough Washing: Ensure the filtered crystals are washed thoroughly with ice-cold recrystallization solvent to remove any colored mother liquor.

Frequently Asked Questions (FAQs)

Q1: Why is it important to use anhydrous methanol?

A1: The Fischer esterification is a reversible reaction where water is a byproduct. According to Le Châtelier's principle, the presence of water will shift the equilibrium to the left, favoring the starting materials and reducing the yield of the desired ester.[1][2][4][6]

Q2: Can I use a different acid catalyst, such as hydrochloric acid (HCl)?

A2: While other strong acids like HCl or p-toluenesulfonic acid (p-TsOH) can catalyze the Fischer esterification, sulfuric acid is commonly used due to its high boiling point and strong dehydrating properties.[2][5]

Q3: What are the expected spectroscopic characteristics of this compound?

A3: The characterization of the final product is crucial for confirming its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₇Cl₂NO₂[13][14][15][16]

  • Molecular Weight: 220.05 g/mol [13][14][15][17]

  • ¹H NMR (CDCl₃): The expected proton NMR spectrum would show a singlet for the two aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the amine protons.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Q4: What are the main safety precautions to consider during this procedure?

A4:

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly and carefully to the methanol, as the dilution is exothermic.

  • Solvents: Methanol and ethyl acetate are flammable. Ensure the reaction and work-up are performed in a well-ventilated fume hood, away from ignition sources.

  • General Handling: Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for detailed safety information.

Visualizing the Workflow

Fischer Esterification Mechanism

Fischer_Esterification Start 4-Amino-3,5-dichlorobenzoic Acid + Methanol Protonation Protonation of Carbonyl Oxygen (H₂SO₄) Start->Protonation Acid Catalyst Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound Deprotonation->Product Regenerates Catalyst

Caption: Key steps in the Fischer esterification mechanism.

Work-up and Purification Workflow

Workup_Purification Reaction_Mixture Post-Reflux Reaction Mixture Solvent_Removal 1. Solvent Removal (Rotary Evaporator) Reaction_Mixture->Solvent_Removal Neutralization 2. Neutralization (aq. NaHCO₃) Solvent_Removal->Neutralization Extraction 3. Extraction (Ethyl Acetate) Neutralization->Extraction Washing 4. Washing (Water, Brine) Extraction->Washing Drying 5. Drying (Anhydrous MgSO₄) Washing->Drying Crude_Product Crude Product Drying->Crude_Product Recrystallization 6. Recrystallization (Ethanol or Methanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Sequential stages of the work-up and purification process.

References

dealing with impurities in "Methyl 4-amino-3,5-dichlorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An excellent technical support resource is not just a list of instructions; it is a repository of institutional knowledge that empowers researchers to solve problems independently. For a topic as specific as the impurities in "Methyl 4-amino-3,5-dichlorobenzoate," a reactive intermediate, the guide must anticipate the common pitfalls in both synthesis and handling. This guide is therefore structured as an interactive troubleshooting manual. It begins with the most frequent user query—identifying the problem—and then branches into specific, actionable solutions for purification and analysis, concluding with preventative strategies. This mirrors the logical workflow of a bench scientist: diagnose, treat, and prevent.

As a Senior Application Scientist, my focus is on the "why" that underpins the "how." A protocol is more robust when the user understands the chemical principles at play. For instance, explaining why a bicarbonate wash selectively removes an acidic impurity—by converting it to a water-soluble salt—transforms a rote step into an adaptable technique. This emphasis on causality ensures that the protocols are self-validating and can be intelligently modified by the user to suit their specific circumstances. Every recommendation is grounded in established chemical principles and supported by high-quality references to ensure scientific rigor and trustworthiness.

Technical Support Center: this compound

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying, removing, and preventing common impurities in this compound.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: What are the most likely impurities in my sample of this compound and what is their origin?

Answer: The purity of this compound is intrinsically linked to its synthesis, which is typically a two-step process: the chlorination of 4-aminobenzoic acid followed by esterification.[1] Impurities are often remnants of this process or products of subsequent degradation.

  • Unreacted Starting Material: The most common impurity is 4-amino-3,5-dichlorobenzoic acid, the direct precursor. Its presence indicates an incomplete esterification reaction.

  • Isomeric Impurities: The chlorination step is not always perfectly selective. This can lead to the formation of other chlorinated isomers of 4-aminobenzoic acid, which are then carried through the esterification process.[1]

  • Hydrolysis Product: The ester functional group is susceptible to hydrolysis, which can revert the compound back to 4-amino-3,5-dichlorobenzoic acid. This is exacerbated by the presence of moisture or acidic/basic residues from the synthesis.

  • Over-chlorinated Species: Aggressive chlorination conditions can lead to products with more than two chlorine atoms on the aromatic ring or even on the amino group.[1]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, dichloromethane, ethanol) may be present in the final product.[2]

Diagram 1: Origins of Common Impurities

G cluster_synthesis Synthetic Pathway & Impurity Sources SA 4-Aminobenzoic Acid S1 Chlorination SA->S1 SA2 4-Amino-3,5-dichloro- benzoic Acid S1->SA2 I1 Isomeric Impurities S1->I1 Side Reaction S2 Esterification (Methanol, Acid Catalyst) SA2->S2 FP Methyl 4-amino-3,5- dichlorobenzoate (Final Product) S2->FP I2 Incomplete Esterification S2->I2 Leads to... I3 Hydrolysis (Moisture) FP->I3 Degradation I2->SA2 (Impurity) I3->SA2 (Impurity)

Caption: Impurity map for the synthesis of this compound.

FAQ 2: My downstream reaction is sluggish. How can I quickly determine if the purity of my starting material is the issue?

Answer: Before committing to extensive purification, a rapid assessment of purity is essential. Several analytical techniques can provide a clear picture of your sample's quality.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate the main compound from closely related impurities, including starting materials and isomers.[3]

  • Thin-Layer Chromatography (TLC): TLC is a fast, qualitative method. By spotting your sample alongside a pure standard and the 4-amino-3,5-dichlorobenzoic acid starting material, you can instantly visualize the presence of this key impurity.

  • Melting Point Analysis: Pure compounds have a sharp, defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[4] The reported melting point for pure this compound is approximately 162-164°C.[4]

Table 1: Comparison of Purity Analysis Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Melting Point Analysis
Information Quantitative Purity (%) & Impurity ProfileQualitative (Presence/Absence of Impurities)Qualitative (Overall Purity Indication)
Speed 20-40 minutes per sample< 15 minutes< 10 minutes
Cost High (instrumentation, solvents, columns)Very LowVery Low
Best For Accurate quality control, validation, and identifying unknown impurities.[5]Rapid check for gross impurities, especially unreacted starting material.Quick, initial assessment of overall sample purity.[4]
Troubleshooting Guide: Removing Acidic Impurities (e.g., 4-amino-3,5-dichlorobenzoic acid)

Scenario: My HPLC or TLC analysis confirms the presence of the starting carboxylic acid impurity.

Solution: An acidic impurity can be efficiently removed by a liquid-liquid extraction using a mild aqueous base.

Protocol 1: Aqueous Bicarbonate Wash

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from any CO₂ evolution.

    • Causality & Trustworthiness: The sodium bicarbonate, a weak base, selectively deprotonates the acidic carboxylic acid impurity, forming the corresponding sodium carboxylate salt. This salt is highly polar and partitions into the aqueous layer, while the neutral ester product remains in the organic layer.[6]

  • Separation: Allow the two layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (Step 2 & 3) with fresh sodium bicarbonate solution one to two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to remove residual water from the organic phase.

  • Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

  • Validation: Re-analyze the purified material by TLC or HPLC to confirm the absence of the acidic impurity.

Troubleshooting Guide: General Purification from Minor Impurities and Color

Scenario: My product is off-white/colored, or TLC shows several minor, unidentified spots.

Solution: Recrystallization is a powerful and economical technique for purifying crystalline solids by removing small quantities of impurities.[7]

Protocol 2: Purification by Recrystallization

  • Solvent Selection (The Critical Step): The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For compounds like this, polar protic solvents or solvent mixtures are often effective. Ethanol or a mixture of ethyl acetate and hexane are good starting points.[4][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities or residual drying agents are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals, as impurities tend to remain in the solution (the "mother liquor").[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.

Diagram 2: Recrystallization Workflow

G A Crude Solid in Flask B Add Minimum Hot Solvent A->B C All Solid Dissolved (Saturated Solution) B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath (Maximize Yield) D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G J Mother Liquor (Contains Impurities) F->J Separates H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

References

Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solvent effects on the reactivity of Methyl 4-amino-3,5-dichlorobenzoate (CAS 41727-48-4).[1][2][3][4] Our goal is to equip you with the expertise to navigate the complexities of your experiments and optimize your reaction outcomes.

Introduction to this compound and Solvent Effects

This compound is a substituted aromatic compound with a molecular formula of C₈H₇Cl₂NO₂.[1][4] Its structure, featuring an amino group, a methyl ester, and two chlorine atoms on the benzene ring, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[4][5] The reactivity of this molecule, especially in nucleophilic substitution reactions, is profoundly influenced by the choice of solvent.[4]

Solvents do more than just dissolve reactants; they can stabilize or destabilize transition states, influence reaction mechanisms (e.g., Sₙ1 vs. Sₙ2), and alter reaction rates.[6][7] Understanding the interplay between this compound and the reaction medium is crucial for achieving desired product yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding so slowly?

A1: Slow reaction rates are a common issue and can often be traced back to the solvent choice. Several factors might be at play:

  • Poor Solubility: For a reaction to occur efficiently, all reactants must be in the same phase. This compound has moderate solubility in many organic solvents.[8] If your nucleophile or other reagents are not adequately dissolved, the reaction will be slow.

  • Inappropriate Solvent Polarity: The polarity of the solvent plays a critical role. For reactions involving polar intermediates or transition states, a polar solvent is generally preferred.[9] However, the type of polar solvent (protic vs. aprotic) is a crucial distinction.

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[10] They are excellent at solvating both cations and anions.[6] While this can be beneficial for dissolving ionic reagents, they can also stabilize the nucleophile through hydrogen bonding, making it less reactive and slowing down Sₙ2-type reactions.[11]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds.[12] They are good at solvating cations but leave anions (nucleophiles) relatively "naked" and more reactive, which can significantly accelerate Sₙ2 reactions.[6][12] Rates of aromatic nucleophilic substitution (SₙAr) reactions with anionic nucleophiles are often much faster in dipolar aprotic solvents than in protic ones.[13]

Q2: I'm observing unexpected side products in my reaction. Could the solvent be the cause?

A2: Absolutely. The solvent can influence the reaction pathway, leading to the formation of undesired products.

  • Solvent Participation: Some solvents can act as nucleophiles themselves, leading to solvolysis products. This is particularly true for protic solvents like alcohols or water, especially under conditions that favor an Sₙ1-type mechanism.

  • Promotion of Elimination Reactions: The choice of solvent can influence the competition between substitution and elimination reactions. Polar aprotic solvents tend to favor Sₙ2 reactions, while polar protic solvents can promote both Sₙ1 and E1 pathways.[7]

  • Hydrolysis of the Methyl Ester: In the presence of water, especially with acid or base catalysis, the methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid (4-amino-3,5-dichlorobenzoic acid).[14] Using anhydrous solvents is crucial if this side reaction is a concern.

Q3: How does the dielectric constant of the solvent affect the reactivity of this compound?

A3: The dielectric constant (ε) of a solvent is a measure of its ability to separate opposite charges.[15] It has a significant impact on reaction rates, particularly for reactions that involve charge separation or charge dispersal in the transition state.

  • Reactions with Charged Intermediates (e.g., Sₙ1): For reactions that proceed through a charged intermediate, such as a carbocation in an Sₙ1 mechanism, a higher dielectric constant solvent will stabilize this intermediate, lowering the activation energy and increasing the reaction rate.[15][16]

  • Reactions with Charge Dispersal (e.g., Sₙ2): In many Sₙ2 reactions, the charge is more dispersed in the transition state than in the reactants. In such cases, a high dielectric constant solvent may not be as effective at accelerating the reaction and can sometimes even slow it down.[16]

  • General Trend: The logarithm of the rate constant often shows a linear relationship with the reciprocal of the dielectric constant.[17] However, this is a simplification, and other solvent properties like hydrogen bonding capability also play a major role.[15]

Below is a table of common solvents with their dielectric constants for your reference:

SolventDielectric Constant (ε)Type
Water (H₂O)78.5Polar Protic
Dimethyl Sulfoxide (DMSO)47Polar Aprotic
Acetonitrile (CH₃CN)37.5Polar Aprotic
Methanol (CH₃OH)32.6Polar Protic
Ethanol (CH₃CH₂OH)24.3Polar Protic
Acetone ((CH₃)₂CO)21Polar Aprotic
Tetrahydrofuran (THF)7.5Polar Aprotic
Dichloromethane (CH₂Cl₂)9.1Polar Aprotic
Toluene (C₇H₈)2.4Non-polar
Hexane (C₆H₁₄)1.9Non-polar

Data sourced from Chemistry LibreTexts.[18]

Troubleshooting Guides

Troubleshooting Guide 1: Low Reaction Yield

Low_Yield_Troubleshooting

Troubleshooting Guide 2: Formation of Impurities

Impurity_Formation_Troubleshooting

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SₙAr) Reaction

This protocol provides a general starting point for an SₙAr reaction involving this compound. Note: This is a template and may require optimization for your specific nucleophile and desired product.

  • Reagent Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

  • Solvent Addition:

    • Add a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Solvent Screening for Reaction Optimization

To determine the optimal solvent for your reaction, a parallel screening experiment is highly recommended.

  • Setup:

    • Arrange a series of small reaction vials, each containing a stir bar.

    • To each vial, add this compound, your nucleophile, and base in the same molar ratios.

  • Solvent Addition:

    • To each vial, add a different candidate solvent (e.g., DMF, DMSO, acetonitrile, THF, 1,4-dioxane). Ensure the concentration of the limiting reagent is consistent across all vials.

  • Reaction and Analysis:

    • Place all vials in a heating block at the same temperature and stir for a set period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Evaluation:

    • Compare the reaction rates and final yields across the different solvents to identify the most effective one for your specific transformation.

Concluding Remarks

The choice of solvent is a powerful tool in the arsenal of a synthetic chemist. For reactions involving this compound, a careful consideration of solvent properties such as polarity, proticity, and dielectric constant can be the difference between a successful synthesis and a failed experiment. We encourage you to use this guide as a starting point for your investigations and to methodically troubleshoot any issues that may arise.

References

Technical Support Center: Monitoring "Methyl 4-amino-3,5-dichlorobenzoate" Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for monitoring reactions involving Methyl 4-amino-3,5-dichlorobenzoate (CAS 41727-48-4). This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. It is designed to move beyond simple instructions, explaining the causality behind experimental choices to empower you to troubleshoot and optimize your thin-layer chromatography (TLC) protocols effectively.

Core Principles: Understanding the Analyte

This compound is a multi-functional molecule, and understanding its components is key to mastering its TLC analysis.[1][2]

  • Aromatic Ring: The dichlorinated benzene ring makes the molecule highly UV-active, allowing for easy visualization under a 254 nm UV lamp.[3][4]

  • Amino Group (-NH₂): This group is basic and can interact strongly with the acidic silica gel stationary phase, potentially leading to spot tailing or streaking.[5] This interaction is a critical factor in mobile phase selection.

  • Methyl Ester (-COOCH₃): This functional group adds moderate polarity to the molecule.

  • Reaction Products: Common reactions include N-acylation, N-alkylation, or hydrolysis of the ester. These transformations will alter the molecule's polarity, which is the basis for separation by TLC. For example, hydrolysis to the corresponding carboxylic acid will dramatically increase polarity, leading to a much lower Retention Factor (Rf).[6][7]

Detailed Experimental Protocol: A Validated Workflow

This protocol provides a robust starting point for monitoring any reaction involving this compound.

Materials & Equipment:
  • TLC plates (Silica gel 60 F₂₅₄)[4]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (see Table 1 for recommendations)

  • UV lamp (254 nm)[4]

  • Pencil and ruler

  • Reference sample of starting material (SM)

  • Reaction mixture (RM)

Step-by-Step Procedure:
  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper to line the inside wall of the chamber, ensuring it is wetted by the solvent. Close the lid and let the chamber atmosphere saturate for at least 5-10 minutes. This is critical for reproducible Rf values.[8]

  • Plate Preparation: With a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate.[4] Do not use a pen, as the ink will chromatograph along with your sample.[9] Mark three lanes on the origin: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).

  • Spotting the Plate:

    • Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, apply a small spot of the SM solution onto the "SM" lane. The spot should be as small and concentrated as possible.[9][10]

    • Take an aliquot of your reaction mixture and dilute it similarly. Spot this onto the "RM" lane.

    • On the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot. The co-spot is essential for differentiating between spots with very similar Rf values.[11]

  • Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the baseline.[9] Close the lid and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.

  • Analysis:

    • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4]

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic rings in your compounds will appear as dark spots.[4]

    • Circle the observed spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_run Chromatography cluster_analysis Analysis A 1. Saturate Chamber with Mobile Phase B 2. Prepare & Mark TLC Plate C 3. Spot SM, RM, and Co-Spot Lanes B->C D 4. Develop Plate in Chamber C->D E 5. Mark Solvent Front & Dry Plate D->E F 6. Visualize (UV Lamp / Stain) E->F G 7. Calculate Rf Values & Assess Reaction F->G

Caption: Experimental workflow for monitoring reactions by TLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for my TLC analysis? A1: A mixture of 3:1 Hexanes:Ethyl Acetate is an excellent starting point. This compound is moderately polar. This system provides a good balance to achieve an initial Rf value between 0.3 and 0.5.[5][12] If your product is significantly more or less polar, you will need to adjust the solvent ratio accordingly.

Q2: My starting material is streaking. How can I fix this? A2: Streaking of amines on silica gel is common due to the interaction between the basic amino group and acidic silanols on the plate surface.[13] To resolve this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) , to your mobile phase.[13][14] This will neutralize the acidic sites and result in sharper, rounder spots.

Q3: How do I know the reaction is complete? A3: The reaction is generally considered complete when the starting material spot in the "RM" (Reaction Mixture) lane has completely disappeared. The co-spot lane ("CO") is crucial here; if the reaction is complete, you should only see the new product spot(s) in the RM lane, and the co-spot lane will show both the product spot and the original starting material spot (at its original Rf).[11]

Q4: I can't see any spots under the UV lamp, but I know my reaction should be working. What's wrong? A4: While this compound itself is UV-active, your product might not be, or it may be present at a very low concentration.[9] In this case, you must use a chemical stain for visualization. A potassium permanganate stain is a good general-purpose choice.[15] (See Section 5 for more details).

Troubleshooting Guide

This section addresses more complex issues that can arise during TLC analysis.

Troubleshooting_Flow cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Problem Observed Cause1 Streaking/Tailing Spots Rfs Too Close Spots at Baseline/Front No Spots Visible Problem->Cause1 Sol1 Sample Overloaded or Amine Interaction Cause1:f0->Sol1 Sol3 Poor Solvent Selectivity Cause1:f1->Sol3 Sol5 Incorrect Solvent Polarity Cause1:f2->Sol5 Sol7 Sample Too Dilute or Not UV-Active Cause1:f3->Sol7 Sol2 Add 0.5% Triethylamine or Dilute Sample Sol1->Sol2 Sol4 Change Solvent Class (e.g., DCM/MeOH) Sol3->Sol4 Sol6 Adjust Solvent Ratio (More/Less Polar) Sol5->Sol6 Sol8 Concentrate Sample & Use a Stain Sol7->Sol8

Caption: Logical flow for troubleshooting common TLC issues.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample Overloaded: Too much material was spotted on the plate.[9]2. Amine-Silica Interaction: The basic amino group is interacting strongly with the acidic silica gel.[13]3. High Polarity Solvent: The reaction solvent (e.g., DMF, DMSO) was not fully evaporated and is streaking up the plate.[11]1. Dilute the Sample: Prepare a more dilute solution for spotting.[13]2. Add Base: Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to your mobile phase to improve spot shape.[13][14]3. Evaporate High-Boiling Solvents: After spotting, place the TLC plate under high vacuum for a few minutes before developing.[11]
Reactant and Product Rf Values are Too Similar 1. Insufficient Polarity Difference: The starting material and product have very similar polarities.2. Poor Solvent Selectivity: The chosen mobile phase is not effective at differentiating the compounds.[13]1. Try a Different Solvent System: Switch to a different class of solvents. If you are using Hexanes/EtOAc, try a system with Dichloromethane/Methanol or Toluene/Ether.[13][14]2. Use a Longer Plate: A longer development distance can sometimes improve separation.3. Consider 2D TLC: Run the plate in one direction, dry it, turn it 90 degrees, and run it again in a different solvent system. This is an advanced technique to check for decomposition or co-eluting spots.[11]
All Spots Remain at the Baseline (Rf ≈ 0) Mobile Phase is Not Polar Enough: The solvent system does not have sufficient strength to move the compounds off the origin.[13]Increase Mobile Phase Polarity: Increase the proportion of the more polar solvent in your mixture (e.g., move from 10% EtOAc in Hexanes to 30% EtOAc in Hexanes).[13]
All Spots Rush to the Solvent Front (Rf ≈ 1) Mobile Phase is Too Polar: The solvent system is too strong, causing all compounds to travel with the solvent front without interacting with the silica gel.[13]Decrease Mobile Phase Polarity: Decrease the proportion of the polar solvent (e.g., move from 50% EtOAc in Hexanes to 20% EtOAc in Hexanes).[13]
Visualization Techniques: Seeing the Unseen

Since reaction products may not always be UV-active, familiarity with chemical stains is essential. After viewing under UV light, you can proceed with one of the following staining methods.[10]

Visualization Method Procedure Works Best For Appearance
UV Light (254 nm) Irradiate the dried plate with a handheld UV lamp.Primary Method. Works for any compound with an aromatic ring or conjugated system.[3]Dark purple/green spots on a fluorescent green background.
Potassium Permanganate (KMnO₄) Stain Briefly dip the plate in the stain solution, then gently warm with a heat gun.General-purpose stain. Visualizes most organic compounds, especially those that can be oxidized (alkenes, alcohols, amines).[15][16]Yellow/brown spots on a purple/pink background.
Ninhydrin Stain Dip or spray the plate with the ninhydrin solution and heat gently.Highly specific for primary and secondary amines. [17][18]Blue, purple, or reddish spots on a white background.[17]
p-Anisaldehyde Stain Dip the plate in the stain solution and heat until colors develop.General-purpose stain. Good for nucleophilic groups like amines and alcohols. Often gives different colors for different functional groups.[3][18]Various colors (blue, green, red, brown) on a light pink background.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Methyl 4-amino-3,5-dichlorobenzoate and Other Substituted Aminobenzoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Substituted aminobenzoates are a cornerstone of drug discovery, offering a versatile scaffold for the construction of a diverse array of therapeutic agents.[1][2] Among these, Methyl 4-amino-3,5-dichlorobenzoate stands out as a key intermediate, the unique electronic and steric properties of which impart distinct advantages in specific synthetic contexts.

This guide provides an in-depth, objective comparison of this compound with other substituted aminobenzoates, supported by experimental data and detailed protocols. As senior application scientists, our goal is to not only present data but to explain the underlying chemical principles that govern the observed performance, enabling you to make informed decisions in your research and development endeavors.

The Impact of Substitution: A Physicochemical and Reactivity Analysis

The introduction of halogen atoms onto the aminobenzoate scaffold profoundly influences its physicochemical properties and chemical reactivity.[3] The electron-withdrawing nature of halogens and their steric bulk can alter parameters such as lipophilicity (LogP), acidity/basicity, and the reactivity of the aromatic ring in key synthetic transformations.

Physicochemical Properties: A Comparative Overview

The following table summarizes the key physicochemical properties of this compound and its relevant analogs. An understanding of these properties is crucial for predicting a compound's behavior in both reaction media and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPMelting Point (°C)
Methyl 4-aminobenzoateC₈H₉NO₂151.161.4110-114[3]
Methyl 4-amino-3-fluorobenzoateC₈H₈FNO₂169.151.665-69
Methyl 4-amino-3-chlorobenzoateC₈H₈ClNO₂185.612.170-74
This compound C₈H₇Cl₂NO₂ 220.05 2.9 79-81 [4]

Data compiled from various sources and calculated values where experimental data was unavailable.

The trend of increasing lipophilicity (LogP) with the addition of halogen atoms is evident. This can have significant implications for drug candidates, affecting their solubility, cell permeability, and metabolic stability.

Electronic Effects and Reactivity

The reactivity of halogenated aminobenzoates is governed by a delicate interplay of inductive and resonance effects.[5] Halogens are electronegative and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[6][7] However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R), directing incoming electrophiles to the ortho and para positions.[1] In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring.

This deactivation is crucial in cross-coupling reactions, a cornerstone of modern drug synthesis. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the order: I > Br > Cl >> F.[8] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily the oxidative addition step in the catalytic cycle occurs.

A Case Study: Comparative Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the practical implications of these principles, we present a comparative case study on the expected performance of various substituted aminobenzoates in a Suzuki-Miyaura cross-coupling reaction. This reaction is widely used to form carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds.[9]

Reaction Scheme:

Suzuki_Miyaura_Coupling A Substituted Aminobenzoate C Pd Catalyst, Base B Arylboronic Acid D Coupled Product C->D

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Expected Performance:

Based on the established reactivity hierarchy of aryl halides, we can predict the relative performance of different aminobenzoate substrates:

  • Methyl 4-amino-3-iodobenzoate: Would be the most reactive substrate, likely requiring the mildest reaction conditions (lower temperature, lower catalyst loading) to achieve high yields.

  • Methyl 4-amino-3-bromobenzoate: Would exhibit good reactivity, though may require slightly more forcing conditions than the iodo-analog.

  • Methyl 4-amino-3-chlorobenzoate: Would be less reactive, necessitating higher temperatures, higher catalyst loadings, and potentially more specialized phosphine ligands to facilitate efficient coupling.

  • This compound: The presence of two deactivating chloro groups would further decrease the reactivity of the aromatic ring. This substrate would likely require the most forcing conditions of the chlorinated analogs to achieve comparable yields. However, the presence of two potential reaction sites could be exploited for sequential or double couplings, offering a route to more complex molecular architectures.

This comparative analysis highlights the trade-offs between reactivity and synthetic utility. While more reactive substrates like iodo- and bromo-aminobenzoates may offer easier reaction conditions, the lower cost and unique synthetic possibilities of chloro- and dichloro-analogs make them valuable tools in the medicinal chemist's arsenal.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of key substituted aminobenzoates and a general protocol for their use in Suzuki-Miyaura cross-coupling.

Synthesis of this compound

This protocol describes the esterification of 4-amino-3,5-dichlorobenzoic acid.

Reaction Scheme:

Synthesis_Dichlorobenzoate A 4-Amino-3,5-dichlorobenzoic Acid B Methanol, H₂SO₄ (cat.) C This compound B->C

Caption: Synthesis of this compound.

Materials:

  • 4-Amino-3,5-dichlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 4-amino-3,5-dichlorobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Methyl 4-amino-3-chlorobenzoate

This protocol describes the hydrolysis of the corresponding ester.[8]

Reaction Scheme:

Synthesis_Chlorobenzoate A Methyl 4-amino-3-chlorobenzoate B NaOH, Methanol C 4-Amino-3-chlorobenzoic Acid B->C

Caption: Synthesis of 4-Amino-3-chlorobenzoic acid.

Materials:

  • Methyl 4-amino-3-chlorobenzoate

  • 1 N Sodium Hydroxide (NaOH) solution

  • Methanol (MeOH)

  • 1 N Hydrochloric Acid (HCl)

Procedure:

  • Add 1 N NaOH (1.02 eq) to a solution of Methyl 4-amino-3-chlorobenzoate (1.0 eq) in MeOH at 45 °C.

  • Stir the reaction mixture for 5 hours at 45 °C and then overnight at room temperature.

  • Add additional 1 N NaOH (0.46 eq) and stir at 45 °C for another 2 hours.

  • Concentrate the solvent and add 1 N HCl.

  • Filter the solid precipitate and dry to yield 4-amino-3-chlorobenzoic acid.[8]

Synthesis of Methyl 4-amino-3-fluorobenzoate

This protocol describes the reduction of the corresponding nitro compound.

Reaction Scheme:

Synthesis_Fluorobenzoate A Methyl 3-fluoro-4-nitrobenzoate B H₂, Pd/C C Methyl 4-amino-3-fluorobenzoate B->C

Caption: Synthesis of Methyl 4-amino-3-fluorobenzoate.

Materials:

  • Methyl 3-fluoro-4-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (EtOAc)

  • Ethanol (EtOH)

  • Diatomaceous earth

Procedure:

  • Place Methyl 3-fluoro-4-nitrobenzoate (1.0 eq) and 10% Pd/C catalyst in a 1:1 EtOAc/EtOH solvent mixture.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere (1 atm) for 16 hours.

  • Filter the mixture through diatomaceous earth and concentrate the filtrate to obtain the product.

General Protocol for Suzuki-Miyaura Cross-Coupling of Halogenated Aminobenzoates

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a halogenated aminobenzoate with an arylboronic acid.[8]

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halogenated aminobenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated aminobenzoate, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Conclusion

This compound and its substituted aminobenzoate analogs are indispensable tools in the arsenal of the medicinal chemist. The choice of a particular building block is a strategic decision that should be informed by a thorough understanding of its physicochemical properties and chemical reactivity. The dichlorinated scaffold of this compound, while presenting a reactivity challenge in some contexts, offers unique opportunities for the synthesis of complex, polysubstituted molecules that are often inaccessible through other routes. By carefully considering the principles outlined in this guide and utilizing the provided experimental protocols, researchers can leverage the distinct advantages of these building blocks to accelerate their drug discovery programs.

References

A Comparative Guide to the Reactivity of Methyl 4-amino-3,5-dichlorobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of structure-reactivity relationships is fundamental to the rational design of synthetic routes and novel molecular entities. Methyl 4-amino-3,5-dichlorobenzoate is a valuable substituted aniline intermediate, offering multiple reactive sites for chemical modification. However, its reactivity is a delicate interplay of electronic and steric effects conferred by its three distinct functional groups: an electron-donating amino group, two electron-withdrawing chloro groups, and an electron-withdrawing methyl ester group.

This guide provides an in-depth comparison of the reactivity of this compound with key structural analogs. We will dissect the influence of each substituent on the molecule's behavior in common synthetic transformations, supported by mechanistic principles and detailed experimental protocols for validation.

The Electronic and Steric Landscape of the Core Molecule

The reactivity of this compound is not straightforward. The substituents create a "push-pull" electronic environment and significant steric considerations.

  • Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, the amino group activates the aromatic ring. However, its nucleophilicity, a key factor in reactions like acylation, is modulated by the other substituents.

  • Chloro Groups (-Cl): These are electron-withdrawing groups (EWGs) via induction but weak deactivators through resonance. Their presence ortho to the amino group significantly lowers the electron density on the ring and sterically hinders access to the amine.[1][2]

  • Methyl Ester Group (-COOCH₃): Positioned para to the amino group, this is a moderate EWG that deactivates the ring towards electrophilic attack and influences the basicity of the amino group.

This complex interplay dictates the molecule's behavior in different chemical environments.

G cluster_MADC This compound cluster_substituents Substituent Effects MADC Benzene Ring NH2 Amino (-NH₂) Electron Donating (Resonance) Sterically Hindered NH2->MADC Activates (para) Cl1 Chloro (-Cl) Electron Withdrawing (Inductive) Cl1->MADC Deactivates (ortho) Cl2 Chloro (-Cl) Electron Withdrawing (Inductive) Cl2->MADC Deactivates (ortho) Ester Methyl Ester (-COOCH₃) Electron Withdrawing Ester->MADC Deactivates (para)

Caption: Electronic and steric influences on the core this compound structure.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound (MADC), we will compare it against a curated set of analogs. This comparison will focus on two primary reaction types: N-acylation at the amino group and hydrolysis of the methyl ester.

Compound NameStructureKey FeaturesPredicted Reactivity Trend
Methyl 4-aminobenzoate C₈H₉NO₂Baseline: No halogen substituents. The amino group is only influenced by the para-ester.N-Acylation: Highest. Ester Hydrolysis: Lowest.
Methyl 4-amino-3-chlorobenzoate C₈H₈ClNO₂Mono-chloro analog: Reduced steric hindrance and inductive withdrawal compared to MADC.N-Acylation: Intermediate. Ester Hydrolysis: Intermediate.
This compound (MADC) C₈H₇Cl₂NO₂Target Molecule: Strong inductive withdrawal from two chloro atoms and significant steric hindrance.[3]N-Acylation: Low. Ester Hydrolysis: High.
Methyl 4-amino-3,5-dinitrobenzoate C₈H₇N₃O₆Strong EWG analog: Nitro groups are powerful EWGs, drastically reducing the amino group's nucleophilicity.N-Acylation: Lowest. Ester Hydrolysis: Highest.
N-Acylation: A Probe of Amine Nucleophilicity

Amide bond formation is a cornerstone of medicinal chemistry.[4] The rate of this reaction is highly dependent on the nucleophilicity of the amine. The presence of electron-withdrawing groups on the aromatic ring decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity.

Reactivity Order (N-Acylation): Methyl 4-aminobenzoate > Methyl 4-amino-3-chlorobenzoate > This compound > Methyl 4-amino-3,5-dinitrobenzoate

The two ortho-chloro substituents in MADC not only withdraw electron density via induction but also provide significant steric hindrance, impeding the approach of acylating agents.[1][5] This effect is even more pronounced in the dinitro analog, where the powerful resonance and inductive withdrawal of the nitro groups render the amine exceptionally electron-poor.[6][7]

Ester Hydrolysis: Assessing Electrophilicity

The susceptibility of the methyl ester to hydrolysis is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the ring increase this electrophilicity, making the ester more prone to nucleophilic attack by water or hydroxide ions.

Reactivity Order (Ester Hydrolysis): Methyl 4-amino-3,5-dinitrobenzoate > This compound > Methyl 4-amino-3-chlorobenzoate > Methyl 4-aminobenzoate

In this case, the electron-withdrawing nature of the chloro and nitro substituents enhances reactivity.[8][9] The electron-donating amino group partially counteracts this, but its effect is overcome by the two flanking chloro groups in MADC and especially by the dinitro groups in its analog.

Experimental Protocols for Reactivity Comparison

To empirically validate these theoretical principles, the following self-validating protocols are provided. The core principle is a competitive reaction, where a mixture of two compounds is subjected to a limiting amount of a reagent, and the product ratio reveals their relative reactivity.

G start Prepare Equimolar Mixture (e.g., MADC + Analog) react Add Limiting Reagent (0.5 equiv.) (e.g., Acetyl Chloride) start->react quench Quench Reaction (e.g., Add Water) react->quench analyze Analyze Mixture via HPLC/LC-MS quench->analyze determine Determine Ratios: - Unreacted Starting Materials - Formed Products analyze->determine

Caption: General workflow for a competitive reactivity experiment.

Protocol 1: Comparative N-Acetylation

This protocol quantifies the relative nucleophilicity of the amino groups.

Materials:

  • This compound (MADC)

  • Analog of choice (e.g., Methyl 4-aminobenzoate)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • HPLC-grade Acetonitrile and Water

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Methodology:

  • Preparation: In a dry round-bottom flask, dissolve MADC (0.1 mmol, 1.0 equiv.) and the chosen analog (0.1 mmol, 1.0 equiv.) in anhydrous DCM (5 mL).

  • Equilibration: Cool the mixture to 0°C in an ice bath and add triethylamine (0.11 mmol, 1.1 equiv.) to act as a scavenger for the HCl byproduct.

  • Reaction Initiation: While stirring vigorously, slowly add a solution of acetyl chloride (0.05 mmol, 0.5 equiv.) in anhydrous DCM (1 mL) dropwise over 5 minutes. The substoichiometric amount is critical for competition.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour.

  • Workup: Quench the reaction by adding 5 mL of deionized water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Dissolve the residue in a known volume of acetonitrile. Analyze by HPLC, monitoring at a wavelength where all four components (two starting materials, two products) are detectable. Calculate the relative peak areas to determine the product ratio, which directly reflects the relative reactivity.

Expected Outcome: The ratio of acetylated Methyl 4-aminobenzoate to acetylated MADC will be significantly greater than 1, confirming the higher nucleophilicity of the non-halogenated analog.

Protocol 2: Comparative Alkaline Ester Hydrolysis

This protocol assesses the relative electrophilicity of the ester carbonyl group.

Materials:

  • This compound (MADC)

  • Analog of choice (e.g., Methyl 4-amino-3-chlorobenzoate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • HPLC system

Methodology:

  • Stock Solutions: Prepare 10 mM stock solutions of MADC and the chosen analog in methanol.

  • Reaction Setup: In a vial, combine 1.0 mL of the MADC stock solution and 1.0 mL of the analog stock solution. Add 7.0 mL of methanol to create a 1 mM equimolar mixture.

  • Reaction Initiation: To initiate hydrolysis, add 1.0 mL of 1 M NaOH (10 equiv. to ensure pseudo-first-order kinetics with respect to the esters) and start a timer.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to an HPLC vial containing 900 µL of a 0.1 M HCl solution in 50:50 acetonitrile/water. This neutralizes the base and stops the reaction.

  • Analysis: Analyze each quenched time-point sample by HPLC. Monitor the disappearance of the starting material peaks. Plot the natural logarithm of the concentration versus time for each starting material. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

  • Data Interpretation: Compare the calculated rate constants (k').

Expected Outcome: The rate constant for the hydrolysis of MADC will be larger than that for Methyl 4-amino-3-chlorobenzoate, which in turn will be larger than that for Methyl 4-aminobenzoate, confirming that electron-withdrawing groups accelerate ester hydrolysis.[10]

Conclusion

The reactivity of this compound is a nuanced outcome of competing electronic and steric factors. While the ortho-chloro substituents significantly decrease the nucleophilicity of the amino group through induction and steric hindrance, they simultaneously increase the electrophilicity of the para-ester group. This guide provides a framework for understanding and predicting this behavior by comparing it to structurally related analogs. The provided protocols offer a robust, quantitative method for researchers to validate these principles in their own laboratories, enabling more informed decisions in the design and execution of synthetic strategies involving this versatile chemical intermediate.

References

The Structure-Activity Relationship of 4-Amino-3,5-Dichlorobenzoate Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile starting points for the development of potent and selective therapeutic agents. Methyl 4-amino-3,5-dichlorobenzoate is one such scaffold. Its rigid phenyl ring, decorated with a nucleophilic amino group, an ester for potential prodrug strategies, and strategically placed chlorine atoms that modulate electronic properties and metabolic stability, makes it an intriguing candidate for targeted drug design.

While direct and extensive structure-activity relationship (SAR) studies on this specific parent molecule are not consolidated in a single source, by examining SAR data from analogous compounds, particularly within the realm of antimitotic agents, we can construct a robust and predictive guide. This document synthesizes established principles of medicinal chemistry and data from related compound series to explore the SAR of this compound derivatives, with a primary focus on their potential as inhibitors of tubulin polymerization—a clinically validated target for cancer chemotherapy.[1] This guide is intended for researchers in drug discovery, providing a comparative framework to direct synthetic efforts and biological evaluation.

The Core Scaffold: A Chemoinformatic Overview

The parent molecule, this compound, possesses distinct features that form the basis of its chemical reactivity and potential biological interactions.

  • 4-Amino Group: This primary amine is a key hydrogen bond donor and a primary site for synthetic modification (N-alkylation, N-acylation, etc.). Its pKa is influenced by the surrounding groups.

  • 3,5-Dichloro Substituents: These electron-withdrawing groups significantly lower the pKa of the amino group, making it less basic. They also occupy the ortho positions, providing steric hindrance that can influence binding orientation and protect the amine from certain metabolic transformations.

  • Methyl Ester: This group at the 1-position is a hydrogen bond acceptor. It can be readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid, a common strategy for improving aqueous solubility or altering pharmacokinetic profiles.[2]

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for cell division, particularly the formation of the mitotic spindle.[1] Small molecules that interfere with the dynamic process of tubulin polymerization and depolymerization are potent antimitotic agents and effective anticancer drugs.[3] Many such inhibitors, like Colchicine, bind at the interface between α- and β-tubulin heterodimers.[1] Based on SAR studies of related substituted aniline and aminobenzoate compounds that demonstrate potent antimitotic activity, we hypothesize that derivatives of this compound exert their primary cytotoxic effects by inhibiting tubulin polymerization.[4] The key to their activity lies in how modifications at different positions affect their ability to fit into and interact with the colchicine-binding site on tubulin.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the core scaffold to predict how specific structural modifications would impact anti-tubulin activity. The analysis is supported by a comparative data table populated with illustrative, yet scientifically plausible, IC50 values for a hypothetical tubulin polymerization inhibition assay.

Diagram of the Core Scaffold and Modification Points

Caption: Core scaffold and key points for synthetic modification.

Part 1: Modification of the 4-Amino Group (R1)

The 4-amino group is critical. It often acts as a key hydrogen bond donor, anchoring the molecule in the binding pocket.

  • N-Acetylation (Compound 2): Introducing a small acetyl group is predicted to significantly decrease activity. The acetyl group's carbonyl oxygen could act as a hydrogen bond acceptor, but the loss of the N-H hydrogen bond donor capability and the added steric bulk are likely detrimental.

  • N-Alkylation (Compounds 3 & 4): Small alkyl groups like methyl (Compound 3) may be tolerated, potentially maintaining some activity. However, larger, more flexible alkyl chains like n-butyl (Compound 4) are expected to clash with the binding site, leading to a substantial loss of potency. For certain aniline-based inhibitors, smaller substituents are correlated with greater potency.[4]

  • N-Benzoylation (Compound 5): Acylation with a larger aromatic group like benzoyl introduces significant steric bulk. Unless the benzoyl ring can access a new beneficial binding interaction, this modification is predicted to abolish activity.

Part 2: Modification of the Ester Group (R2)

The ester at C-1 influences solubility and can participate in hydrogen bonding.

  • Saponification to Carboxylic Acid (Compound 6): Conversion of the methyl ester to the corresponding carboxylic acid introduces a potent hydrogen bond donor and acceptor. This can significantly alter solubility and may either improve or hinder binding depending on the polarity of the binding pocket. It often leads to a distinct activity profile.

  • Conversion to Amide (Compound 7): An unsubstituted amide (CONH₂) retains a hydrogen bond acceptor (C=O) and introduces two new hydrogen bond donors (NH₂). This modification can potentially enhance binding affinity if the pocket accommodates these new interactions.

  • Ester Homologation (Compound 8): Changing the methyl ester to a larger ethyl ester is a subtle modification. It is unlikely to cause a major change in activity but may slightly decrease potency due to minor steric effects.

Part 3: Modification of the Aromatic Ring (R3)

The 3,5-dichloro substituents are crucial for the electronic nature of the ring.

  • Replacement with Bromine (Compound 9): Replacing chlorine with bromine increases the size and polarizability of the substituent. This could enhance halogen bonding interactions within the active site, potentially leading to a modest increase in potency.

  • Replacement with Fluorine (Compound 10): Fluorine is smaller and highly electronegative but is a weaker halogen bond donor. The impact on activity is difficult to predict without experimental data but would significantly alter the electronic profile of the ring.

Comparative Data Summary (Illustrative)

The following table provides a hypothetical but logical comparison of the inhibitory activity of various derivatives in an in vitro tubulin polymerization assay. These values are for illustrative purposes to guide experimental design.

Compound IDModification DescriptionR1 (N-4)R2 (C-1)R3 (Ring)Predicted IC50 (µM) [Tubulin Assay]Rationale
1 Parent Compound -H-COOCH₃3,5-di-Cl5.0 Baseline activity for the scaffold.
2N-Acetylation-COCH₃-COOCH₃3,5-di-Cl> 50Loss of H-bond donor and increased bulk.
3N-Methylation-CH₃-COOCH₃3,5-di-Cl15.0Small alkyl group is tolerated but reduces potency.
4N-Butylation-C₄H₉-COOCH₃3,5-di-Cl> 100Large alkyl group introduces steric clash.
5N-Benzoylation-COC₆H₅-COOCH₃3,5-di-Cl> 100Significant steric hindrance likely abolishes activity.
6Carboxylic Acid-H-COOH3,5-di-Cl8.5Alters solubility and introduces new H-bond donor/acceptor.
7Primary Amide-H-CONH₂3,5-di-Cl4.2Introduction of N-H donors may improve binding.
8Ethyl Ester-H-COOC₂H₅3,5-di-Cl7.5Minor steric change with little impact.
9Dibromo Analog-H-COOCH₃3,5-di-Br3.8Enhanced halogen bonding potential.
10Difluoro Analog-H-COOCH₃3,5-di-F12.0Altered electronics and weaker halogen bonding.

Experimental Protocols: A Self-Validating System

To experimentally validate the proposed SAR, a robust and reproducible assay is paramount. The in vitro turbidimetric tubulin polymerization assay is the gold standard for this purpose.

Key Assay: In Vitro Turbidimetric Tubulin Polymerization Assay

Principle: This assay measures the light scattering caused by the formation of microtubules from purified tubulin heterodimers. Polymerization is initiated by raising the temperature to 37°C in the presence of GTP. Inhibitors of polymerization will reduce the rate and extent of the increase in absorbance at 340 nm.[5]

Materials:

  • Lyophilized, high-purity (>99%) tubulin (Bovine brain derived)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol (100%)

  • Test compounds and control inhibitors (e.g., Paclitaxel as enhancer, Colchicine as inhibitor)

  • DMSO (spectrophotometric grade)

  • UV-transparent 96-well plates

  • Temperature-controlled microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • On the day of the experiment, prepare fresh G-PEM buffer.

    • Prepare a 10 mM stock of GTP in G-PEM buffer.

    • Prepare test compound stocks at 10 mM in 100% DMSO. From this, create a 10x working stock (e.g., 100 µM) by diluting in G-PEM buffer. Causality Insight: Preparing a 10x stock minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.

  • Tubulin Reconstitution:

    • Reconstitute lyophilized tubulin on ice to a final concentration of 4 mg/mL using ice-cold G-PEM buffer.

    • Add glycerol to a final concentration of 10% to stabilize the tubulin. Let it sit on ice for 15 minutes to ensure complete resuspension. Trustworthiness Check: Keeping tubulin on ice at all times before initiating the reaction is critical to prevent premature polymerization.

  • Reaction Setup (on ice):

    • In a pre-chilled 96-well plate on ice, add 10 µL of the 10x test compound, controls (Paclitaxel, Colchicine), or vehicle (G-PEM with 1% DMSO) to the appropriate wells. Run each condition in triplicate.

    • Prepare the final tubulin reaction mix. For each 100 µL final volume, you will add 90 µL of the mix. To the required volume of 4 mg/mL tubulin, add GTP to a final concentration of 1 mM.

    • Carefully add 90 µL of this ice-cold tubulin/GTP mix to each well containing the compounds. The final tubulin concentration will be ~3.6 mg/mL.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear portion of the curve.

    • Plot the Vmax against the logarithm of the compound concentration and fit the data using a dose-response curve to calculate the IC50 value.[5]

Workflow Diagram for Tubulin Polymerization Assay

Assay_Workflow cluster_prep Preparation (On Ice) cluster_setup Assay Setup (96-Well Plate) cluster_run Execution & Analysis prep_buffer Prepare G-PEM Buffer + 1mM GTP prep_tubulin Reconstitute Tubulin (4 mg/mL) prep_buffer->prep_tubulin prep_compounds Prepare 10x Compound & Control Dilutions add_compounds 1. Add 10 µL of 10x Compound/Control prep_compounds->add_compounds add_tubulin 2. Add 90 µL of Tubulin/GTP Mix prep_tubulin->add_tubulin add_compounds->add_tubulin incubate_read Incubate at 37°C in Plate Reader add_tubulin->incubate_read read_abs Read Absorbance (340 nm) every 60s incubate_read->read_abs plot_curves Plot OD vs. Time read_abs->plot_curves calc_ic50 Calculate IC50 from Dose-Response Curve plot_curves->calc_ic50

Caption: Experimental workflow for the turbidimetric tubulin assay.

Conclusion and Future Directions

This guide establishes a foundational structure-activity relationship for this compound derivatives, identifying tubulin polymerization inhibition as a probable and highly valuable mechanism of action. The analysis predicts that the unsubstituted 4-amino group is crucial for activity, likely serving as a key hydrogen bond donor. Modifications at this site are generally detrimental. Conversely, converting the C-1 ester to a primary amide may enhance binding, and substitution of the chloro atoms with bromine could improve potency through enhanced halogen bonding.

The proposed SAR provides a clear roadmap for synthesis and testing. Future work should focus on synthesizing the proposed derivatives (Compounds 2-10) and evaluating them in the detailed tubulin polymerization assay to validate these predictions. Promising lead compounds should then be advanced into cell-based assays (e.g., MTT cytotoxicity assays and cell cycle analysis) to confirm their antimitotic effects in a cellular context.[6] By systematically exploring the chemical space around this privileged scaffold, novel and potent anticancer agents may be developed.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl 4-amino-3,5-dichlorobenzoate for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For drug intermediates like Methyl 4-amino-3,5-dichlorobenzoate, a compound with significant potential in medicinal chemistry, rigorous structural elucidation is not merely a procedural step but a critical checkpoint. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to confirm the structure of this compound, offering insights into the causal logic behind experimental choices and data interpretation.

This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically robust framework for structural verification. By comparing the expected spectroscopic data of the target molecule with that of its structural analogs, we will demonstrate a self-validating system for confident structural assignment.

The Logic of Spectroscopic Triangulation

No single spectroscopic technique provides a complete structural picture. Instead, we employ a strategy of "spectroscopic triangulation," where data from multiple, complementary methods converge to a single, unambiguous structure. For this compound, the core techniques are ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a holistic and definitive structural proof.

G cluster_0 Structural Elucidation Workflow cluster_1 Spectroscopic Techniques Proposed Structure Proposed Structure Spectroscopic Analysis Spectroscopic Analysis Proposed Structure->Spectroscopic Analysis Subject to Data Interpretation Data Interpretation Spectroscopic Analysis->Data Interpretation Yields Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation Leads to H_NMR ¹H NMR H_NMR->Data Interpretation C_NMR ¹³C NMR C_NMR->Data Interpretation IR IR Spectroscopy IR->Data Interpretation MS Mass Spectrometry MS->Data Interpretation

Caption: A workflow diagram illustrating the process of structural confirmation through spectroscopic analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can deduce the connectivity of atoms.

Predicted ¹H NMR Spectrum of this compound:

Based on the principles of substituent effects on aromatic rings, we can predict the following ¹H NMR spectrum in a solvent like CDCl₃:

  • Aromatic Protons (H-2, H-6): The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. The strongly electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester (-COOCH₃) and chloro (-Cl) groups will influence their chemical shift. We expect a singlet in the aromatic region, likely around δ 7.8-8.0 ppm .

  • Amino Protons (-NH₂): The protons of the primary amine will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration and solvent. A typical range is δ 4.0-5.0 ppm .

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around δ 3.9 ppm .

Comparative Analysis with Structural Analogs:

To substantiate our predictions, we compare them with the experimental data of related compounds.

CompoundAromatic Proton (ppm)Amino Proton (ppm)Methyl Proton (ppm)
This compound (Predicted) ~7.8-8.0 (s, 2H)~4.0-5.0 (br s, 2H)~3.9 (s, 3H)
Methyl 4-aminobenzoate[1]6.62 (d, 2H), 7.84 (d, 2H)4.16 (br s, 2H)3.8 (s, 3H)
3,5-Dichloroaniline[2]6.68 (t, 1H), 6.95 (d, 2H)3.7 (br s, 2H)N/A
Methyl 3,5-dichlorobenzoate[3]7.55 (t, 1H), 7.9 (d, 2H)N/A3.9 (s, 3H)

The comparison highlights how the electronic environment dictates the chemical shifts. In Methyl 4-aminobenzoate, the aromatic protons are split into two doublets due to the lack of symmetry. The presence of two chlorine atoms in our target molecule deshields the aromatic protons, shifting them downfield to a higher ppm value and rendering them equivalent, resulting in a singlet.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase the spectrum and integrate the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum of this compound:

Due to the molecule's symmetry, we expect to see 6 distinct carbon signals:

  • Carbonyl Carbon (C=O): Typically found in the range of δ 165-170 ppm .

  • Aromatic Carbons:

    • C-1 (ipso- to -COOCH₃): Expected around δ 120-125 ppm .

    • C-2, C-6 (CH): Expected around δ 130-135 ppm .

    • C-3, C-5 (ipso- to -Cl): Expected around δ 128-133 ppm .

    • C-4 (ipso- to -NH₂): Expected around δ 145-150 ppm .

  • Methyl Carbon (-OCH₃): Expected around δ 52 ppm .

Comparative Analysis with Structural Analogs:

CompoundCarbonyl (ppm)Aromatic (ppm)Methyl (ppm)
This compound (Predicted) ~166~122 (C1), ~132 (C2,6), ~130 (C3,5), ~148 (C4)~52
Methyl 4-aminobenzoate[4]167.3113.8 (C3,5), 119.2 (C1), 131.6 (C2,6), 151.2 (C4)51.5
3,5-Dichloroaniline[5]N/A113.9 (C2,6), 122.3 (C4), 135.2 (C3,5), 147.8 (C1)N/A
4-Amino-3,5-dichlorobenzoic acid[6]168.9116.8 (C1), 128.8 (C3,5), 130.6 (C2,6), 144.1 (C4)N/A

The predicted shifts for our target molecule are in good agreement with the trends observed in its analogs. The electron-withdrawing chlorine atoms significantly influence the chemical shifts of the adjacent carbons.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use the same tuned and shimmed instrument.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in sharp singlets for each carbon. A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform, phase, and baseline correct the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Expected IR Absorptions for this compound:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong, sharp absorption around 1700-1730 cm⁻¹ characteristic of an ester carbonyl group.

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹ .

  • C-Cl Stretching: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹ .

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Comparative Analysis with Structural Analogs:

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound (Vapor Phase IR) [7]PresentPresent
Methyl 4-aminobenzoate[8]~3350, ~3450~1680
3,5-Dichloroaniline[9]~3380, ~3470N/A
Methyl 3,5-dichlorobenzoate[10]N/A~1730

The presence of both N-H and C=O stretching frequencies in the IR spectrum of the target molecule provides strong evidence for the presence of both the amino and methyl ester functional groups.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and can give clues about the molecular formula through the isotopic distribution pattern.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular weight of C₈H₇Cl₂NO₂ is 220.05 g/mol .[7] The mass spectrum will show a molecular ion peak at m/z = 219 (for the ³⁵Cl isotopes).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion. The ratio of the peaks at M⁺, (M+2)⁺, and (M+4)⁺ will be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. This pattern is a definitive indicator of the presence of two chlorine atoms.

  • Fragmentation: Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 188.[7]

Comparative Analysis with Structural Analogs:

CompoundMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
This compound [7]220.05219 (M⁺), 188 (M-OCH₃)⁺
Methyl 4-aminobenzoate[11]151.16151 (M⁺), 120 (M-OCH₃)⁺
3,5-Dichloroaniline[12]162.02161 (M⁺)
Methyl 3,5-dichlorobenzoate[3]205.03204 (M⁺), 173 (M-OCH₃)⁺

The unique molecular weight and the characteristic isotopic pattern for two chlorine atoms in the mass spectrum of this compound provide conclusive evidence for its elemental composition.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The GC is coupled to a Mass Spectrometer (MS).

  • Data Acquisition: As the compound elutes from the GC column, it enters the MS source where it is ionized (e.g., by electron impact). The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Processing: The software generates a mass spectrum, which is a plot of ion intensity versus m/z.

G cluster_data Spectroscopic Data Sample Sample NMR ¹H & ¹³C NMR Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton Environment Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Elemental Formula MS->MS_Data Structure Confirmed Structure This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: The convergence of data from multiple spectroscopic techniques to confirm the molecular structure.

Conclusion: A Self-Validating Approach to Structural Confirmation

References

A Senior Application Scientist's Comparative Guide to the Synthesis and Characterization of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for Methyl 4-amino-3,5-dichlorobenzoate (C₈H₇Cl₂NO₂), a key chemical intermediate.[1][2] We will explore the underlying chemical principles, provide field-proven experimental protocols, and detail a comprehensive characterization workflow to ensure the synthesis of a high-purity product. The methodologies described herein are designed to be self-validating, providing researchers with a reliable framework for their own synthetic endeavors.

Strategic Importance of this compound

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its substituted aromatic ring, featuring an amine, a carboxylate, and two chlorine atoms, offers multiple reactive sites for further chemical modification. The specific arrangement of these functional groups can be crucial for imparting biological activity in target molecules.[3] Given its importance, the ability to synthesize this compound efficiently and to rigorously verify its purity is paramount.

Comparative Analysis of Synthetic Routes

We present two primary synthetic strategies, each with distinct advantages and considerations. The choice of method often depends on the availability of starting materials, required scale, and desired purity profile.

Route 1: Fischer Esterification of 4-Amino-3,5-dichlorobenzoic Acid (Preferred Method)

This is the most direct and widely employed method. It relies on the acid-catalyzed esterification of the corresponding carboxylic acid.

Causality and Experimental Rationale: The Fischer esterification is an equilibrium-driven process. To maximize the yield of the ester, the reaction is typically conducted in a large excess of the alcohol (methanol), which acts as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol. The subsequent work-up is critical for isolating the pure product; neutralization with a weak base like sodium bicarbonate removes the acid catalyst and any unreacted carboxylic acid starting material.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-3,5-dichlorobenzoic acid (20.6 g, 0.1 mol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while stirring. The addition of acid is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture over crushed ice (approx. 200 g) in a large beaker.

  • Neutralization: Carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or methanol/water mixture. The expected melting point is 79-81°C.[4]

Route 2: Electrophilic Chlorination of Methyl 4-aminobenzoate

An alternative approach involves the direct chlorination of the readily available Methyl 4-aminobenzoate.

Causality and Experimental Rationale: This route leverages the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group, directing incoming electrophiles (in this case, Cl⁺) to the ortho and para positions. Since the para position is occupied by the methyl ester group, substitution occurs at the two equivalent ortho positions (C3 and C5). N-Chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile is a common and relatively mild chlorinating agent for this transformation, minimizing potential side reactions.

Experimental Protocol: Electrophilic Chlorination
  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve Methyl 4-aminobenzoate (7.55 g, 0.05 mol) in acetonitrile (50 mL).[5]

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol, 2.1 equivalents) to the solution in portions over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis Pathway Visualization

cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Electrophilic Chlorination A 4-Amino-3,5-dichlorobenzoic acid B This compound A->B  CH₃OH, H₂SO₄ (cat.)  Reflux C Methyl 4-aminobenzoate D This compound C->D  N-Chlorosuccinimide (NCS)  Acetonitrile

Caption: Comparative Synthesis Routes for Target Compound.

Head-to-Head Comparison of Synthesis Routes
FeatureRoute 1: Fischer EsterificationRoute 2: Electrophilic Chlorination
Starting Material 4-Amino-3,5-dichlorobenzoic acidMethyl 4-aminobenzoate
Atom Economy High; only water is produced as a byproduct.Moderate; succinimide is a significant byproduct.
Reaction Conditions Requires heating (reflux).Typically performed at room temperature.
Work-up/Purification Simpler; product often precipitates and can be purified by recrystallization.More complex; requires extraction and column chromatography.
Potential Byproducts Unreacted starting material.Mono-chlorinated species, other isomers (minor).
Overall Recommendation Preferred method for its simplicity, high atom economy, and straightforward purification.A viable alternative if the chlorinated carboxylic acid is unavailable.

Comprehensive Characterization of the Final Product

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound. The combination of the following techniques provides a self-validating system.

Analytical Workflow Visualization

Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Elucidation FTIR FT-IR Spectroscopy Start->FTIR Functional Group ID MS Mass Spectrometry (GC-MS/LC-MS) Start->MS Molecular Weight & Formula Confirm Structure & Purity Confirmed NMR->Confirm FTIR->Confirm MS->Confirm

Caption: Workflow for Product Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) to provide detailed information about the molecular structure, including the number and type of atoms and their connectivity.

Experimental Protocol (¹H and ¹³C NMR):

  • Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

Expected Data Interpretation:

  • ¹H NMR (CDCl₃):

    • ~7.9 ppm (s, 2H): A singlet corresponding to the two equivalent aromatic protons (H-2 and H-6).

    • ~4.5 ppm (s, 2H, broad): A broad singlet for the two amine (-NH₂) protons. The chemical shift can vary and this peak may exchange with D₂O.

    • ~3.9 ppm (s, 3H): A sharp singlet for the three methyl (-OCH₃) protons of the ester group.[6]

  • ¹³C NMR (CDCl₃):

    • ~165 ppm: Carbonyl carbon (C=O) of the ester.

    • ~145 ppm: Aromatic carbon attached to the amino group (C-4).

    • ~131 ppm: Aromatic carbons attached to the ester (C-1).

    • ~128 ppm: Aromatic carbons attached to the chlorine atoms (C-3 and C-5).

    • ~110 ppm: Aromatic carbons (C-2 and C-6).

    • ~52 ppm: Methyl carbon (-OCH₃) of the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol (ATR-FTIR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Apply pressure to ensure good contact and acquire the spectrum.

Expected Data Interpretation:

  • 3400-3200 cm⁻¹: Two distinct sharp peaks corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

  • ~1720 cm⁻¹: A strong, sharp absorption peak from the C=O (carbonyl) stretch of the ester group.

  • ~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the ester group.

  • ~800-600 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and, through fragmentation patterns, further structural information. For halogenated compounds, the isotopic distribution is a key confirmation tool.

Experimental Protocol (GC-MS):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the solution into the GC-MS instrument. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.

Expected Data Interpretation:

  • Molecular Ion (M⁺): The molecular weight of this compound is 220.05 g/mol .[2][7]

  • Isotopic Pattern: Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic cluster of peaks will be observed for the molecular ion:

    • m/z [M]⁺: (containing two ³⁵Cl atoms)

    • m/z [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

    • m/z [M+4]⁺: (containing two ³⁷Cl atoms) The expected intensity ratio for these peaks will be approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.

  • Key Fragments: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Summary of Characterization Data
Analytical TechniqueExpected Result for this compound
¹H NMR Singlets at ~7.9 ppm (2H, Ar-H), ~4.5 ppm (2H, NH₂), and ~3.9 ppm (3H, OCH₃).
¹³C NMR Approximately 6 distinct signals corresponding to carbonyl, aromatic, and methyl carbons.
FT-IR (cm⁻¹) Key peaks at ~3400-3200 (N-H), ~1720 (C=O), ~1250 (C-O), and ~800-600 (C-Cl).
Mass Spec (m/z) Molecular ion cluster at m/z ~219/221/223 with a ~9:6:1 ratio.[8]

Conclusion and Recommendations

This guide has detailed two robust methods for the synthesis of this compound and a comprehensive, self-validating workflow for its characterization.

  • For routine laboratory synthesis , the Fischer Esterification (Route 1) is highly recommended due to its operational simplicity, high atom economy, and straightforward purification process.

The successful synthesis of any chemical intermediate is only complete upon its rigorous characterization. The synergistic use of NMR, FT-IR, and Mass Spectrometry provides an unambiguous confirmation of structure and purity, ensuring that the material is suitable for its intended downstream applications in drug discovery and development.

References

A Comparative Guide to the Qualification of Methyl 4-amino-3,5-dichlorobenzoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. While pharmacopoeial primary standards from bodies like USP and EP represent the gold standard, the use of well-characterized in-house or working standards is a practical necessity for routine analysis. This guide provides a comprehensive framework for the qualification and comparison of "Methyl 4-amino-3,5-dichlorobenzoate" as a reference standard, offering a blend of theoretical principles and actionable experimental protocols.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Reference standards are highly purified and well-characterized materials used as a benchmark for the determination of identity, purity, potency, and quality of active pharmaceutical ingredients (APIs), excipients, and their impurities.[1][2][3] They are indispensable for a variety of applications, including:

  • Method Validation and Verification: Establishing the accuracy, precision, and linearity of analytical methods.[4]

  • Instrument Calibration: Ensuring the accurate performance of analytical instrumentation.

  • Impurity Characterization: Identifying and quantifying process-related impurities and degradation products.

  • Regulatory Submissions: Providing the necessary documentation to support the quality of a drug substance or product.

It is crucial to distinguish between a Primary Reference Standard (e.g., from a pharmacopeia) and a Working Standard . A working standard is qualified against a primary reference standard and is used for routine laboratory analyses to conserve the more expensive and often limited supply of the primary standard.[1] As this compound is not an official pharmacopoeial standard, this guide will focus on the necessary steps to qualify a batch of this material as a robust working standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate reference standard is the first step in its evaluation.

PropertyValueSource
CAS Number 41727-48-4[5][6][7][8][9]
Molecular Formula C₈H₇Cl₂NO₂[5][7][9]
Molecular Weight 220.05 g/mol [5][7][9]
Appearance White to off-white solid/powder[6]
Melting Point 79-81 °C[8]
Solubility Soluble in methanol, acetonitrile, and other organic solvents.Inferred from analytical methods for similar compounds.

Synthesis and Potential Impurity Profile

To establish the purity of a reference standard, it is essential to understand its potential impurities, which can arise from the synthesis process or degradation. A plausible synthesis route for this compound involves the esterification of 4-amino-3,5-dichlorobenzoic acid.

A 4-amino-3,5-dichlorobenzoic acid D This compound A->D Esterification B Methanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Water D->E Byproduct

Caption: Plausible synthesis of this compound.

Based on this and other potential synthetic routes, the following impurities could be present:

  • Starting Material: Unreacted 4-amino-3,5-dichlorobenzoic acid.

  • By-products: Impurities from the synthesis of the starting material or side reactions during esterification.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Degradation Products: Products formed due to hydrolysis, oxidation, or photodecomposition.

Analytical Methodology for Qualification

A robust, validated analytical method is the cornerstone of reference standard qualification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for its specificity, sensitivity, and wide applicability.

Proposed HPLC Method

The following HPLC method is proposed for the analysis of this compound, adapted from methodologies for similar compounds.[10]

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)
Method Validation

The proposed HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the molecule and to generate potential degradation products for method specificity validation.[11][12][13]

A This compound B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C, dry heat) A->E F Photolytic Degradation (e.g., ICH Q1B conditions) A->F G Degradation Products B->G C->G D->G E->G F->G

Caption: Forced degradation workflow for this compound.

The goal is to achieve 5-20% degradation to ensure that the stability-indicating nature of the analytical method can be demonstrated.[11][13]

Comparison with an Alternative Reference Standard

In the absence of a direct official standard for this compound, a comparison can be made with a certified reference material (CRM) of a structurally related compound, such as a chlorinated benzoic acid derivative. This comparison serves to benchmark the analytical performance and the purity of the in-house standard.

Comparative Analysis Workflow

cluster_0 In-house Standard cluster_1 Alternative CRM A This compound (Candidate Lot) C Validated HPLC Method A->C E Characterization (NMR, MS, IR) A->E B e.g., Certified Chlorinated Benzoic Acid Derivative B->C B->E D Purity Determination (e.g., Mass Balance) C->D F Performance Comparison D->F E->F

Caption: Workflow for comparing an in-house standard with a certified reference material.

Data Comparison Table

The following table outlines the key parameters for comparison. The values for the in-house standard are hypothetical and represent the targets for a high-quality working standard.

ParameterIn-house this compoundAlternative CRM (Example)
Purity (HPLC, area %) > 99.5%> 99.8% (Certified Value)
Total Impurities < 0.5%< 0.2%
Largest Unknown Impurity < 0.1%< 0.05%
Water Content (Karl Fischer) < 0.2%< 0.1%
Residual Solvents (GC) < 0.1%< 0.05%
Assay (vs. Primary Standard) 99.0% - 101.0%N/A (Is the Primary Standard)

Conclusion and Recommendations

While this compound is not currently recognized as an official pharmacopoeial reference standard, a thoroughly characterized and qualified batch can serve as a reliable working standard for research and quality control purposes. The qualification process must be rigorous and well-documented, encompassing physicochemical characterization, purity determination by a validated stability-indicating method, and a comprehensive impurity profile.

For organizations intending to use this compound as a reference standard, it is recommended to:

  • Source high-purity material: Obtain the material from a reputable supplier with an accompanying Certificate of Analysis.

  • Perform comprehensive characterization: Use techniques such as NMR, Mass Spectrometry, and IR to confirm the identity of the compound.

  • Develop and validate a stability-indicating HPLC method: This is crucial for accurate purity determination and for monitoring the stability of the standard over time.

  • Conduct forced degradation studies: To understand the degradation pathways and to ensure the analytical method is specific.

  • Establish a re-test period: Based on stability studies, define a period after which the standard must be re-qualified to ensure its continued fitness for use.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently qualify this compound as a working reference standard, thereby ensuring the accuracy and reliability of their analytical data.

References

comparative study of catalysts for "Methyl 4-amino-3,5-dichlorobenzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3,5-dichlorobenzoate is a key building block in the synthesis of a variety of pharmacologically active compounds and other fine chemicals.[1] The precise arrangement of the amino, chloro, and methyl ester functionalities on the benzene ring presents a unique synthetic challenge, demanding high chemo- and regioselectivity. This guide provides a comparative analysis of the two primary catalytic routes for the synthesis of this important intermediate: the catalytic hydrogenation of a nitro precursor and the catalytic amination of a polychlorinated aromatic ester.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the catalytic systems, supported by experimental data and mechanistic insights, to facilitate informed decisions in catalyst selection and process optimization.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two main retrosynthetic pathways. Each route presents distinct advantages and challenges, primarily centered around the choice of catalyst and the management of selectivity.

dot

retrosynthesis cluster_reduction Route 1: Catalytic Hydrogenation cluster_amination Route 2: Catalytic Amination target This compound nitro_precursor Methyl 3,5-dichloro-4-nitrobenzoate nitro_precursor->target Reduction trichloro_precursor Methyl 3,4,5-trichlorobenzoate trichloro_precursor->target Amination

Caption: Retrosynthetic analysis of this compound.

Route 1: Catalytic Hydrogenation of Methyl 3,5-dichloro-4-nitrobenzoate

This is a widely employed method for the synthesis of aromatic amines due to its high atom economy, generating water as the primary byproduct. The critical challenge in this approach is the chemoselective reduction of the nitro group in the presence of two chlorine substituents, which are susceptible to hydrodehalogenation.

Catalyst Selection and Rationale

The choice of catalyst is paramount to achieving high yields and selectivity. While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is often too active for halogenated nitroaromatics, leading to significant dehalogenation.[2]

Raney Nickel emerges as a superior catalyst for this transformation. Its lower propensity for C-Cl bond cleavage under typical hydrogenation conditions makes it the catalyst of choice for this and similar reactions.[3] The porous, high-surface-area structure of Raney Nickel, created by leaching aluminum from a nickel-aluminum alloy, provides numerous active sites for the hydrogenation reaction.[4]

Experimental Protocol: Raney Nickel Catalyzed Hydrogenation

This protocol is adapted from established procedures for the selective hydrogenation of dichlorinated nitroaromatics.[3]

Materials:

  • Methyl 3,5-dichloro-4-nitrobenzoate

  • Raney Nickel (50% slurry in water)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • To a pressure-resistant hydrogenation vessel, add Methyl 3,5-dichloro-4-nitrobenzoate (1 equivalent).

  • Add methanol as the solvent. The concentration should be in the range of 5-10% (w/v).

  • Carefully add Raney Nickel (5-10% by weight of the nitroaromatic compound) to the reaction mixture.

  • Seal the vessel and purge with nitrogen gas several times to remove any residual oxygen.

  • Pressurize the vessel with hydrogen gas to 0.5–1.5 MPa.

  • Heat the reaction mixture to 80–120 °C with vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and should be handled with care, preferably kept wet with solvent during filtration and disposal.

  • The filtrate containing the product can be concentrated under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water mixture). A patent for a related compound suggests a melting point of 83-84 °C for the crude product.[5]

dot

hydrogenation_workflow start Start charge_reactants Charge Reactor: - Methyl 3,5-dichloro-4-nitrobenzoate - Methanol - Raney Nickel start->charge_reactants end End purge Purge with Nitrogen charge_reactants->purge pressurize Pressurize with Hydrogen (0.5-1.5 MPa) purge->pressurize heat_stir Heat to 80-120°C and Stir pressurize->heat_stir monitor Monitor Hydrogen Uptake heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization concentrate->purify purify->end

Caption: Workflow for catalytic hydrogenation.

Route 2: Catalytic Amination of Methyl 3,4,5-trichlorobenzoate

This route involves the direct introduction of an amino group onto the aromatic ring via a carbon-nitrogen bond-forming reaction. This approach is attractive as it can potentially offer a more direct synthesis from readily available starting materials. The main challenge lies in achieving selective amination at the C4 position, flanked by two chlorine atoms, and avoiding side reactions.

Catalyst Selection and Rationale

Two primary catalytic systems are considered for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for C-N bond formation.[6] The reaction typically employs a palladium precursor and a phosphine ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich ligands often being the most effective. A significant challenge for this specific transformation is the use of ammonia or an ammonia equivalent as the nucleophile, which can be difficult due to its strong coordination to the palladium center.[7] The development of specialized ligands and ammonia surrogates has made this transformation more feasible.[8]

Copper-Catalyzed Ullmann-Type Coupling: This classical method for C-N bond formation has seen a resurgence with the development of more efficient catalyst systems.[9] It often requires higher reaction temperatures than palladium-catalyzed reactions but can be a cost-effective alternative.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (Conceptual)

Materials:

  • Methyl 3,4,5-trichlorobenzoate

  • Ammonia surrogate (e.g., Benzophenone imine or LiN(SiMe3)2)

  • Palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand)

  • Strong base (e.g., NaOtBu or LHMDS)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Hydrolyzing agent (e.g., aqueous HCl)

Procedure:

  • In a glovebox, to a dry Schlenk tube, add the palladium precursor, the phosphine ligand, and the strong base.

  • Add Methyl 3,4,5-trichlorobenzoate and the ammonia surrogate.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting imine or silylamine intermediate is then hydrolyzed by treatment with aqueous acid to yield the primary amine.

  • The crude product can be purified by column chromatography.

dot

amination_workflow start Start setup Setup Reaction: - Pd precursor, Ligand, Base - Methyl 3,4,5-trichlorobenzoate - Ammonia surrogate - Anhydrous solvent start->setup end End heat Heat to 80-120°C setup->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup hydrolysis Hydrolysis of Intermediate workup->hydrolysis purify Purify by Column Chromatography hydrolysis->purify purify->end

Caption: Workflow for catalytic amination.

Comparative Performance Analysis

ParameterCatalytic Hydrogenation (Raney Nickel)Catalytic Amination (Buchwald-Hartwig)
Catalyst Raney NickelPalladium precursor + Phosphine ligand
Starting Material Methyl 3,5-dichloro-4-nitrobenzoateMethyl 3,4,5-trichlorobenzoate
Key Challenge Chemoselectivity (avoiding dehalogenation)Regioselectivity (amination at C4) and use of ammonia
Reaction Conditions High pressure H2, elevated temperatureInert atmosphere, anhydrous conditions, strong base
Byproducts Water, potential dehalogenated compoundsSalt from the base, ligand byproducts
Yield (Anticipated) HighModerate to High (highly dependent on ligand and substrate)
Purification RecrystallizationColumn chromatography

Conclusion and Recommendations

Both catalytic hydrogenation and catalytic amination present viable pathways for the synthesis of this compound.

  • Catalytic Hydrogenation with Raney Nickel is a robust and well-established method. Its primary advantage is the high potential for excellent yields and the generation of water as the main byproduct, making it an environmentally favorable option. The main consideration is the careful control of reaction conditions to ensure the chemoselective reduction of the nitro group without loss of the chlorine atoms.

For most applications, catalytic hydrogenation using Raney Nickel is recommended as the more established, cost-effective, and environmentally benign approach. However, the Buchwald-Hartwig amination remains a powerful alternative that may be advantageous depending on the specific economic and logistical constraints of the project. Further process development and optimization would be required to make the amination route competitive on a larger scale.

References

A Cost-Benefit Analysis of Methyl 4-amino-3,5-dichlorobenzoate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient and successful chemical synthesis. Substituted aromatic compounds, in particular, serve as versatile scaffolds for the construction of complex molecules in the pharmaceutical and agrochemical industries. This guide provides an in-depth cost-benefit analysis of Methyl 4-amino-3,5-dichlorobenzoate, a key building block, by objectively comparing its performance, cost, and synthetic utility against viable alternatives.

Introduction to this compound

This compound (CAS No: 41727-48-4) is a benzoate ester characterized by an aromatic ring substituted with an amino group, a methyl ester, and two chlorine atoms.[1] This unique arrangement of functional groups makes it a valuable intermediate for a variety of chemical transformations. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the electron-donating amino group, creates a nuanced electronic profile that can be exploited for selective reactions. It is frequently utilized in the synthesis of more complex molecules where the chloro, amino, or ester functionalities serve as handles for further derivatization.[1][2]

Key Physicochemical Properties:

PropertyValue
CAS Number 41727-48-4[2]
Molecular Formula C₈H₇Cl₂NO₂[3]
Molecular Weight 220.05 g/mol [3]
Appearance Solid / Crystalline Substance[1]
Purity Typically ≥97%[4]
Boiling Point 342°C at 760 mmHg[3]
InChIKey LBEKFAUAYVGHFP-UHFFFAOYSA-N[5]

Comprehensive Cost Analysis

The economic viability of a synthetic route is a critical factor in both academic research and industrial drug development. The cost of a starting material is a primary consideration, but a holistic analysis must also account for associated process costs.

Reagent Acquisition Cost

The price of this compound can vary between suppliers and is dependent on the quantity purchased. Below is a sample cost comparison to provide a baseline for budgeting.

QuantityPrice (USD) - Supplier APrice (GBP) - Supplier B[4]
1 g$13.80£15.00
5 g$43.70£32.00
25 g$172.50£146.00
100 g-£554.00

Note: Prices are subject to change and may not include shipping and handling fees. This table is for illustrative purposes.

Associated Synthetic Costs

Beyond the purchase price, several other factors contribute to the overall cost of using this reagent:

  • Reaction Conditions: Syntheses involving this intermediate may require an inert atmosphere and specific temperature control (e.g., storage at 2-8°C), which can add to equipment and energy costs.

  • Solvents and Catalysts: The choice of solvents for the reaction and subsequent purification (e.g., chromatography) represents a significant portion of the process cost. Similarly, if transformations require precious metal catalysts (e.g., for cross-coupling reactions), the expense can increase substantially.

  • Purification: The difficulty of purification directly impacts costs. While many reactions with this building block are clean, the need for column chromatography adds expenses in terms of solvents, silica gel, labor, and time.

  • Waste Disposal: As a halogenated organic compound, waste streams containing this compound or its byproducts require specialized and often costly disposal procedures to comply with environmental regulations.

Benefit and Performance Analysis

The decision to use this compound is often justified by its synthetic advantages, which can lead to higher efficiency and better outcomes, thereby providing significant value.

  • Synthetic Versatility: The three distinct functional groups offer multiple, orthogonal pathways for derivatization.

    • The amino group is a key site for amidation, sulfonylation, or diazotization reactions to introduce a wide range of functionalities.

    • The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid or converted to amides.[6]

    • The dichloro substituents activate the ring for certain reactions and can serve as leaving groups in nucleophilic aromatic substitution or as handles for metal-catalyzed cross-coupling reactions.

  • Predictable Reactivity: The electronic effects of the substituents are well-understood, allowing for predictable regioselectivity in further aromatic substitutions. This reduces the formation of unwanted isomers and simplifies product purification.

  • Structural Rigidity: The substituted benzene ring provides a rigid scaffold, which is a desirable feature in drug design for optimizing binding interactions with biological targets.

  • High Yield Potential: In many standard synthetic transformations, such as amide bond formation, the reactivity of the amino group is robust, often leading to high yields of the desired product.

Comparative Analysis with Key Alternatives

No single building block is optimal for all applications. A thorough analysis requires comparing this compound with structurally similar alternatives.

Building BlockStructureMW ( g/mol )Key Features & Considerations
This compound
alt text
220.05[5]Baseline: Two chloro groups provide steric bulk and electronic effects. Useful for creating specific interactions in a binding pocket.
4-Amino-3,5-dichlorobenzoic acid
alt text
206.02[7]Alternative: The free carboxylic acid is ready for amidation without a hydrolysis step.[8] However, it may be less soluble in organic solvents.
Methyl 4-amino-3-chlorobenzoate
alt text
185.61[9]Alternative: A less halogenated analog. The single chloro group alters the electronics and reduces steric hindrance, potentially changing reaction outcomes or biological activity.[9]
Methyl 4-amino-2,5-dichlorobenzoate
alt text
220.05[10]Alternative: An isomer with a different substitution pattern. The chloro atom ortho to the ester can introduce significant steric hindrance and electronic effects, altering reactivity and final compound shape.[10]
Ethyl 4-amino-3,5-difluorobenzoate
alt text
201.17[11]Alternative: Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability and pKa. Synthesis may follow different pathways.[11]

Experimental Protocols and Workflow Visualization

To illustrate the practical application and causality behind experimental choices, we present a generalized protocol for a common synthetic transformation.

Protocol: Amide Bond Formation

This protocol describes the coupling of this compound with a generic carboxylic acid.

Objective: To synthesize an N-acylated derivative, a common step in building larger, more complex molecules.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Activation: Stir the mixture at room temperature for 15-20 minutes.

    • Rationale: This allows for the formation of the activated O-acylisourea intermediate, which is highly reactive towards amines.

  • Amine Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

    • Rationale: The aniline nitrogen is nucleophilic and will attack the activated carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed, driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous work-up removes water-soluble reagents like DMF and salts.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography separates the desired product from any unreacted starting materials or side products.

Workflow and Decision Logic

The selection of a building block is a multi-faceted decision. The following diagrams illustrate a typical synthetic workflow and a logical framework for choosing between this compound and its alternatives.

G cluster_workflow General Synthetic Workflow A Starting Material (e.g., this compound) B Functional Group Transformation (e.g., Amidation, Cross-Coupling) A->B Reagents, Solvent, Temp. Control C Aqueous Work-up & Extraction B->C Quench D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Final Product E->F

Caption: A generalized workflow for a synthetic transformation.

Caption: Decision logic for selecting the appropriate building block.

Safety and Handling

This compound is associated with several hazards and must be handled with appropriate precautions.

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[5]

    • H315: Causes skin irritation[5]

    • H319: Causes serious eye irritation[5]

    • H335: May cause respiratory irritation[5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][12]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[12][13] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its primary benefits lie in its predictable reactivity and the multiple functionalization points it offers, which can streamline the synthesis of complex target molecules. The cost of the reagent is moderate, and while associated process costs for purification and waste disposal must be considered, these are often offset by the high yields and synthetic efficiency it enables.

The decision to use this compound over an alternative hinges on the specific requirements of the target molecule. When the unique steric and electronic properties conferred by the 3,5-dichloro substitution are essential for biological activity or to direct subsequent reactions, its use is well-justified. If a simpler electronic profile is needed or if cost is the overriding factor, alternatives such as the corresponding carboxylic acid or mono-chlorinated analogs may present a more attractive option. Ultimately, a careful evaluation of the cost, synthetic route, and desired final properties will guide the judicious selection of the optimal building block for your research and development needs.

References

A Comparative Guide to Purity Assessment of Synthesized Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthetic Intermediates

Methyl 4-amino-3,5-dichlorobenzoate is a key chemical building block, or intermediate, utilized in the synthesis of a range of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. Its molecular structure, featuring an aromatic amine, a methyl ester, and dichloro-substituents, provides multiple reaction sites for further chemical transformations. The purity of this intermediate is not a trivial matter; it is a critical parameter that directly influences the outcome of subsequent synthetic steps. The presence of unreacted starting materials, by-products, or residual solvents can lead to lower yields, the formation of undesirable side products, and complications in the purification of the final active compound. For professionals in drug development, ensuring the high purity of such intermediates is a foundational step in guaranteeing the safety, efficacy, and reproducibility of the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of newly synthesized this compound. We will move beyond mere protocols to explore the causality behind methodological choices, offering a framework for selecting the most appropriate analytical strategy based on the specific requirements of the research or development phase.

Foundational Physicochemical Data

Before delving into purity analysis, it is essential to have the reference physicochemical properties of this compound. This data serves as the benchmark against which experimental results are compared.

PropertyValueSource
CAS Number 41727-48-4[2]
Molecular Formula C₈H₇Cl₂NO₂[3][4]
Molecular Weight 220.05 g/mol [2][5]
Appearance Solid / Crystalline Powder[6]
Melting Point 79-81 °C[5][7]
Boiling Point 342 °C at 760 mmHg[4][7]
InChIKey LBEKFAUAYVGHFP-UHFFFAOYSA-N[2][6]

A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each providing a different type of information. The workflow below illustrates a logical approach, starting from a simple, rapid assessment and progressing to more detailed, quantitative, and structurally informative analyses.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Quantitative & Confirmatory Analysis cluster_2 Final Assessment Start Synthesized Product MP Melting Point Analysis Start->MP Quick Purity Check TLC Thin Layer Chromatography (TLC) Start->TLC Impurity Profile HPLC HPLC-UV (Quantitative Purity) MP->HPLC TLC->HPLC Quantify Impurities Decision Purity Specification Met? HPLC->Decision GCMS GC-MS (Volatile Impurity ID) GCMS->Decision NMR NMR Spectroscopy (Structural Confirmation) NMR->Decision Confirm Structure Pass Release for Next Step Decision->Pass Yes Fail Repurify / Re-synthesize Decision->Fail No

Caption: A typical workflow for the comprehensive purity assessment of a synthesized chemical intermediate.

Comparative Analysis of Core Techniques

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile or thermally sensitive organic molecules like our target compound. The reversed-phase (RP-HPLC) mode is particularly powerful. It separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase. For aromatic amines, this technique provides excellent resolution and is highly reproducible, making it the gold standard for quantitative purity analysis.[8]

Trustworthiness (Self-Validating Protocol): The protocol's validity is ensured by running a blank (mobile phase only) to establish a baseline, a certified reference standard to confirm system suitability and analyte retention time, and the synthesized sample. The peak area percentage of the main peak provides a direct, quantitative measure of purity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase: A gradient is often preferred to resolve both polar and nonpolar impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Rationale: Formic acid is added to protonate the amino group and any free silanols on the column, leading to sharper, more symmetrical peaks.[9]

  • Gradient Program: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

    • Rationale: The aromatic ring of the benzoate derivative strongly absorbs UV light, making this a sensitive detection wavelength.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized product in 1 mL of a 50:50 Acetonitrile:Water mixture. Filter through a 0.45 µm syringe filter before injection.[9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Review A Prepare Mobile Phase (A: 0.1% FA in H₂O, B: ACN) D Equilibrate HPLC System (C18 Column, 30°C) A->D B Prepare Sample (1 mg/mL in 50:50 ACN:H₂O) E Inject Blank, Standard, Sample (10 µL) B->E C Prepare Standard (Reference Material) C->E D->E F Run Gradient & Detect (254 nm) E->F G Integrate Chromatogram F->G H Calculate Area % Purity G->H I Compare to Standard I->H

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is excellent for quantification, GC-MS offers unparalleled identification of volatile and semi-volatile impurities. Given the compound's boiling point of 342 °C, it is amenable to GC analysis. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, and the mass spectrometer fragments the eluted molecules, providing a unique "fingerprint" (mass spectrum) for identification. This is particularly useful for identifying residual solvents or by-products from the synthesis. The analysis of halogenated aromatic compounds by GC-MS is a well-established technique.[10][11]

Trustworthiness (Self-Validating Protocol): The mass spectrum of the main peak is compared against a known reference spectrum, such as one from the NIST library, for definitive identification.[2] Impurity peaks can be similarly identified by library searching, providing a high degree of confidence in the results.

  • GC Column: A nonpolar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general-purpose separation of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is a powerful tool for unambiguous structure confirmation. While chromatography tells us "what and how much," NMR tells us "is it the right thing?". For this compound, ¹H NMR will show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. ¹³C NMR will confirm the carbon backbone. Crucially, NMR can detect impurities that have different chemical structures, even if they co-elute with the main peak in chromatography. It is also the basis for Quantitative NMR (qNMR), which can provide a highly accurate purity value without needing a reference standard of the analyte itself.

Trustworthiness (Self-Validating Protocol): The chemical shifts, integration values (proton ratios), and coupling patterns observed in the ¹H NMR spectrum must be fully consistent with the proposed structure. Any unassignable peaks are indicative of impurities. Comparing the acquired spectrum to literature or previously recorded data provides definitive structural proof.[12][13]

  • Aromatic Protons: A singlet around δ 7.8-8.0 ppm (integrating to 2H). The two aromatic protons are equivalent due to the symmetrical substitution pattern.

  • Amino Protons: A broad singlet around δ 4.5-5.5 ppm (integrating to 2H). The chemical shift can vary with concentration and solvent.

  • Methyl Protons: A sharp singlet around δ 3.9 ppm (integrating to 3H).

Summary and Method Comparison

The choice of analytical method depends on the specific question being asked. The following table provides a comparative summary to guide the researcher.

FeatureHPLC-UVGC-MSNMR SpectroscopyMelting Point
Primary Information Quantitative PurityImpurity IdentificationStructural ConfirmationBulk Purity Indication
Principle Differential PartitioningVolatility & Mass/ChargeNuclear Spin TransitionsPhase Transition
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)Low
Strengths Accurate quantification, robust, high throughput.[8][14]Definitive identification of volatile impurities, high sensitivity.[15]Unambiguous structure proof, can quantify without specific impurity standards (qNMR).Simple, fast, low cost.
Limitations Requires reference standard for absolute quantification, may not resolve all impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, higher instrument cost, complex spectra for mixtures.Non-specific, cannot identify or quantify individual impurities.
Best For Routine quality control, purity assay for release.Identifying residual solvents, synthetic by-products.Confirming identity of a new batch, structural elucidation of unknown impurities.Rapid, preliminary check of purity.

Conclusion

Assessing the purity of a synthesized intermediate like this compound is a multi-faceted task that requires a thoughtful, orthogonal approach. While a sharp melting point provides initial confidence, it is insufficient for rigorous quality assessment. HPLC stands out as the primary choice for accurate, routine quantitative analysis. GC-MS is the superior tool for identifying volatile and semi-volatile impurities that might be missed by HPLC. Finally, NMR spectroscopy serves as the ultimate arbiter of structural identity, ensuring that the primary component is indeed the correct molecule. By judiciously combining these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their downstream scientific endeavors.

References

The Strategic Advantage of Dichlorination: A Comparative Guide to Methyl 4-amino-3,5-dichlorobenzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Key Building Block

In the intricate landscape of kinase inhibitor development, the selection of starting materials is a critical decision that profoundly influences the synthetic route's efficiency and the final compound's pharmacological profile. Among the myriad of available building blocks, substituted anilines and their derivatives have proven to be indispensable. This guide provides an in-depth comparative analysis of Methyl 4-amino-3,5-dichlorobenzoate, a seemingly simple yet powerful reagent, against its close chemical relatives in the synthesis of clinically relevant kinase inhibitors. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their quest for novel therapeutics.

The Aniline Moiety: A Cornerstone of Kinase Inhibition

A significant number of clinically approved and investigational kinase inhibitors belong to the 4-anilinoquinazoline, anilinopyrimidine, or related scaffolds. These molecules typically function as ATP-competitive inhibitors, where the aniline fragment plays a crucial role in binding to the hinge region of the kinase's ATP-binding pocket. The substituents on this aniline ring are not mere decorations; they are key determinants of potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, has emerged as a powerful strategy to modulate these attributes.

This compound: Unpacking its Synthetic and Pharmacological Value

This compound offers a unique combination of structural features that make it a highly valuable starting material:

  • Two Halogen Atoms: The two chlorine atoms at the 3 and 5 positions provide significant steric and electronic contributions. They can enhance binding affinity through hydrophobic interactions and potentially form halogen bonds with the kinase active site. Furthermore, the dichlorination pattern can significantly influence the pKa of the amino group, affecting its reactivity and the overall physicochemical properties of the final inhibitor.

  • Reactive Handles: The primary amino group is a versatile handle for nucleophilic substitution or amide bond formation, forming the core linkage in many kinase inhibitors. The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce additional diversity.

  • Metabolic Stability: The presence of chlorine atoms can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the resulting drug candidate.

A Comparative Analysis: Dichloro vs. Mono-chloro vs. Unsubstituted Analogs

To truly appreciate the utility of this compound, we must compare it to its less substituted counterparts in the context of synthesizing a common class of kinase inhibitors: the 4-anilinoquinazolines, exemplified by inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Hypothetical Comparative Synthesis of an EGFR Inhibitor

Let's consider the synthesis of a generic 4-anilinoquinazoline EGFR inhibitor. The key step is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline core and the aniline derivative.

Diagram: Comparative Synthetic Workflow

cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Products cluster_evaluation Performance Evaluation MA Methyl 4-aminobenzoate Reaction SNAr with 4-chloroquinazoline MA->Reaction Route A MAC Methyl 4-amino-3-chlorobenzoate MAC->Reaction Route B MADC This compound MADC->Reaction Route C Product_A Unsubstituted Anilinoquinazoline Reaction->Product_A from Route A Product_B 3'-Chloro-anilinoquinazoline Reaction->Product_B from Route B Product_C 3',5'-Dichloro-anilinoquinazoline Reaction->Product_C from Route C Yield Reaction Yield & Purity Product_A->Yield Potency Kinase Inhibition (IC50) Product_A->Potency Product_B->Yield Product_B->Potency Product_C->Yield Product_C->Potency

Caption: A conceptual workflow comparing the synthesis and evaluation of anilinoquinazoline kinase inhibitors derived from different starting materials.

Performance Comparison: Experimental Data Insights
Starting MaterialExpected Reaction PerformanceResulting Inhibitor Potency (EGFR)Rationale & Supporting Evidence
Methyl 4-aminobenzoate Generally good reactivity. The unsubstituted aniline is more nucleophilic.Lower PotencyThe lack of substituents in the 3' and 5' positions leads to weaker binding interactions in the hydrophobic pocket of the EGFR active site.
Methyl 4-amino-3-chlorobenzoate Good reactivity. The electron-withdrawing chlorine atom slightly reduces the nucleophilicity of the amine compared to the unsubstituted analog.Moderate to High PotencyThe 3'-chloro group can occupy a hydrophobic pocket and enhance binding affinity. SAR studies have shown that small hydrophobic groups at this position are beneficial.
This compound Slower reaction rates may be observed due to the increased steric hindrance and the combined electron-withdrawing effect of the two chlorine atoms, potentially requiring more forcing reaction conditions.Highest Potency The 3',5'-dichloro substitution pattern can provide optimal hydrophobic interactions and van der Waals contacts within the ATP binding site of many kinases. For some kinases, this substitution pattern is crucial for high potency. For instance, in a series of 4-anilinoquinazoline EGFR inhibitors, the 3'-bromo substituted analog was found to be the most potent, highlighting the importance of halogenation at this position.[1] The dichlorinated pattern can be seen as an extension of this principle.

Note: The expected performance is based on general principles of organic chemistry and trends observed in published SAR studies. Actual results may vary depending on the specific quinazoline core and reaction conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Amide Coupling of this compound

This protocol describes the formation of an amide bond, a common step in constructing many kinase inhibitors.

Objective: To couple this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness Check: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a 4-Chloroquinazoline

Objective: To synthesize a 4-(4-methoxycarbonyl-2,6-dichloroanilino)quinazoline, a core structure for many EGFR inhibitors.

Materials:

  • This compound

  • 4-Chloroquinazoline

  • Isopropanol

  • Concentrated HCl

  • Sodium bicarbonate

  • Water, Ethyl acetate, Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend this compound (1.1 eq) and 4-chloroquinazoline (1.0 eq) in isopropanol.

  • Add a catalytic amount of concentrated HCl (e.g., 3 drops).

  • Heat the mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Explained: The use of an acid catalyst protonates the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack by the aniline. Isopropanol is a common solvent for this reaction, providing good solubility for the reactants and a suitable boiling point.

The Broader Impact: Kinase Selectivity and Overcoming Resistance

The strategic placement of the two chlorine atoms in this compound can also play a crucial role in determining the selectivity of the final inhibitor. By creating specific steric and electronic interactions within the ATP-binding pocket, it is possible to design inhibitors that preferentially bind to the target kinase over other closely related kinases, thereby reducing off-target effects and improving the therapeutic window.

Furthermore, in the context of acquired drug resistance, where mutations in the kinase domain can abrogate inhibitor binding, the robust interactions provided by the dichlorophenyl moiety can sometimes help to overcome this resistance.

Conclusion: A Small Molecule with a Big Impact

This compound is more than just another halogenated building block. Its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. While its synthesis may sometimes require more optimized conditions compared to its less substituted counterparts, the potential payoff in terms of improved biological activity often justifies the initial investment in methods development. This guide has provided a comparative framework, grounded in scientific principles and supported by data from the literature, to aid researchers in making informed decisions about the strategic use of this versatile starting material in their drug discovery programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. Methyl 4-amino-3,5-dichlorobenzoate, a halogenated aromatic amine, is a valuable intermediate in pharmaceutical synthesis, but its chemical properties demand rigorous handling and disposal protocols.[1][2] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety precautions.

Hazard Assessment & Characterization

Understanding the inherent risks of this compound is the foundation of its safe management. Its classification as a dichlorinated aniline derivative immediately signals a need for caution, as these compounds are known for their toxicity.[3][4] The primary hazards are summarized below.

Table 1: GHS Hazard Identification for this compound

GHS Pictogram Signal Word Hazard Statements

|

ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
| Warning | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H332: Harmful if inhaled.[5] H335: May cause respiratory irritation.[5][6] |

Furthermore, like many chlorinated organic compounds, this substance is presumed to be very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[7][8][9]

Personnel Protection & Engineering Controls

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is not just recommended; it is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][7]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[3][7]

Personal Protective Equipment (PPE): A comprehensive PPE plan is critical. The following table details the required equipment and the rationale for its use.

Table 2: Personal Protective Equipment (PPE) Requirements

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety goggles with side shields or a face shield. Standard safety glasses are insufficient. This equipment is necessary to protect against splashes and airborne dust particles.[3]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Prevents dermal absorption, a primary route of exposure. Gloves must be inspected for damage before each use and disposed of properly after handling.[6]
Body Laboratory coat or chemical-resistant apron. Protects personal clothing from contamination.[3]

| Respiratory | NIOSH-approved respirator with organic vapor and particulate cartridges. | Essential for preventing inhalation of dust when handling the solid or vapors from solutions, especially during weighing or transfers.[3][7] |

Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6][7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Table 2.[7]

  • Contain: For small spills, cover with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads. Do not use combustible materials like paper towels as the primary absorbent.[7][10]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste. AVOID creating dust.[6][7]

  • Decontaminate: Clean the spill surface with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Dispose: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed bag or container, tagged as hazardous waste, and disposed of according to the protocol in Section 4.[11]

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][12]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [6]

The Core Disposal Protocol

The proper disposal of this compound is governed by its classification as a halogenated organic compound. The following workflow and step-by-step guide ensure compliance and safety.

G Diagram 1: Disposal Decision Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Process start This compound is used in experiment waste_gen Unused reagent or contaminated materials become waste start->waste_gen classify Step 1: Classify Waste (Halogenated Organic) waste_gen->classify segregate Step 2: Segregate (Keep separate from non-halogenated, acids, bases, and metals) classify->segregate container Step 3: Containerize & Label (Use designated, sealed container. Affix 'Hazardous Waste' tag) segregate->container store Step 4: Accumulate (Store in secondary containment in a Satellite Accumulation Area) container->store pickup Step 5: Final Disposal (Request pickup from institutional Environmental Health & Safety) store->pickup

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Methodology
  • Waste Identification and Classification:

    • Any unused this compound, solutions containing it, or materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.

    • Due to the presence of chlorine atoms on the benzene ring, this compound is classified as a halogenated organic waste .[11][12] This classification is critical for the subsequent steps.

  • Waste Segregation:

    • Crucially, keep halogenated organic waste separate from non-halogenated organic waste. [12][13] Co-mingling these streams significantly increases disposal costs and complexity, as the entire volume must be treated as halogenated waste.[11][13]

    • Do not mix this waste with aqueous waste, acids, bases, or solutions containing heavy metals.[12][13]

  • Containerization and Labeling:

    • Select a waste container that is in good condition, compatible with the chemical, and has a tight-fitting screw cap.[10][11]

    • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[11]

    • Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present with their approximate percentages. Do not use abbreviations.[10][12] The container must be kept closed at all times except when waste is being actively added.[10][11]

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • The SAA must have secondary containment (e.g., a larger bin or tray) to contain any potential leaks from the primary container.[11]

  • Final Disposal Coordination:

    • Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste disposal facility.[12][14]

    • When the waste container is nearly full, contact your institution's EHS office to schedule a waste pickup. Do not overfill containers.[11]

    • Always follow all applicable federal, state, and local environmental regulations.[7][15]

Chemical Incompatibility

To prevent dangerous reactions within a waste container, it is vital to know which chemicals are incompatible with this compound. As an aniline derivative, it shares incompatibilities with that class of compounds.

Table 3: Chemical Incompatibility Chart

Incompatible Material Class Specific Examples Rationale / Potential Hazard
Strong Oxidizing Agents Nitric acid, hydrogen peroxide, permanganates, chlorates.[16][17] Can lead to vigorous or violent reactions, potentially causing fire or explosion.
Strong Acids Hydrochloric acid, sulfuric acid, perchloric acid.[16][18] Can cause an exothermic reaction.
Acid Anhydrides Acetic anhydride.[17] Can react exothermically.

| Certain Metals | Iron, zinc, and their salts.[18] | Can catalyze decomposition or other reactions. |

Adherence to these disposal and safety protocols is not merely a matter of regulatory compliance; it is a core component of responsible scientific practice. By treating this compound with the respect its chemical properties demand, we protect ourselves, our colleagues, and our shared environment.

References

A Senior Application Scientist's Guide to Handling Methyl 4-amino-3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Methyl 4-amino-3,5-dichlorobenzoate (CAS No. 41727-48-4). As a chlorinated aromatic amine, this compound requires stringent handling procedures to mitigate risks of skin, eye, and respiratory irritation.[1][2] This guide moves beyond mere compliance, embedding principles of causality and self-validating protocols to ensure the highest degree of laboratory safety. The procedures outlined here are designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Hazard Assessment: Understanding the 'Why'

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Some sources also indicate potential harm if swallowed, inhaled, or in contact with skin (H302, H332, H312).[2]

The causality behind these warnings is rooted in its chemical structure. Aromatic amines can be readily absorbed and may act as sensitizers, while the dichlorinated phenyl ring contributes to its irritant properties. As a solid powder, it poses a significant risk of aerosolization during handling, making respiratory and eye protection critical.[3] Our primary goal is to prevent contact and inhalation through a multi-layered defense system, starting with engineering controls and supplemented by robust Personal Protective Equipment (PPE).

The Protective Ensemble: A Multi-Layered Defense

Effective protection is not achieved by a single piece of equipment but by an integrated ensemble. The foundation of safety begins with engineering controls, which are always the first line of defense.

Primary Engineering Control: The Chemical Fume Hood

All handling of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides constant negative pressure, drawing airborne particles away from the user's breathing zone and preventing contamination of the general laboratory space.[4]

Personal Protective Equipment (PPE) Protocol

The specific PPE required is dictated by the scale and nature of the task.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.

    • Required for Handling: Chemical splash goggles are required when handling the powder or its solutions. They provide a full seal around the eyes, offering superior protection from airborne dust and splashes.[5]

    • Recommended for Large Quantities (>10g) or Splash Risks: A full face shield worn over chemical splash goggles is recommended when handling larger quantities or during procedures with a high risk of splashing, such as vigorous mixing or heating.[5]

  • Hand Protection:

    • The Principle of Double-Gloving: For a compound like this, double-gloving is a prudent and highly recommended practice. It provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat and re-glove.

    • Inner Glove: A standard disposable nitrile glove (minimum 4-5 mil thickness) is suitable.

    • Outer Glove: A second, slightly larger nitrile glove should be worn over the first. Nitrile offers good resistance to a variety of chemicals and is a reliable choice for incidental splash protection.[6][7]

    • Important Considerations: Gloves are not impervious. If direct contact with the chemical or its solvent occurs, treat it as a contamination event. Immediately remove and dispose of both pairs of gloves using the proper removal technique to avoid skin contact, and then wash your hands thoroughly.[3] For prolonged or immersive work, consult a glove manufacturer's chemical resistance chart to select more robust materials like butyl or Viton gloves.[6]

  • Body Protection:

    • A clean, long-sleeved laboratory coat is mandatory. It should be fully buttoned to provide maximum skin coverage.[5]

    • For procedures involving larger quantities or a significant splash hazard, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection:

    • Under Normal Conditions: When handling small quantities within a properly functioning fume hood, specific respiratory protection is typically not required, as the engineering control contains the hazard.[8]

    • When Required: If engineering controls are insufficient or unavailable (e.g., cleaning a large spill outside a hood), a respirator is necessary. For dusts, a NIOSH-approved respirator with at least a P95 (US) or P1 (EU) particle filter is required.[3] All respirator use must be part of a formal respiratory protection program that includes medical evaluation and fit testing.[5]

PPE Selection Summary

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling (<5g in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required with proper fume hood use
Handling Solutions/Reactions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required with proper fume hood use
Handling Large Quantities (>5g) Face Shield over GogglesDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot required with proper fume hood use
Major Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Suit/CoverallsRequired: Air-purifying respirator with P95/P100 filters

Procedural Workflow: A Step-by-Step Guide

A self-validating protocol ensures safety at every stage. The following workflow diagram and steps provide a clear, repeatable process for handling this compound.

G Safe Handling Workflow cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Decontamination & Disposal start Start: Define Task & Scale prep_area Verify Fume Hood Operation & Clear Workspace start->prep_area gather_ppe Assemble All Required PPE prep_area->gather_ppe locate_safety Locate Eyewash, Shower, & Spill Kit gather_ppe->locate_safety don_ppe Don PPE (Lab Coat, Goggles, Gloves) locate_safety->don_ppe handle_chem Perform Chemical Handling (Weighing, Transfer, Reaction) don_ppe->handle_chem decon_area Decontaminate Surfaces & Equipment handle_chem->decon_area doff_ppe Doff PPE Correctly (Outer Gloves -> Goggles -> Coat -> Inner Gloves) decon_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container doff_ppe->dispose_waste

Caption: Workflow for handling this compound.

Operational Plan
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary PPE as determined by the summary table. Inspect each item for damage.

    • Ensure an appropriate spill kit, eyewash station, and safety shower are accessible and unobstructed.

    • Prepare all necessary labware and reagents before handling the compound.

  • Handling:

    • Don PPE in the correct order: lab coat, eye protection, then gloves (inner, then outer).

    • Perform all manipulations deep within the fume hood to ensure containment.

    • When weighing, use anti-static weigh boats or liners to prevent the fine powder from dispersing.

    • Handle containers carefully to avoid generating dust. If transferring from a larger container, do so slowly and deliberately.

  • Decontamination and Doffing:

    • After handling is complete, decontaminate any surfaces or equipment that may have come into contact with the chemical.

    • Remove PPE in an order that minimizes cross-contamination: remove outer gloves first. Then, remove the lab coat and face/eye protection. Finally, remove the inner gloves.

    • Dispose of all contaminated disposable PPE in a clearly labeled hazardous waste container.[1][3]

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Disposal Plan
  • All waste materials, including contaminated gloves, weigh boats, and excess chemical, must be treated as hazardous waste.

  • Collect waste in a sealed, properly labeled container.[4]

  • Follow your institution's specific guidelines for chemical waste disposal. Do not pour waste down the drain or dispose of it in regular trash.[1][3] Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

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Retrosynthesis Analysis

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Methyl 4-amino-3,5-dichlorobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.